molecular formula C7H13NO B8293616 Butylacrylamide

Butylacrylamide

Número de catálogo: B8293616
Peso molecular: 127.18 g/mol
Clave InChI: GASMGDMKGYYAHY-UHFFFAOYSA-N
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Descripción

Butylacrylamide is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C7H13NO

Peso molecular

127.18 g/mol

Nombre IUPAC

2-methylidenehexanamide

InChI

InChI=1S/C7H13NO/c1-3-4-5-6(2)7(8)9/h2-5H2,1H3,(H2,8,9)

Clave InChI

GASMGDMKGYYAHY-UHFFFAOYSA-N

SMILES canónico

CCCCC(=C)C(=O)N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-tert-butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-tert-butylacrylamide (N-TBA) is a versatile vinyl monomer notable for its unique hydrophobic characteristics and its utility in polymer science. Its bulky tert-butyl group imparts distinct properties to the polymers derived from it, influencing their solubility, thermal stability, and interaction with various media. This technical guide provides a comprehensive overview of the chemical properties of N-TBA, including its synthesis, reactivity, and safety considerations, tailored for professionals in research and development.

Core Chemical and Physical Properties

N-tert-butylacrylamide is a white to off-white crystalline solid with a characteristic odor.[1][2][3] It belongs to the class of hydrophobic acrylamides.[1][2][4] The fundamental physicochemical properties of N-TBA are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueReference
Molecular Formula C₇H₁₃NO[1][4][5][6]
Molecular Weight 127.18 g/mol [1][4][5][7]
CAS Number 107-58-4[1][7][8]
Appearance White to off-white powder or chunks[2][3]
Melting Point 126-130 °C[1][2][3][4][7]
Density 1.20 g/cm³[1][4]
Flash Point Not applicable[1][7]

Synthesis of N-tert-butylacrylamide

The primary industrial synthesis of N-tert-butylacrylamide is achieved through the Ritter reaction.[1][2] This method involves the reaction of an alkene (or its corresponding alcohol) with a nitrile in the presence of a strong acid. For N-TBA, isobutylene (B52900) or tert-butyl alcohol is reacted with acrylonitrile (B1666552) in the presence of sulfuric acid.[1][9]

Experimental Protocol: Synthesis via Ritter Reaction

A common laboratory-scale synthesis protocol is as follows:

  • A solution of acrylonitrile, tert-butyl alcohol, and acetic acid is prepared and cooled in an ice bath.

  • Concentrated sulfuric acid is added dropwise to the solution, ensuring the temperature remains below 40°C.

  • The reaction mixture is maintained at 40°C for approximately one hour.

  • The mixture is then poured into ice water with constant stirring, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed thoroughly with water, and dried to yield N-tert-butylacrylamide.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Product Acrylonitrile Acrylonitrile Reaction Ritter Reaction (in Acetic Acid, <40°C) Acrylonitrile->Reaction tBuOH tert-Butyl Alcohol tBuOH->Reaction H2SO4 Sulfuric Acid H2SO4->Reaction Precipitation Precipitation (in Ice Water) Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying Filtration->Drying NTBA N-tert-butylacrylamide Drying->NTBA

Figure 1. A simplified workflow for the synthesis of N-tert-butylacrylamide.

Solubility

The solubility of N-tert-butylacrylamide has been determined in various solvents. Generally, its solubility increases with temperature. The following table summarizes its solubility in several common solvents.

SolventSolubilityReference
WaterSoluble up to at least 9 g/L at ambient conditions[7][10]
N,N-dimethylacetamide (DMAC)High[11][12]
N,N-dimethylformamide (DMF)High[11][12]
Ethyl acetateModerate[11][12]
DichloromethaneModerate[11][12]
EthanolModerate[11][12]
FormamideLow[11][12]

Chemical Reactivity and Polymerization

The primary chemical reactivity of N-tert-butylacrylamide is centered around the vinyl group, which readily undergoes polymerization and copolymerization via free-radical mechanisms. This property is extensively utilized in the synthesis of a wide range of polymers with tailored properties.

Free-Radical Polymerization

N-TBA can be polymerized in solution using a free-radical initiator such as 2,2'-azobisisobutyronitrile (AIBN).[13][14] The polymerization is typically carried out in a solvent like N,N-dimethylformamide (DMF) or a mixture of methanol (B129727) and water at elevated temperatures (e.g., 60-70°C).[13][14]

Experimental Protocol: Solution Polymerization

A general procedure for the free-radical polymerization of N-TBA is as follows:

  • N-tert-butylacrylamide and the initiator (e.g., AIBN) are dissolved in a suitable solvent (e.g., DMF) in a reaction vessel.[13]

  • The solution is purged with an inert gas, such as nitrogen, to remove oxygen, which can inhibit the polymerization.[13]

  • The reaction vessel is sealed and placed in a temperature-controlled bath (e.g., 70°C) to initiate the polymerization.[13]

  • The reaction is allowed to proceed for a specific duration to achieve the desired conversion.

  • The resulting polymer is typically precipitated by pouring the reaction mixture into a non-solvent, such as water or methanol.[13]

  • The precipitated polymer is then collected, washed, and dried.

Polymerization_Workflow cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product NTBA_monomer N-TBA Monomer Dissolution Dissolution NTBA_monomer->Dissolution Initiator AIBN Initiator Initiator->Dissolution Solvent Solvent (e.g., DMF) Solvent->Dissolution Inert_Atmosphere Inert Atmosphere (N₂) Dissolution->Inert_Atmosphere Initiation Initiation (Heat) Inert_Atmosphere->Initiation Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Polymer Poly(N-tert-butylacrylamide) Precipitation->Polymer

References

An In-depth Technical Guide to the Synthesis of N-tert-butylacrylamide via the Ritter Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-tert-butylacrylamide (NTBA), a versatile monomer in polymer chemistry, through the robust and efficient Ritter reaction. This document details the underlying reaction mechanism, offers a comparative analysis of synthetic protocols, and provides detailed experimental procedures.

Introduction

N-tert-butylacrylamide is a key building block in the synthesis of various polymers with applications in hydrogels, responsive materials, and biomedical devices. The Ritter reaction offers a direct and industrially scalable method for its production. This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is typically generated from an alcohol or an alkene. In the synthesis of NTBA, tert-butyl alcohol or its derivatives serve as the carbocation precursor, and acrylonitrile (B1666552) acts as the nitrile source.

The Ritter Reaction Mechanism

The synthesis of N-tert-butylacrylamide via the Ritter reaction proceeds through a well-established three-step mechanism. The reaction is initiated by the formation of a stable tert-butyl carbocation under strongly acidic conditions. This is followed by a nucleophilic attack from the nitrogen atom of acrylonitrile, leading to the formation of a nitrilium ion intermediate. The final step involves the hydrolysis of this intermediate to yield the desired N-tert-butylacrylamide.[1][2][3][4]

The key steps are:

  • Formation of the tert-butyl carbocation: In the presence of a strong acid, such as sulfuric acid, tert-butyl alcohol is protonated, followed by the loss of a water molecule to form a stable tertiary carbocation.

  • Nucleophilic attack by acrylonitrile: The lone pair of electrons on the nitrogen atom of acrylonitrile attacks the electron-deficient carbocation, forming a nitrilium ion.

  • Hydrolysis: The nitrilium ion is then attacked by water, and after a series of proton transfers, the final product, N-tert-butylacrylamide, is formed.

Below is a diagram illustrating the reaction mechanism.

Ritter_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acrylonitrile Acrylonitrile NitriliumIon Nitrilium Ion Acrylonitrile->NitriliumIon Nucleophilic Attack tertButanol tert-Butyl Alcohol Carbocation tert-Butyl Carbocation tertButanol->Carbocation + H⁺ - H₂O H2SO4 H₂SO₄ (catalyst) Carbocation->NitriliumIon NTBA N-tert-butylacrylamide NitriliumIon->NTBA + H₂O - H⁺

Ritter Reaction Mechanism for NTBA Synthesis.

Comparative Analysis of Synthetic Protocols

The synthesis of N-tert-butylacrylamide via the Ritter reaction can be accomplished through various protocols, with the choice of reagents and conditions influencing the yield and purity of the final product. Below is a table summarizing different experimental conditions and their reported yields.

ProtocolCarbocation SourceNitrileAcid CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1tert-Butyl AlcoholAcrylonitrileConcentrated H₂SO₄Acetic Acid40182.4
2tert-Butyl Acetate (B1210297)Various NitrilesH₂SO₄tert-Butyl Acetate42288-95[5]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of N-tert-butylacrylamide based on established literature.

Protocol 1: Synthesis from tert-Butyl Alcohol and Acrylonitrile

This protocol is a classic example of the Ritter reaction for NTBA synthesis.

Materials:

  • Acrylonitrile

  • tert-Butyl alcohol

  • Acetic acid

  • Concentrated sulfuric acid (97%)

  • Ice

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, a solution of acrylonitrile (5.3 g), tert-butyl alcohol (7.4 g), and acetic acid (50 ml) is prepared.

  • The flask is cooled in an ice bath.

  • Concentrated sulfuric acid (10.1 g, 97%) is added dropwise to the solution, ensuring the temperature is maintained below 40°C.

  • After the addition is complete, the reaction mixture is held at 40°C for 1 hour with continuous stirring.

  • The mixture is then poured into 200 g of ice water with constant stirring to precipitate the product.

  • The precipitate is collected by filtration, washed thoroughly with water, and dried to afford N-tert-butylacrylamide.

Protocol 2: Modified Ritter Reaction using tert-Butyl Acetate

This modified protocol offers high yields and utilizes tert-butyl acetate as the carbocation source.[5]

Materials:

  • Nitrile (e.g., Acrylonitrile)

  • tert-Butyl acetate

  • Sulfuric acid

Procedure:

  • The nitrile is stirred in tert-butyl acetate.

  • A catalytic amount of sulfuric acid is added to the mixture.

  • The reaction is maintained at 42°C for 2 hours.

  • After the reaction is complete, the acid is neutralized.

  • The resulting precipitate (N-tert-butylacrylamide) is isolated by filtration.

Experimental Workflow

The general workflow for the synthesis of N-tert-butylacrylamide via the Ritter reaction, from reactant preparation to product analysis, is depicted in the diagram below.

Experimental_Workflow Start Start ReactantPrep Reactant Preparation (Acrylonitrile, tert-Butyl Alcohol/Acetate, Acid) Start->ReactantPrep ReactionSetup Reaction Setup (Cooling, Stirring) ReactantPrep->ReactionSetup Reaction Ritter Reaction (Controlled Temperature) ReactionSetup->Reaction Quenching Reaction Quenching (Pouring into Ice Water) Reaction->Quenching Isolation Product Isolation (Filtration) Quenching->Isolation Purification Purification (Washing, Drying, Recrystallization) Isolation->Purification Characterization Product Characterization (Melting Point, NMR, etc.) Purification->Characterization End End Characterization->End

References

N-tert-butylacrylamide CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-tert-butylacrylamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butylacrylamide (NTBA) is a versatile monofunctional acrylamide (B121943) monomer notable for its hydrophobic tert-butyl group. This technical guide provides a comprehensive overview of NTBA, including its chemical identity, physicochemical properties, synthesis, and polymerization methods. It also explores its diverse applications, particularly in the realms of polymer chemistry and drug delivery systems. Detailed experimental protocols and graphical representations of key processes are included to facilitate practical application and further research.

Chemical Identity and Synonyms

N-tert-butylacrylamide is a white to off-white crystalline solid.[1][2] Its unique structure, featuring a bulky hydrophobic tert-butyl group, imparts specific characteristics to the polymers derived from it.[3]

CAS Number: 107-58-4[2][4][5]

Synonyms:

  • N-(1,1-Dimethylethyl)-2-propenamide[2][4][5]

  • N-t-Butylacrylamide[2][5]

  • TBA[1][4]

  • NTBA[6]

  • N-Acryloyl-tert-butylamine[4]

  • Acrylamide, N-tert-butyl-[4]

  • n-(1,1-dimethylethyl)-2-propenamid[4]

Physicochemical Properties

A summary of the key physicochemical properties of N-tert-butylacrylamide is presented in the table below. This data is essential for its handling, storage, and application in various experimental setups.

PropertyValueReference(s)
Molecular Formula C₇H₁₃NO[1][4]
Molecular Weight 127.18 g/mol [1][2][4][6]
Melting Point 126-130 °C[1][2][5][7][8]
Boiling Point 235.98 °C (estimate)[1]
Density 1.20 g/cm³[2][8]
Solubility in Water 1 g/L at 30°C[1]
logP 1.45 at 25°C[1]
Vapor Pressure 0.385 Pa at 25°C[1]

Synthesis of N-tert-butylacrylamide

N-tert-butylacrylamide is commonly synthesized via the Ritter reaction.[2][4] This reaction involves the addition of a carbocation, generated from an alcohol or alkene in the presence of a strong acid, to a nitrile.

General Experimental Protocol for Synthesis

The following protocol is a representative method for the synthesis of N-tert-butylacrylamide:

  • Reactant Preparation: In a reaction flask equipped with a stirrer and cooling bath, a solution of acrylonitrile (B1666552) (5.3 g), tert-butyl alcohol (7.4 g), and acetic acid (50 ml) is prepared.

  • Acid Addition: The solution is cooled in an ice bath, and concentrated sulfuric acid (10.1 g, 97%) is added dropwise, ensuring the temperature remains below 40°C.

  • Reaction: The mixture is maintained at 40°C for 1 hour with continuous stirring.

  • Precipitation: The reaction mixture is then poured into 200 g of ice water while stirring, leading to the precipitation of the product.

  • Purification: The precipitate is collected by filtration, washed thoroughly with water, and dried to yield N-tert-butylacrylamide. Recrystallization from a suitable solvent like warm dry benzene (B151609) can be performed for further purification.[9][10]

A simplified workflow for the synthesis of N-tert-butylacrylamide is depicted below.

Synthesis Workflow of N-tert-butylacrylamide A Mix Acrylonitrile, tert-Butyl Alcohol, and Acetic Acid B Cool Mixture in Ice Bath A->B C Add Concentrated Sulfuric Acid Dropwise (<40°C) B->C D Maintain at 40°C for 1 hour C->D E Pour into Ice Water D->E F Filter Precipitate E->F G Wash with Water F->G H Dry the Product G->H I N-tert-butylacrylamide H->I

Synthesis Workflow of N-tert-butylacrylamide

Polymerization of N-tert-butylacrylamide

N-tert-butylacrylamide is a valuable monomer for the production of a variety of polymers and copolymers.[6] Its temperature-sensitive nature makes it particularly useful in the development of smart polymers.[2]

Experimental Protocol for Free Radical Copolymerization

This protocol describes a general procedure for the copolymerization of N-tert-butylacrylamide with another monomer, such as N-vinylpyrrolidone:

  • Monomer Solution: A total of 5g of monomers (N-tert-butylacrylamide and N-vinylpyrrolidone) and 50 mg of a free radical initiator like 2,2'-azobisisobutyronitrile (AIBN) are dissolved in a suitable solvent (e.g., Dioxane or DMF) in a reaction tube to form a homogenous solution.[9][11][12]

  • Inert Atmosphere: The mixture is flushed with an inert gas, such as oxygen-free dry nitrogen, to remove oxygen which can inhibit polymerization.[9][11]

  • Polymerization: The reaction vessel is sealed and placed in a thermostat bath at a specific temperature (e.g., 60-70°C) to initiate polymerization.[9][11][12] The reaction is allowed to proceed for a duration that yields a conversion below 10%.[9]

  • Precipitation and Purification: After cooling, the polymer solution is poured into a non-solvent, such as ice-cold water or methanol, to precipitate the copolymer.[9][11][12] The precipitate is then washed with a suitable solvent (e.g., methanol) to remove any unreacted monomers.[9][11][12]

  • Drying: The purified copolymer is dried in a vacuum oven for 24 hours.[11][12]

Below is a graphical representation of the copolymerization workflow.

Copolymerization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve Monomers and Initiator in Solvent B Flush with Nitrogen A->B C Heat to 60-70°C B->C D Cool Reaction Mixture C->D E Precipitate in Non-Solvent D->E F Wash Precipitate E->F G Dry in Vacuum Oven F->G H Final Copolymer G->H

Copolymerization Workflow

Applications in Research and Drug Development

The unique properties of N-tert-butylacrylamide and its polymers make them suitable for a range of applications.

Drug Delivery Systems

The temperature-sensitive nature of NTBA-based polymers makes them promising candidates for smart drug delivery systems.[2][13] These polymers can undergo conformational changes in response to temperature variations, enabling controlled release of therapeutic agents.[2] Copolymers of NTBA can be formulated into hydrogels for encapsulating and delivering drugs like bovine serum albumin.[1][13]

Anti-Angiogenic Cancer Therapy

N-tert-butylacrylamide has been utilized in studies on abiotic anti-VEGF nanoparticles for anti-angiogenic cancer therapy.[1][13]

Cell Immobilization and Protein Dewatering

The properties of NTBA are also beneficial for applications such as the immobilization of cells and the dewatering of proteins.[2][13]

Other Industrial Applications

Beyond biomedical applications, NTBA and its copolymers are used in various industries, including:

  • Personal Care: In hair care products, its polymers provide excellent curl retention.[13]

  • Paper Industry: It acts as a retention aid, improving the flocculation of pulp fibers.[2][13]

  • Coatings and Adhesives: It enhances the thermal stability and durability of coatings and adhesives.[6]

  • Thickeners: Copolymers of NTBA and acrylic acid are effective thickening agents, even under high pH conditions.[2][13]

Safety and Handling

N-tert-butylacrylamide is considered hazardous and should be handled with appropriate safety precautions. It is harmful if swallowed and causes serious eye irritation.[14] Always refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[14] It is recommended to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses.[14]

Conclusion

N-tert-butylacrylamide is a monomer with significant potential in both academic research and industrial applications. Its unique chemical structure and the resulting properties of its polymers, particularly their temperature sensitivity, open up numerous possibilities in fields ranging from advanced materials to innovative drug delivery systems. This guide provides a foundational understanding of NTBA, offering detailed protocols and data to support its application in scientific and developmental endeavors.

References

Solubility Profile of N-tert-butylacrylamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butylacrylamide (TBA) in a range of common solvents. The data presented is critical for professionals in chemical synthesis, polymer science, and pharmaceutical development, where TBA is utilized as a versatile monomer and intermediate. This document summarizes key solubility data, details the experimental methodology for its determination, and provides visual representations of the experimental workflow and solubility trends.

Quantitative Solubility Data

The solubility of N-tert-butylacrylamide is dependent on both the solvent and the temperature. A key study in the Journal of Chemical & Engineering Data systematically measured the mole fraction solubility of TBA in seven different solvents across a temperature range of 279.15 K to 353.15 K.[1][2][3] The data from this study is summarized in the table below for easy comparison.

Temperature (K)WaterEthanolDichloromethaneEthyl AcetateFormamideN,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAC)
279.150.00180.03810.05230.06450.02150.18950.2314
283.150.00210.04530.06210.07680.02580.22410.2732
288.150.00250.05520.07540.09310.03180.27130.3298
293.150.00300.06710.09190.11320.03920.32840.3971
298.150.00360.08150.11210.13780.04830.39550.4763
303.150.00430.09890.13670.16750.05950.47310.5682
308.150.00510.11980.16610.20330.07310.56150.6731
313.150.00610.14490.20130.24610.08950.66110.7912
318.150.00730.17490.24310.29690.10930.77210.9234
323.150.00870.21060.29260.35680.1331--
328.150.01040.25310.35110.42780.1614--
333.150.01250.30360.42010.51120.1951--
338.150.01490.36310.50120.60850.2351--
343.150.01780.43290.59620.72190.2823--
348.150.02120.51460.70710.85350.3379--
353.150.02530.61010.8361-0.4031--

Data sourced from the Journal of Chemical & Engineering Data.[1][2][3] Note: The solubility of TBA in DMF and DMAC was not reported at higher temperatures in the cited study.

Other sources provide qualitative and single-point solubility data. For instance, N-tert-butylacrylamide is described as sparingly soluble in water. One source indicates a water solubility of 1 g/L at 30°C and 3.8 g/L in unspecified organic solvents at 20°C.[2][4][5] Another suggests a minimum water solubility of 9 g/L at ambient conditions.

Experimental Protocol: Synthetic Method for Solubility Determination

The quantitative data presented above was obtained using a synthetic method, a common technique for determining the solubility of a solid in a liquid. The following is a detailed protocol based on the description of this method.

Objective: To determine the saturation solubility of N-tert-butylacrylamide in a given solvent at various temperatures.

Apparatus:

  • Jacketed glass vessel

  • Constant temperature bath with circulator

  • Magnetic stirrer

  • Calibrated thermometer or thermocouple

  • Laser generator and photoelectric transducer (for precise detection of dissolution)

  • Analytical balance

Procedure:

  • Preparation:

    • Ensure the N-tert-butylacrylamide is of high purity (e.g., >99%).

    • Use analytical grade solvents.

    • Accurately weigh a specific amount of the chosen solvent and add it to the jacketed glass vessel.

  • Temperature Control:

    • Set the constant temperature bath to the desired starting temperature.

    • Allow the solvent in the jacketed vessel to equilibrate to the set temperature, ensuring constant stirring.

  • Solute Addition:

    • Begin adding small, precisely weighed portions of N-tert-butylacrylamide to the solvent while maintaining constant stirring.

    • Allow sufficient time between additions for the solute to dissolve completely. The complete dissolution can be visually monitored or, for higher accuracy, by observing the intensity of a laser beam passing through the solution. A constant maximum intensity indicates complete dissolution.

  • Saturation Point Determination:

    • Continue adding the solute until a slight excess of solid remains undissolved, indicating that the solution is saturated. This can be detected by a sudden and persistent decrease in the intensity of the transmitted laser light.

    • To ensure equilibrium is reached, continue stirring the saturated solution for a prolonged period (e.g., 2 hours).

  • Data Recording:

    • Record the total mass of the dissolved N-tert-butylacrylamide and the mass of the solvent.

    • Record the equilibrium temperature.

  • Temperature Variation:

    • To determine the solubility at different temperatures, incrementally increase the temperature of the constant temperature bath.

    • At each new temperature, continue to add small, weighed portions of the solute until saturation is reached again, following the same procedure as above.

    • Repeat this process for all desired temperature points.

  • Calculation:

    • For each temperature point, calculate the mole fraction solubility (x) using the following formula: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

      • m₁ is the mass of the solute (N-tert-butylacrylamide)

      • M₁ is the molar mass of the solute

      • m₂ is the mass of the solvent

      • M₂ is the molar mass of the solvent

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the synthetic method for determining the solubility of N-tert-butylacrylamide.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration & Titration cluster_analysis Analysis prep1 Weigh Solvent prep2 Add Solvent to Vessel equil Set Temperature & Stir prep2->equil add_solute Add Weighed Solute equil->add_solute dissolved Solute Dissolves? add_solute->dissolved dissolved->add_solute Yes saturated Saturation Point Reached dissolved->saturated No record Record Mass & Temperature saturated->record calculate Calculate Mole Fraction record->calculate

Caption: Experimental workflow for the synthetic method of solubility determination.

Logical Relationship of TBA Solubility in Different Solvents

The solubility of N-tert-butylacrylamide shows a clear trend related to the nature of the solvent. The following diagram illustrates the general relationship observed from the experimental data.

solubility_relationship cluster_solvents Solvents high_sol High Solubility dmac DMAC high_sol->dmac Polar Aprotic dmf DMF high_sol->dmf Polar Aprotic med_sol Moderate Solubility ethyl_acetate Ethyl Acetate med_sol->ethyl_acetate Varying Polarity dichloromethane Dichloromethane med_sol->dichloromethane Varying Polarity ethanol Ethanol med_sol->ethanol Varying Polarity low_sol Low Solubility formamide Formamide low_sol->formamide High H-Bonding water Water low_sol->water High H-Bonding

Caption: General trend of N-tert-butylacrylamide solubility in various solvents.

References

The Thermoresponsive Behavior of Butylacrylamide Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the thermoresponsive behavior of butylacrylamide polymers. Thermoresponsive polymers, often termed "smart" polymers, exhibit a reversible phase transition in response to temperature changes, a property governed by their Lower Critical Solution Temperature (LCST). This behavior is of significant interest for a range of biomedical applications, including controlled drug delivery, tissue engineering, and bioseparations. This document provides a comprehensive overview of the synthesis, characterization, and factors influencing the thermoresponsive properties of poly(N-n-butylacrylamide), poly(N-s-butylacrylamide), and poly(N-tert-butylacrylamide).

Fundamentals of Thermoresponsive Behavior

Thermoresponsive polymers undergo a distinct change in solubility in a solvent with temperature. For polymers exhibiting a Lower Critical Solution Temperature (LCST), they are soluble below this temperature and become insoluble above it.[1][2] This phenomenon is driven by a delicate balance between hydrophilic and hydrophobic interactions.

Below the LCST, hydrogen bonds between the polymer's amide groups and water molecules dominate, leading to the hydration of the polymer chains and their dissolution. As the temperature increases, these hydrogen bonds weaken, and the hydrophobic interactions between the polymer's alkyl side chains become more pronounced.[3] This shift in dominant forces leads to the dehydration and collapse of the polymer chains from an extended coil to a compact globule conformation, resulting in phase separation from the solution.[1][2] This transition is often visually observed as the cloud point, the temperature at which the solution becomes turbid.[1]

The chemical structure of the N-alkyl substituent on the acrylamide (B121943) monomer plays a crucial role in determining the LCST. The hydrophobicity, bulkiness, and flexibility of these groups influence the temperature at which the phase transition occurs.[1][4]

Synthesis of Poly(this compound)s

The most common method for synthesizing poly(N-alkylacrylamide)s, including the this compound isomers, is free-radical polymerization.[2][3][5] This can be carried out in solution using a suitable initiator, such as azobisisobutyronitrile (AIBN). The choice of solvent, initiator concentration, and reaction temperature can influence the resulting polymer's molecular weight and polydispersity, which in turn affect its thermoresponsive properties.

General Experimental Protocol for Free-Radical Polymerization

The following is a general protocol for the synthesis of poly(N-tert-butylacrylamide). Similar procedures can be adapted for the n-butyl and s-butyl isomers.

Materials:

  • N-tert-butylacrylamide (NTB) monomer

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-dimethylformamide (DMF) (solvent)

  • Methanol (B129727) (for precipitation)

  • Diethyl ether (for washing)

Procedure:

  • The N-tert-butylacrylamide monomer and AIBN are dissolved in anhydrous DMF in a reaction vessel.

  • The solution is degassed by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.[2]

  • The reaction vessel is sealed and placed in a preheated oil bath at a specific temperature (e.g., 70 °C) to initiate the polymerization.[2]

  • The reaction is allowed to proceed for a set period (e.g., 8-24 hours).

  • The polymerization is quenched by cooling the reaction vessel in an ice bath.

  • The polymer is precipitated by slowly adding the reaction mixture to a non-solvent, such as methanol or cold water.[2][6]

  • The precipitated polymer is collected by filtration and washed with a suitable solvent (e.g., diethyl ether) to remove unreacted monomer and initiator.

  • The purified polymer is dried in a vacuum oven until a constant weight is achieved.

G cluster_synthesis Polymer Synthesis Workflow A Dissolve Monomer & Initiator in Solvent B Degas Solution with Inert Gas A->B Remove O2 C Initiate Polymerization at Elevated Temperature B->C Heat D Quench Reaction C->D Cool E Precipitate Polymer in Non-Solvent D->E Isolate F Filter and Wash Polymer E->F G Dry Purified Polymer F->G

Figure 1: General workflow for the synthesis of poly(this compound)s via free-radical polymerization.

Characterization of Poly(this compound)s

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a fundamental technique for confirming the chemical structure of the synthesized polymers and determining the copolymer composition.[2][6] For poly(N-tert-butylacrylamide), characteristic peaks include those for the tert-butyl protons, the polymer backbone protons, and the N-H proton.[2]

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymers.[7] These parameters are crucial as they have a significant influence on the LCST.

Thermoresponsive Behavior Characterization

The Lower Critical Solution Temperature (LCST) is a critical parameter for defining the thermoresponsive behavior of these polymers. Several techniques can be employed for its determination.

This is the most common method for determining the cloud point of a polymer solution, which is often taken as the LCST. The technique measures the change in transmittance of light through the polymer solution as a function of temperature. As the solution is heated past the LCST, the polymer precipitates, causing the solution to become turbid and the transmittance to decrease. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[1]

Experimental Protocol:

  • Sample Preparation: Prepare a polymer solution of a specific concentration (e.g., 1 wt%) in deionized water. Ensure the polymer is fully dissolved.

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Measurement:

    • Set the wavelength to a value where the polymer does not absorb light (e.g., 500 nm).[8]

    • Equilibrate the sample at a temperature below the expected LCST.

    • Increase the temperature at a controlled rate (e.g., 0.5-1.0 °C/min) while continuously monitoring the transmittance.[8]

  • Data Analysis: Plot transmittance as a function of temperature. The temperature at 50% transmittance is determined as the cloud point.

DSC measures the heat flow associated with the phase transition. The dehydration of the polymer chains at the LCST is an endothermic process, which is detected as a peak in the DSC thermogram. The onset or peak of this endotherm can be taken as the LCST.[9][10]

Experimental Protocol:

  • Sample Preparation: Prepare a polymer solution of a known concentration and hermetically seal it in a DSC pan to prevent solvent evaporation. An empty sealed pan is used as a reference.

  • Instrumentation: Place the sample and reference pans in the DSC instrument.

  • Measurement:

    • Equilibrate the system at a temperature below the expected LCST.

    • Heat the sample at a constant rate (e.g., 5 °C/min) through the phase transition temperature range.[3][8]

  • Data Analysis: Plot the heat flow as a function of temperature. The onset or peak of the endothermic transition corresponds to the LCST.

DLS measures the hydrodynamic radius of the polymer chains or aggregates in solution. Below the LCST, the polymer exists as individual dissolved chains with a relatively small hydrodynamic radius. Above the LCST, the chains collapse and aggregate, leading to a significant increase in the measured particle size. The temperature at which this sharp increase in size occurs is taken as the LCST.[11]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute polymer solution and filter it to remove any dust or large aggregates.

  • Instrumentation: Use a DLS instrument with a temperature-controlled sample holder.

  • Measurement:

    • Equilibrate the sample at a temperature below the LCST and measure the initial particle size.

    • Increase the temperature in a stepwise or continuous manner, allowing for equilibration at each temperature point, and measure the particle size.

  • Data Analysis: Plot the hydrodynamic radius as a function of temperature. The onset of the sharp increase in size indicates the LCST.

G cluster_lcst LCST Determination Workflow cluster_sample Sample Preparation cluster_methods Measurement Techniques cluster_analysis Data Analysis cluster_result Result A Prepare Aqueous Polymer Solution B Turbidimetry (UV-Vis) A->B C DSC A->C D DLS A->D E Plot Transmittance vs. Temp B->E F Plot Heat Flow vs. Temp C->F G Plot Hydrodynamic Radius vs. Temp D->G H Determine LCST E->H F->H G->H

Figure 2: Workflow for the determination of the Lower Critical Solution Temperature (LCST).

Thermoresponsive Properties of this compound Polymers

The thermoresponsive behavior of poly(N-alkylacrylamide)s is highly dependent on the structure of the alkyl side group. While extensive data is available for poly(N-isopropylacrylamide) (PNIPAM), specific data for the homopolymers of n-butylacrylamide (B1268921) and s-butylacrylamide are less common in the literature. However, based on the principles of hydrophobicity, a qualitative trend can be predicted. The hydrophobicity of the butyl isomers generally increases in the order: s-butyl < n-butyl < tert-butyl. A more hydrophobic polymer will phase separate at a lower temperature.

Poly(N-tert-butylacrylamide) (PNtBA)

PNtBA is more hydrophobic than PNIPAM, and as such, its homopolymer is not soluble in water at room temperature. However, its thermoresponsive properties can be observed in copolymers. For instance, copolymers of N-tert-butylacrylamide and the more hydrophilic acrylamide exhibit an LCST that is dependent on the comonomer ratio.[12] Increasing the proportion of the hydrophilic acrylamide raises the LCST.[12]

Copolymer Composition (mol% NTBA:AAm)LCST (°C)Reference
80:202[12]
70:3010[12]
60:4019[12]
50:5027[12]
40:6037[12]
30:7045[12]
20:8058[12]

Table 1: LCST of Poly(N-tert-butylacrylamide-co-acrylamide) Copolymers

Copolymers of N-isopropylacrylamide (NIPAM) and N-tert-butylacrylamide (NtBA) have also been synthesized to tune the LCST below that of pure PNIPAM (around 32 °C).[5][13] For a copolymer with approximately 15 mol% NtBA, the LCST was found to be in the range of 25-32 °C.[14]

PolymerMn (kDa)Mw (kDa)PDILCST (°C)Reference
P(NIPAM-co-NtBA)1232351.91~25-32[14]
P(NIPAM-co-NtBA)1372882.10~25-32[14]

Table 2: Properties of Poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) Copolymers

Poly(N-n-butylacrylamide) and Poly(N-s-butylacrylamide)

Factors Influencing Thermoresponsive Behavior

The LCST of this compound polymers can be tuned by several factors, making them adaptable for various applications.

G cluster_factors Factors Influencing LCST cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors LCST LCST A Monomer Structure (Alkyl Group Isomer) A->LCST B Copolymer Composition B->LCST C Molecular Weight C->LCST D Polymer Architecture D->LCST E Polymer Concentration E->LCST F Additives (e.g., Salts) F->LCST

Figure 3: Key factors influencing the Lower Critical Solution Temperature (LCST).

Monomer Structure and Copolymerization

As discussed, the hydrophobicity of the N-alkyl group is a primary determinant of the LCST. Copolymerization with a more hydrophilic monomer (e.g., acrylamide) will increase the LCST, while copolymerization with a more hydrophobic monomer will decrease it.[12][15]

Molecular Weight and End Groups

For some thermoresponsive polymers, the LCST has been shown to be dependent on the molecular weight, particularly for lower molecular weight chains where the end groups have a more significant effect on the overall polymer hydrophilicity/hydrophobicity.[16][17] However, for other poly(N-alkylacrylamide)s, the LCST has been found to be largely independent of molecular weight above a certain threshold.[3]

Polymer Concentration

The concentration of the polymer solution can also influence the measured cloud point. In some systems, the LCST decreases with increasing polymer concentration.[1][16] However, for other related polymers, the concentration effect has been reported to be minimal over a certain range.[3]

Additives

The presence of additives, such as salts, can significantly alter the LCST. Salts can affect the structure of water and its interaction with the polymer chains. "Salting-out" salts (kosmotropes) tend to decrease the LCST, while "salting-in" salts (chaotropes) can increase it.[8]

Applications in Drug Development

The tunable thermoresponsive behavior of this compound polymers makes them promising candidates for various applications in drug development.

  • Controlled Drug Delivery: Hydrogels formulated from these polymers can be designed to be in a swollen, drug-loaded state at room temperature and then collapse to release the drug upon warming to body temperature.[18][19]

  • Injectable Scaffolds for Tissue Engineering: Polymer solutions that are liquid at room temperature but form a gel at physiological temperatures can be used as injectable scaffolds for cell encapsulation and tissue regeneration.[5][13]

  • Smart Surfaces: Surfaces coated with thermoresponsive polymers can be used to control cell adhesion and detachment simply by changing the temperature.[5]

Conclusion

Poly(this compound)s are a versatile class of thermoresponsive polymers with tunable LCSTs. While poly(N-tert-butylacrylamide) has been more extensively studied, particularly in copolymers, the n-butyl and s-butyl isomers also hold potential for various biomedical applications. The ability to control the phase transition temperature through copolymerization, adjustment of molecular weight, and the addition of other substances allows for the rational design of "smart" materials for targeted drug delivery and other advanced therapeutic strategies. Further research into the specific properties of poly(N-n-butylacrylamide) and poly(N-s-butylacrylamide) homopolymers is warranted to fully explore their potential in the field of drug development.

References

A Comprehensive Technical Guide to the Physical Properties of Tertiary-Butyl Acrylamide (TBAm) Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of tertiary-butyl acrylamide (B121943) (TBAm) powder, a versatile monomer with applications in polymer synthesis and drug delivery systems. This document outlines key quantitative data, detailed experimental protocols for property determination, and visual representations of its chemical structure and experimental workflows.

Core Physical and Chemical Properties

Tertiary-butyl acrylamide is a white, crystalline powder with a characteristic odor.[1][2] It is classified as a hydrophobic acrylamide monomer.[1][2][3] The key physical and chemical properties of TBAm are summarized in the table below.

PropertyValueReferences
Chemical Name N-(tert-butyl)prop-2-enamide[2]
Synonyms N-tert-Butylacrylamide, NTBA, t-Butylacrylamide[2][4]
CAS Number 107-58-4[1][2][3]
Molecular Formula C₇H₁₃NO[2][5]
Molecular Weight 127.18 g/mol [1][4][5]
Appearance White crystalline solid/powder[1][2][6]
Melting Point 126 - 130 °C[1][2][4][5]
Density Approximately 1.20 g/cm³[1][2]
Solubility in Water 4 g/100 mL; 9.0 g/L[2][7]
Linear Formula CH₂=CHCONHC(CH₃)₃[1][4]

Experimental Protocols

Detailed methodologies for determining the key physical properties of tertiary-butyl acrylamide powder are outlined below. These protocols are standard methods for characterizing solid organic compounds.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point and heat of fusion of a material.

Methodology:

  • Sample Preparation: Accurately weigh 5 to 15 mg of tertiary-butyl acrylamide powder into a hermetic DSC pan. Crimp the pan to seal it.

  • Instrument Setup: Utilize a calibrated Differential Scanning Calorimeter (e.g., Q250 DSC) under a nitrogen atmosphere with a flow rate of 20 cm³/min to prevent oxidation.[7]

  • Thermal History Erasure: Subject the sample to a heat/cool/heat cycle. A typical cycle would be heating from -20°C to 60°C at a rate of 20°C/min, followed by cooling and heating again under the same conditions. This step ensures that the thermal history of the sample does not influence the measurement.[7]

  • Data Acquisition: After the thermal history erasure, subject the sample to a final temperature ramp, for instance, from -20°C to an appropriate temperature above the melting point (e.g., 150°C), at a controlled rate (e.g., 10°C/min).

  • Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram. The heat of fusion can be calculated from the area under the melting peak.[7]

Determination of Bulk Density

The bulk density of a powder is its mass per unit volume, including the inter-particle void space.

Methodology (Method 1: Graduated Cylinder):

  • Sample Preparation: If necessary, pass the tertiary-butyl acrylamide powder through a 1.0 mm sieve to break up any agglomerates.

  • Measurement: Gently introduce a known mass (e.g., 100 g, weighed with 0.1% accuracy) of the TBAm powder into a dry 250 mL graduated cylinder without compacting the powder.[1]

  • Volume Reading: Carefully level the powder surface without compacting and read the unsettled apparent volume (V₀) to the nearest graduated unit.

  • Calculation: Calculate the bulk density in g/mL using the formula: Bulk Density = mass / V₀. For reproducibility, it is recommended to perform replicate determinations.[1]

Determination of Aqueous Solubility

This protocol outlines a method for determining the solubility of an organic solid in water.

Methodology:

  • Sample Preparation: Prepare a series of test tubes.

  • Initial Test: Place a small, accurately weighed amount of tertiary-butyl acrylamide powder (e.g., 25 mg) into a test tube.

  • Solvent Addition: Add a measured volume of deionized water (e.g., 0.75 mL) in small portions to the test tube.

  • Agitation: After each addition of water, vigorously shake the test tube for a set period (e.g., 30 seconds) and then allow it to stand for another 30 seconds to observe if the solid dissolves.[8]

  • Observation: Continue adding water in measured portions and shaking until the solid is completely dissolved. Record the total volume of water required.

  • Calculation: The solubility can be expressed in g/100 mL or g/L. The process can be repeated at different temperatures to determine the temperature dependence of solubility.

Synthesis via Ritter Reaction

Tertiary-butyl acrylamide can be synthesized via the Ritter reaction.[1][9] A modified protocol for this reaction is as follows:

Methodology:

  • Reactant Mixture: In a suitable reaction vessel, stir the nitrile (in this case, acrylonitrile) in tert-butyl acetate.

  • Acid Catalysis: Add a catalytic amount of sulfuric acid to the mixture.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 42°C) for a specified time (e.g., 2 hours).[6]

  • Isolation: After the reaction is complete, neutralize the acid. The product, N-tert-butyl amide, will precipitate out of the solution.

  • Purification: Filter the precipitate to isolate the crude tertiary-butyl acrylamide. The product can be further purified by recrystallization.

Visualizations

The following diagrams illustrate the chemical structure of tertiary-butyl acrylamide, a general workflow for determining its physical properties, and the synthetic pathway of the Ritter reaction.

Chemical_Structure cluster_tba Tertiary-Butyl Acrylamide (TBAm) C1 C C2 C C1->C2 = H2 H₂ C1->H2 C3 C C2->C3 H3 H C2->H3 O1 O C3->O1 = N1 N C3->N1 H1 H N1->H1 C4 C N1->C4 CH3_1 CH₃ C4->CH3_1 CH3_2 CH₃ C4->CH3_2 CH3_3 CH₃ C4->CH3_3 C5 C

Caption: Chemical structure of tertiary-butyl acrylamide.

Physical_Properties_Workflow cluster_workflow Workflow for Physical Property Determination start Obtain TBAm Powder Sample melting_point Determine Melting Point (DSC) start->melting_point density Determine Bulk Density start->density solubility Determine Aqueous Solubility start->solubility characterization Full Physical Characterization melting_point->characterization density->characterization solubility->characterization

Caption: Experimental workflow for physical property analysis.

Ritter_Reaction cluster_ritter Ritter Reaction for TBAm Synthesis nitrile Acrylonitrile reaction Reaction at 42°C nitrile->reaction tbu_source tert-Butyl Acetate tbu_source->reaction acid_catalyst Sulfuric Acid (H₂SO₄) acid_catalyst->reaction catalyst neutralization Neutralization reaction->neutralization precipitation Precipitation of TBAm neutralization->precipitation isolation Filtration & Purification precipitation->isolation

Caption: Synthesis of TBAm via the Ritter reaction.

References

N-tert-butylacrylamide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butylacrylamide (NTBA) is a versatile monomer utilized in the synthesis of various polymers with applications in adhesives, coatings, textiles, and personal care products.[1] Its unique properties, including high thermal stability and excellent film-forming capabilities, make it a valuable component in the development of new materials.[1] This guide provides an in-depth overview of the safety and handling precautions necessary for the responsible use of N-tert-butylacrylamide in a laboratory setting, with a focus on providing actionable information for researchers and professionals in drug development.

Chemical and Physical Properties

N-tert-butylacrylamide is a white to off-white crystalline solid.[1][2] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference(s)
CAS Number 107-58-4[1][3]
Molecular Formula C₇H₁₃NO[1][4]
Molecular Weight 127.18 g/mol [1][4][5]
Appearance White to off-white crystalline solid/powder[1][2][4]
Melting Point 126-130 °C[4][5]
Density 1.20 g/cm³[4][5]
Solubility in Water 4 g/100mL[4]
Flash Point Not applicable[5]

Hazard Identification and Classification

N-tert-butylacrylamide is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are summarized in the table below.

Hazard ClassCategoryHazard StatementPictogramReference(s)
Acute Toxicity (Oral)Category 4H302: Harmful if swallowedGHS07 (Exclamation Mark)[6][7][8][9]
Skin IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)[8][10]
Eye IrritationCategory 2H319: Causes serious eye irritationGHS07 (Exclamation Mark)[8][10]

Toxicological Data

The toxicological properties of N-tert-butylacrylamide have been investigated, with the acute oral toxicity being a key endpoint.

EndpointSpeciesValueReference(s)
LD₅₀ (Oral)Mouse941 mg/kg[8][11]
LD₅₀ (Dermal)Rat> 2000 mg/kg[9][12]

Experimental Protocols for Toxicity Assessment

The following are detailed methodologies for key toxicological assessments, adapted from OECD guidelines for a substance with the toxicological profile of N-tert-butylacrylamide.

Acute Oral Toxicity (Adapted from OECD Guideline 401)

Objective: To determine the acute oral toxicity (LD₅₀) of N-tert-butylacrylamide in rodents.[13][14][15][16]

Test Animal: Healthy, young adult laboratory mice of a standard strain, approximately 8-12 weeks old.[13] Both male and female animals are used.[13]

Methodology:

  • Dose Preparation: N-tert-butylacrylamide is dissolved in a suitable vehicle (e.g., corn oil or water). A range of doses is prepared based on the known LD₅₀ of 941 mg/kg.[11] Suggested dose levels could be 500, 750, 1000, 1250, and 1500 mg/kg body weight.

  • Administration: A single dose is administered to the animals by oral gavage.[13] Animals are fasted prior to dosing.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[13]

  • Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.[13]

  • Data Analysis: The LD₅₀ is calculated using a recognized statistical method.[13]

Acute Dermal Toxicity (Adapted from OECD Guideline 402)

Objective: To determine the acute dermal toxicity of N-tert-butylacrylamide.[17][18][19][20][21]

Test Animal: Healthy, young adult albino rabbits or rats.[17][18][19]

Methodology:

  • Preparation of the Animal: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[20]

  • Application of the Test Substance: A single dose of N-tert-butylacrylamide (e.g., 2000 mg/kg body weight, moistened with a small amount of water if necessary) is applied uniformly over a defined area of the shaved skin.[17][19] The treated area is then covered with a porous gauze dressing.[19]

  • Exposure: The exposure duration is 24 hours.[17][19]

  • Observation: After the exposure period, the dressing is removed, and the skin is cleaned. The animals are observed for 14 days for signs of toxicity and skin reactions (erythema and edema).[17][20]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[20]

Acute Inhalation Toxicity (Adapted from OECD Guideline 403)

Objective: To determine the acute inhalation toxicity of N-tert-butylacrylamide.[22][23][24][25][26]

Test Animal: Healthy, young adult rats.[22]

Methodology:

  • Test Atmosphere Generation: A dynamic inhalation exposure system is used to generate an atmosphere containing N-tert-butylacrylamide as a dust aerosol.[22]

  • Exposure Conditions: Animals are exposed for a single 4-hour period to a target concentration.[22][25]

  • Observation: Animals are observed for 14 days for signs of toxicity.[22][23][25]

  • Necropsy: All animals are subjected to a gross necropsy.[23][25]

Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)

Objective: To assess the potential of N-tert-butylacrylamide to cause skin irritation or corrosion.[27][28][29][30][31]

Test Animal: Healthy, young adult albino rabbits.[27][30][31]

Methodology:

  • Application: A 0.5 g amount of N-tert-butylacrylamide is applied to a small area of shaved skin and covered with a gauze patch.[27]

  • Exposure: The exposure period is 4 hours.[27]

  • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[29] The observation may continue for up to 14 days to assess the reversibility of any effects.[27][29]

Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)

Objective: To determine the potential of N-tert-butylacrylamide to cause eye irritation or corrosion.[32][33][34][35][36]

Test Animal: Healthy, young adult albino rabbits.[32][33][36]

Methodology:

  • Application: A single dose of 0.1 g of solid N-tert-butylacrylamide is instilled into the conjunctival sac of one eye of the animal.[32] The other eye serves as a control.[32]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, conjunctivitis (redness), and chemosis.[32][35] The observation period can be extended to 21 days to evaluate the reversibility of the effects.[36]

Safe Handling and Storage

Engineering Controls
  • Use in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[11]

  • Facilities should be equipped with an eyewash station and a safety shower.[11]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11][12]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[11][12]

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator for dusts should be worn.[6][7]

Handling Procedures
  • Wash hands thoroughly after handling.[8][11]

  • Avoid contact with eyes, skin, and clothing.[11]

  • Minimize dust generation and accumulation.[11]

  • Do not eat, drink, or smoke when using this product.[8][10]

Storage
  • Store in a tightly closed container.[11]

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[11][12]

  • It is recommended to store refrigerated (below 4°C/39°F).[11]

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[11]

  • Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[11]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. Do NOT induce vomiting.[2][11]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[11]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Spill Cleanup Protocol
  • Evacuate: Evacuate unnecessary personnel from the spill area.[37]

  • Ventilate: Ensure the area is well-ventilated.[11]

  • Personal Protective Equipment: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[37]

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust.[38]

  • Collection: Place the swept-up material into a suitable, labeled container for disposal.[11][38]

  • Decontamination: Clean the spill area with soap and water.[39] Collect the cleaning materials for disposal as hazardous waste.[39]

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[11] Consult local, state, and federal hazardous waste regulations to ensure complete and accurate classification and disposal.

Visualizations

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess_Hazards Assess Hazards (Review SDS) Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Clear Space) Select_PPE->Prepare_Work_Area Weigh_and_Transfer Weigh and Transfer (Minimize Dust) Prepare_Work_Area->Weigh_and_Transfer Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Decontaminate_Equipment Decontaminate Equipment Perform_Experiment->Decontaminate_Equipment Dispose_Waste Dispose of Waste Properly Decontaminate_Equipment->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Remove_PPE Remove PPE Clean_Work_Area->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for the safe handling of N-tert-butylacrylamide.

Solid Spill Cleanup Procedure

G Spill_Occurs Solid Spill Occurs Evacuate_Area Evacuate Non-essential Personnel Spill_Occurs->Evacuate_Area Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Spill_Occurs->Don_PPE Contain_Spill Contain Spill (Prevent Spreading) Don_PPE->Contain_Spill Cleanup_Spill Carefully Sweep Up Solid (Avoid Dust Generation) Contain_Spill->Cleanup_Spill Collect_Waste Place in Labeled Hazardous Waste Container Cleanup_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area (Soap and Water) Collect_Waste->Decontaminate_Area Dispose_Waste Dispose of Waste (Follow Regulations) Decontaminate_Area->Dispose_Waste Restock_Supplies Restock Spill Kit Dispose_Waste->Restock_Supplies

Caption: Logical workflow for cleaning up a solid N-tert-butylacrylamide spill.

References

The Hydrophobic Character of N-tert-butylacrylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-tert-butylacrylamide (NTB), a hydrophobic monomer, is a cornerstone in the development of advanced polymers with tailored properties for a multitude of applications, particularly in the biomedical and pharmaceutical fields. Its bulky tert-butyl group imparts significant hydrophobic characteristics, influencing the solubility, thermal responsiveness, and surface properties of its corresponding polymers. This technical guide provides an in-depth exploration of the hydrophobic nature of NTB, detailing its physicochemical properties, synthesis, polymerization, and its role in creating stimuli-responsive materials for applications such as controlled drug delivery.

Physicochemical Properties of N-tert-butylacrylamide

The hydrophobicity of a molecule can be quantified by its octanol-water partition coefficient (LogP). A positive LogP value indicates a preference for a hydrophobic environment (octanol) over a hydrophilic one (water). NTB is classified as a hydrophobic acrylamide.[1]

PropertyValueReference
LogP 1.45 (at 25°C)[2]
Water Solubility 1 g/L (at 30°C)[3]

The hydrophobic nature of NTB is a key determinant in the behavior of its polymers, poly(N-tert-butylacrylamide) (PNTB), and its copolymers. This is particularly evident in their thermoresponsive behavior in aqueous solutions.

Surface Properties of Poly(N-tert-butylacrylamide)

The hydrophobicity of PNTB is reflected in its surface properties, such as contact angle and surface energy. The contact angle of water on a PNTB film provides a direct measure of its surface hydrophobicity.

PropertyValueReference
Surface Energy of PNTB 31 mJ/m² (from equation of state approach)[4][5]
Surface Energy of PNTB 29.0 mJ/m² (from vOCG theory)[4][5]

Higher contact angles with water indicate greater hydrophobicity. The surface energy of a material is another indicator of its polarity and wettability. Lower surface energy generally corresponds to a more hydrophobic surface.

Synthesis and Polymerization of N-tert-butylacrylamide

The synthesis of NTB and its subsequent polymerization are fundamental processes for the creation of NTB-based functional materials.

Synthesis of N-tert-butylacrylamide

A common method for the synthesis of NTB is the Ritter reaction, involving the reaction of an olefin (isobutylene) or an alcohol (tert-butyl alcohol) with a nitrile (acrylonitrile) in the presence of a strong acid.[1]

Experimental Protocol: Synthesis of N-tert-butylacrylamide

This protocol is adapted from a typical Ritter reaction procedure.[6]

Materials:

Procedure:

  • In a flask cooled in an ice-bath, prepare a solution of acrylonitrile (5.3 g), tert-butyl alcohol (7.4 g), and acetic acid (50 ml).

  • Slowly add concentrated sulfuric acid (10.1 g) dropwise to the solution, ensuring the temperature remains below 40°C.

  • After the addition is complete, maintain the reaction mixture at 40°C for 1 hour.

  • Pour the reaction mixture into 200 g of ice water with constant stirring to precipitate the product.

  • Filter the precipitate, wash it thoroughly with water, and dry it to obtain crude N-tert-butylacrylamide.

  • Recrystallize the crude product from warm dry benzene to yield pure N-tert-butylacrylamide crystals.[6][7]

Synthesis_of_NTB cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Acrylonitrile Acrylonitrile Reaction + Acrylonitrile->Reaction tBuOH tert-Butyl Alcohol tBuOH->Reaction H2SO4 Conc. H₂SO₄ H2SO4->Reaction AceticAcid Acetic Acid AceticAcid->Reaction Temp 40°C Temp->Reaction NTB N-tert-butylacrylamide Reaction->NTB Ritter Reaction

Figure 1: Synthesis of N-tert-butylacrylamide via the Ritter Reaction.
Free Radical Polymerization of N-tert-butylacrylamide

PNTB and its copolymers are typically synthesized via free radical polymerization. This method allows for the creation of polymers with varying molecular weights and compositions.

Experimental Protocol: Free Radical Polymerization of NTB

This protocol describes a typical solution polymerization of NTB.[6][7][8]

Materials:

  • N-tert-butylacrylamide (NTB) monomer

  • Co-monomer (e.g., N-vinyl pyrrolidone, 2,4-Dichlorophenyl methacrylate) (optional)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Dioxane or Dimethylformamide (DMF) as solvent

  • Ice-cold water

  • Methanol (B129727)

Procedure:

  • Dissolve a total of 5g of the monomer(s) (NTB and any co-monomer) and 50 mg of AIBN initiator in a suitable solvent (e.g., 25ml of DMF) in a reaction tube to form a homogeneous solution.[6][8]

  • Flush the mixture with oxygen-free dry nitrogen gas to remove any dissolved oxygen which can inhibit polymerization.[6][7][8]

  • Carry out the copolymerization reaction at a specific temperature (e.g., 60-70°C) for a duration that results in a conversion below 10% to ensure the formation of random copolymers.[6][8]

  • After the reaction, cool the vessel and pour the solution into ice-cold water to precipitate the copolymer.[6][7][8]

  • Wash the precipitated copolymer with methanol to remove any unreacted monomers.[6][7][8]

  • Dry the purified copolymer in a vacuum oven for 24 hours.[6][7][8]

Polymerization_Workflow Monomers Monomers (NTB + Co-monomer) ReactionMix Reaction Mixture Monomers->ReactionMix Initiator Initiator (AIBN) Initiator->ReactionMix Solvent Solvent (e.g., DMF) Solvent->ReactionMix N2Purge Nitrogen Purge ReactionMix->N2Purge Heating Heating (60-70°C) N2Purge->Heating Polymerization Polymerization Heating->Polymerization Precipitation Precipitation in Ice Water Polymerization->Precipitation Washing Washing with Methanol Precipitation->Washing Drying Vacuum Drying Washing->Drying FinalPolymer Purified Copolymer Drying->FinalPolymer

Figure 2: Experimental workflow for the free radical polymerization of NTB.

Thermoresponsive Behavior of NTB-based Polymers

Polymers containing NTB often exhibit thermoresponsive behavior in aqueous solutions, characterized by a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble, while above the LCST, it becomes insoluble and precipitates out of solution. This phenomenon is driven by the balance between hydrophilic and hydrophobic interactions.

At temperatures below the LCST, hydrogen bonds between the polymer's amide groups and water molecules dominate, leading to polymer dissolution. As the temperature increases, the hydrophobic interactions of the tert-butyl groups become more significant, causing the polymer chains to collapse and expel water molecules, resulting in phase separation.

The LCST of NTB-based copolymers can be precisely tuned by adjusting the ratio of hydrophobic NTB to a more hydrophilic co-monomer. Increasing the proportion of the hydrophobic NTB monomer generally leads to a decrease in the LCST of the resulting copolymer.[9]

Application in Thermoresponsive Drug Delivery Systems

The sharp and reversible phase transition of NTB-based polymers around a specific temperature makes them highly attractive for the development of "smart" drug delivery systems.[1] These systems can be designed to release a therapeutic agent in response to a temperature trigger, such as the localized hyperthermia often used in cancer therapy.

Mechanism of a Thermoresponsive Drug Delivery System:

A typical thermoresponsive drug delivery system using an NTB-based hydrogel involves the encapsulation of a drug within the polymer matrix when it is in its swollen, hydrophilic state (below the LCST). When the temperature is raised above the LCST, the hydrogel undergoes a volume phase transition, shrinking and becoming more hydrophobic. This structural change leads to the expulsion of water and the entrapped drug from the polymer network, resulting in a controlled and targeted release of the therapeutic agent.[10][11]

Drug_Delivery_Mechanism cluster_below_LCST Below LCST (e.g., Room Temperature) cluster_above_LCST Above LCST (e.g., Physiological Temperature) Hydrogel_Swollen Hydrogel Matrix (Swollen, Hydrophilic) Drug_Encapsulated Drug Encapsulated Temperature_Increase Temperature Increase Hydrogel_Swollen->Temperature_Increase Heating Drug_Released Drug Released Drug_Encapsulated->Drug_Released Release upon Collapse Hydrogel_Collapsed Hydrogel Matrix (Collapsed, Hydrophobic) Temperature_Decrease Temperature Decrease Hydrogel_Collapsed->Temperature_Decrease Cooling Temperature_Increase->Hydrogel_Collapsed Temperature_Decrease->Hydrogel_Swollen

Figure 3: Mechanism of a thermoresponsive drug delivery system using an NTB-based hydrogel.

Conclusion

The inherent hydrophobicity of N-tert-butylacrylamide, conferred by its bulky tert-butyl group, is a critical feature that enables its use in a wide range of advanced applications. From tuning the thermoresponsive properties of polymers to creating sophisticated drug delivery systems, the hydrophobic character of NTB is a key parameter that researchers and drug development professionals can leverage to design materials with precisely controlled behaviors. A thorough understanding of its physicochemical properties, synthesis, and polymerization is essential for harnessing the full potential of this versatile monomer in the development of next-generation functional polymers.

References

understanding the temperature sensitivity of nTBA

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the temperature sensitivity of "nTBA" requires a precise understanding of the molecule or system to which this abbreviation refers. Initial broad searches did not yield a widely recognized scientific entity corresponding to "nTBA" in the context of temperature sensitivity, signaling pathways, and drug development.

To provide a comprehensive technical guide as requested, clarification on the full name of "nTBA" is necessary. For instance, "nTBA" could potentially stand for:

  • A specific protein or enzyme: Many proteins exhibit temperature-dependent activity and conformational changes that are critical to their function.

  • A small molecule or drug candidate: The thermal stability and activity of therapeutic compounds are crucial parameters in drug development.

  • A biological pathway or process: Certain cellular signaling cascades are exquisitely sensitive to temperature fluctuations.

Once the identity of "nTBA" is established, a targeted search for relevant literature can be conducted to gather the necessary information on its temperature-dependent behavior, including:

  • Quantitative Data: Specific activity assays, binding affinities (Kd), melting temperatures (Tm), and other thermodynamic parameters measured at different temperatures.

  • Experimental Protocols: Detailed methodologies for techniques such as differential scanning calorimetry (DSC), thermal shift assays (TSA), isothermal titration calorimetry (ITC), and temperature-dependent enzyme kinetics.

  • Signaling Pathways: Identification of upstream and downstream components of any relevant biological pathways and how their interactions are modulated by temperature.

Without this fundamental information, it is not possible to construct the requested in-depth technical guide with the required data tables, experimental protocols, and visualizations. We recommend providing the full name or a more detailed description of "nTBA" to enable a thorough and accurate response.

Methodological & Application

Application Notes and Protocols: Free Radical Polymerization of N-tert-butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the free radical polymerization of N-tert-butylacrylamide (TBAm), a versatile monomer utilized in the synthesis of smart polymers with significant potential in biomedical and pharmaceutical applications. The protocols detailed below are intended to serve as a foundational guide for the synthesis, characterization, and application of poly(N-tert-butylacrylamide) (PTBAm) and its copolymers, particularly in the realm of drug delivery.

Introduction to N-tert-butylacrylamide and its Polymerization

N-tert-butylacrylamide is an N-substituted acrylamide (B121943) monomer that, when polymerized, yields polymers with interesting properties. The bulky tert-butyl group imparts hydrophobicity and steric hindrance, influencing the polymer's solubility, thermal stability, and responsiveness to external stimuli. Free radical polymerization is a common and versatile method for synthesizing PTBAm and its copolymers. This process involves the initiation of a chain reaction by free radicals, leading to the sequential addition of monomer units to a growing polymer chain.

A key application of PTBAm is in the development of "smart" materials, particularly when copolymerized with monomers like N-isopropylacrylamide (NIPAAm). Such copolymers can exhibit a lower critical solution temperature (LCST), allowing them to undergo a phase transition from a soluble to an insoluble state in aqueous solutions in response to temperature changes. This thermoresponsive behavior is highly valuable for creating injectable hydrogels and nanoparticles for controlled drug release. For instance, copolymers of NIPAAm can be designed to have an LCST of 10°C when they contain 40% of the hydrophobic N-tert-butylacrylamide monomer.[1]

Free Radical Polymerization Mechanism

The free radical polymerization of N-tert-butylacrylamide proceeds through the classical three stages: initiation, propagation, and termination.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., AIBN) Radical Free Radicals (R•) Initiator->Radical Decomposition (Heat) Initiated_Monomer Initiated Monomer (R-M•) Radical->Initiated_Monomer Addition Monomer TBAm Monomer Monomer->Initiated_Monomer Growing_Chain Growing Polymer Chain (R-M_n•) Elongated_Chain Elongated Chain (R-M_{n+1}•) Growing_Chain->Elongated_Chain Sequential Addition New_Monomer TBAm Monomer New_Monomer->Elongated_Chain Chain1 Growing Chain 1 (R-M_n•) Dead_Polymer_Combination Dead Polymer (Combination) Chain1->Dead_Polymer_Combination Combination Dead_Polymer_Disproportionation Dead Polymer (Disproportionation) Chain1->Dead_Polymer_Disproportionation Disproportionation Chain2 Growing Chain 2 (R-M_m•) Chain2->Dead_Polymer_Combination Chain2->Dead_Polymer_Disproportionation

Figure 1: Mechanism of Free Radical Polymerization.

Experimental Protocols

Materials and Reagents
  • Monomer: N-tert-butylacrylamide (TBAm)

  • Initiator: 2,2'-Azobisisobutyronitrile (AIBN)

  • Solvent: N,N-Dimethylformamide (DMF), Dioxane, or an Ethanol/Water mixture

  • Precipitation Solvent: Methanol, Hexane, or Diethyl Ether

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

Protocol for Homopolymerization of N-tert-butylacrylamide

This protocol describes a typical solution polymerization of TBAm.

  • Monomer and Initiator Preparation: In a reaction vessel (e.g., a round-bottom flask equipped with a magnetic stirrer and a condenser), dissolve a specific amount of TBAm and AIBN in the chosen solvent (e.g., DMF).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (N₂ or Ar) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the reaction vessel in a preheated oil bath at a specific temperature (e.g., 70°C) and stir the mixture. The polymerization time can vary from a few hours to 24 hours depending on the desired conversion.

  • Precipitation and Purification: After the desired reaction time, cool the polymer solution to room temperature. Precipitate the polymer by slowly pouring the solution into a large excess of a non-solvent (e.g., methanol).

  • Isolation and Drying: Filter the precipitated polymer, wash it several times with the non-solvent to remove unreacted monomer and initiator, and dry it in a vacuum oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved.

Protocol for Copolymerization of N-tert-butylacrylamide and N-isopropylacrylamide

This protocol is designed for the synthesis of thermoresponsive copolymers.

  • Monomer and Initiator Preparation: Dissolve the desired molar ratio of TBAm and NIPAAm, along with AIBN, in the chosen solvent in a reaction vessel.

  • Inert Atmosphere: Deoxygenate the solution by bubbling with an inert gas for 30-60 minutes.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-70°C) under an inert atmosphere and maintain stirring for the specified reaction time.

  • Purification: Cool the reaction mixture and precipitate the copolymer in a suitable non-solvent.

  • Drying: Isolate the copolymer by filtration and dry it under vacuum.

Data Presentation

The following tables summarize typical quantitative data obtained from the free radical polymerization of N-tert-butylacrylamide and its copolymers.

ParameterValueConditionsReference
Homopolymerization of TBAm
Propagation Rate Coefficient (k_p)12.7 x 10³ L mol⁻¹ s⁻¹10 wt% TBAm in Ethanol at 30°C[2]
Propagation Rate Coefficient (k_p)13.8 x 10³ L mol⁻¹ s⁻¹10 wt% TBAm in 75/25 w/w Ethanol/Water at 30°C[2]
Copolymerization of TBAm (M1) and other monomers (M2)
Reactivity Ratio (r₁)0.83Copolymerization with 2,4-Dichlorophenyl methacrylate (B99206) (M2) in DMF at 70°C[3]
Reactivity Ratio (r₂)1.13Copolymerization with 2,4-Dichlorophenyl methacrylate (M2) in DMF at 70°C[3]

Table 1: Kinetic Parameters for the Polymerization of N-tert-butylacrylamide.

Polymer SystemM_n ( g/mol )PDI (M_w/M_n)Characterization MethodReference
Poly(DEA-co-DMA)Varies1.2 - 2.5GPC[4]

Mandatory Visualizations

Experimental Workflow for Solution Polymerization

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Isolation cluster_final Final Product A Weigh Monomer(s) and Initiator B Dissolve in Solvent in Reaction Vessel A->B C Purge with Inert Gas (e.g., N₂) B->C D Heat to Polymerization Temperature C->D E Maintain Stirring for a Set Time D->E F Cool Reaction Mixture E->F G Precipitate Polymer in Non-solvent F->G H Filter and Wash the Polymer G->H I Dry Polymer under Vacuum H->I J Characterize the Polymer (NMR, GPC, etc.) I->J

Figure 2: Experimental Workflow for Solution Polymerization.
Application in Drug Delivery: Temperature-Stimulated Release

Copolymers of TBAm and NIPAAm can form hydrogels that exhibit thermoresponsive behavior, making them excellent candidates for controlled drug delivery systems.

Drug_Delivery_Workflow cluster_formulation Formulation cluster_delivery Delivery cluster_release Stimulated Release cluster_outcome Therapeutic Outcome A Synthesize p(TBAm-co-NIPAAm) B Load Drug into Polymer Matrix (e.g., Hydrogel) A->B C Administer Drug-loaded Hydrogel (e.g., Injection) B->C D Hydrogel remains in a swollen state at physiological temperature (below LCST) C->D E Apply Localized Heat (Temperature > LCST) D->E External Stimulus F Hydrogel undergoes phase transition and shrinks E->F G Drug is released from the collapsed polymer network F->G H Targeted Drug Action at the desired site G->H

Figure 3: Logical Workflow for Temperature-Stimulated Drug Release.

References

Application Notes and Protocols for the Synthesis of Poly(N-tert-butylacrylamide) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-tert-butylacrylamide) (p(NTBA)) hydrogels are crosslinked, three-dimensional polymer networks that have garnered significant interest in the biomedical field, particularly in drug delivery and tissue engineering. These hydrogels are synthesized from the monomer N-tert-butylacrylamide and are known for their unique properties, including biocompatibility and responsiveness to external stimuli. The bulky tert-butyl group imparts a hydrophobic character to the polymer, influencing its swelling behavior and mechanical properties. This document provides detailed protocols for the synthesis, characterization, and a potential drug delivery application of p(NTBA) hydrogels.

Synthesis of Poly(N-tert-butylacrylamide) Hydrogels

The synthesis of p(NTBA) hydrogels is typically achieved through free-radical polymerization of the N-tert-butylacrylamide monomer in the presence of a crosslinking agent and a chemical initiator.

Materials and Reagents
ReagentPurposeSupplier (Example)
N-tert-butylacrylamide (NTBA)MonomerSigma-Aldrich
N,N'-methylenebis(acrylamide) (MBA)CrosslinkerSigma-Aldrich
Ammonium (B1175870) persulfate (APS)InitiatorSigma-Aldrich
N,N,N',N'-tetramethylethylenediamine (TEMED)AcceleratorSigma-Aldrich
Deionized (DI) waterSolvent---
Experimental Protocol: Free-Radical Polymerization
  • Preparation of Monomer Solution: In a beaker, dissolve the desired amount of N-tert-butylacrylamide (NTBA) monomer and N,N'-methylenebis(acrylamide) (MBA) crosslinker in deionized (DI) water. Gently stir the solution until all components are fully dissolved.

  • Initiator and Accelerator Addition: To the monomer solution, add the required volume of ammonium persulfate (APS) solution (initiator) and N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator). The polymerization reaction is initiated by the free radicals generated from the APS/TEMED system.

  • Molding and Polymerization: Pour the final solution into a suitable mold (e.g., between two glass plates with a spacer of desired thickness). Allow the polymerization to proceed at room temperature for a specified duration (typically several hours) or until a solid hydrogel is formed.

  • Purification: After polymerization, carefully remove the hydrogel from the mold. To remove unreacted monomers, initiator, and other impurities, immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently.

  • Drying (Optional): For certain characterization techniques or applications, the hydrogel may need to be dried. This can be achieved by freeze-drying (lyophilization) or by drying in a vacuum oven at a controlled temperature.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Synthesis reagents Dissolve NTBA and MBA in DI Water initiator Add APS and TEMED reagents->initiator Stir mold Pour into Mold initiator->mold Mix polymerize Allow to Polymerize mold->polymerize Room Temperature purify Purify in DI Water polymerize->purify Remove from mold dry Freeze-dry (Optional) purify->dry

Caption: Workflow for the synthesis of p(NTBA) hydrogels.

Characterization of p(NTBA) Hydrogels

Swelling Behavior

The swelling property of a hydrogel is crucial for its application, especially in drug delivery, as it governs the uptake and release of therapeutic agents.

Protocol for Swelling Ratio Determination:

  • Prepare buffer solutions of different pH values (e.g., pH 2, 4, 6, 7.4, and 9).

  • Cut pre-weighed, dried hydrogel samples into uniform discs.

  • Immerse each disc in a separate vial containing a buffer solution of a specific pH.

  • At predetermined time intervals, remove the hydrogel disc, gently blot the surface with filter paper to remove excess water, and weigh it.

  • Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).

  • The swelling ratio (SR) is calculated using the following formula:

    SR (%) = [(Ws - Wd) / Wd] x 100

    where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

Quantitative Data: Swelling Behavior

pH of Swelling MediumEquilibrium Swelling Ratio (%)
2.0Data not available in searched literature
4.0Data not available in searched literature
5.8Significantly enhanced swelling compared to pH 7.4[1]
7.4Baseline swelling
9.0Data not available in searched literature

Note: Specific quantitative data for p(NTBA) homopolymer hydrogels is limited in the available literature. The provided data point is for a related copolymer hydrogel system and indicates pH-responsive behavior.

Mechanical Properties

The mechanical strength of a hydrogel is important for its structural integrity, especially for applications in load-bearing tissues.

Protocol for Mechanical Testing (Compression):

  • Prepare cylindrical hydrogel samples of uniform dimensions.

  • Place the swollen hydrogel sample on the lower plate of a mechanical testing machine.

  • Apply a compressive force at a constant strain rate.

  • Record the stress-strain data until the hydrogel fractures or reaches a predefined compression level.

  • The Young's modulus (compressive modulus) can be calculated from the initial linear region of the stress-strain curve.

Quantitative Data: Mechanical Properties

PropertyValueReference
Young's ModulusUp to 371 ± 31 kPa[2]
Compressive StrengthData not available in searched literature
Structural and Morphological Characterization

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the polymerization of NTBA and the formation of the hydrogel network.

  • Expected Peaks:

    • ~3300 cm⁻¹: N-H stretching vibration of the amide group.

    • ~2970 cm⁻¹: C-H stretching of the tert-butyl group.

    • ~1650 cm⁻¹: C=O stretching (Amide I band).

    • ~1540 cm⁻¹: N-H bending (Amide II band).

    • ~1365 and 1390 cm⁻¹: Characteristic peaks of the tert-butyl group.

Scanning Electron Microscopy (SEM): SEM provides insight into the surface morphology and porous structure of the hydrogel. The pore size and interconnectivity influence the hydrogel's swelling and drug release properties. SEM images of acrylamide-based hydrogels typically reveal a porous, interconnected network structure[3][4].

Characterization_Workflow cluster_synthesis Synthesized p(NTBA) Hydrogel cluster_char Characterization Methods cluster_prop Determined Properties hydrogel p(NTBA) Hydrogel swelling Swelling Studies (pH, Temperature) hydrogel->swelling mechanical Mechanical Testing (Compression) hydrogel->mechanical ftir FTIR Spectroscopy hydrogel->ftir sem Scanning Electron Microscopy (SEM) hydrogel->sem swelling_ratio Swelling Ratio swelling->swelling_ratio youngs_modulus Young's Modulus mechanical->youngs_modulus functional_groups Functional Groups ftir->functional_groups morphology Porous Structure sem->morphology

Caption: Workflow for the characterization of p(NTBA) hydrogels.

Application in Drug Delivery: 5-Fluorouracil (5-FU)

p(NTBA) hydrogels have the potential to be used as a carrier for the controlled release of anticancer drugs like 5-Fluorouracil (5-FU). The release of the drug can be modulated by the swelling behavior of the hydrogel.

Protocol: Drug Loading and In Vitro Release

Drug Loading (Swelling-Diffusion Method):

  • Immerse a pre-weighed, dried p(NTBA) hydrogel disc in a known concentration of 5-FU solution (e.g., in a phosphate-buffered saline, PBS, at pH 7.4).

  • Allow the hydrogel to swell in the drug solution for a sufficient time (e.g., 48 hours) to ensure maximum drug loading.

  • After loading, remove the hydrogel, gently rinse with DI water to remove surface-adhered drug, and dry it (e.g., by freeze-drying).

  • The amount of drug loaded can be determined by measuring the decrease in the drug concentration of the loading solution using UV-Vis spectrophotometry at the characteristic wavelength of 5-FU.

In Vitro Drug Release:

  • Place the drug-loaded hydrogel disc in a vial containing a known volume of release medium (e.g., PBS at pH 7.4 and pH 5.8 to simulate physiological and tumor microenvironment pH, respectively).

  • Maintain the vials at 37°C in a shaking water bath.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of 5-FU in the withdrawn samples using UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released over time.

Quantitative Data: 5-Fluorouracil Release

pH of Release MediumCumulative Release (%) after 12 hoursReference
7.4Data not available in searched literature
5.8Accelerated release compared to pH 7.4[1]

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_release Drug Release hydrogel Dried p(NTBA) Hydrogel loaded_hydrogel 5-FU Loaded Hydrogel hydrogel->loaded_hydrogel Swelling in drug_solution 5-FU Solution drug_solution->loaded_hydrogel release_medium Release Medium (e.g., PBS pH 7.4) loaded_hydrogel->release_medium Immersion drug_release Sustained Release of 5-FU release_medium->drug_release Diffusion

Caption: Logical pathway for drug loading and release from p(NTBA) hydrogels.

Conclusion

Poly(N-tert-butylacrylamide) hydrogels represent a versatile platform for various biomedical applications. The protocols outlined in this document provide a comprehensive guide for the synthesis and characterization of these materials. While the provided quantitative data offers a foundational understanding, further research is needed to establish a more detailed quantitative profile of p(NTBA) homopolymer hydrogels, particularly in the context of specific drug delivery systems. The inherent properties of p(NTBA) make it a promising candidate for the development of novel and effective therapeutic strategies.

References

Application Notes and Protocols for Butylacrylamide in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-tert-butylacrylamide (NTBAM) in the development of advanced drug delivery systems. The unique thermoresponsive properties of NTBAM-based polymers make them ideal candidates for creating "smart" drug carriers that can release their therapeutic payload in response to temperature changes. This document outlines the synthesis of NTBAM-containing nanoparticles, protocols for drug loading and release studies, and methods for assessing their biocompatibility.

Introduction to N-tert-butylacrylamide in Drug Delivery

N-tert-butylacrylamide is a temperature-sensitive monomer that is increasingly being explored for its potential in biomedical applications, particularly in the field of drug delivery.[1] When polymerized, often as a copolymer with monomers like N-isopropylacrylamide (NIPAAm), it forms polymers that exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble in aqueous solutions, but above this temperature, it undergoes a phase transition, becoming insoluble and collapsing. This thermoresponsive behavior can be harnessed to trigger the release of encapsulated drugs at specific sites in the body, such as tumor tissues, which often have a slightly higher temperature than healthy tissues.

The inclusion of the hydrophobic N-tert-butylacrylamide monomer can lower the LCST of copolymers, allowing for fine-tuning of the temperature at which drug release is initiated. This precise control offers the potential for targeted drug delivery, minimizing systemic side effects and enhancing therapeutic efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data for drug delivery systems based on acrylamide (B121943) copolymers. While specific data for N-tert-butylacrylamide systems is emerging, the data for the closely related and often co-polymerized N-isopropylacrylamide (NIPAAm) provides a strong benchmark for expected performance.

Table 1: Drug Loading and Encapsulation Efficiency

Polymer SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
PNIPAm-based nanoparticlesDoxorubicin (B1662922)9.7-
PNIPAm-co-PAAm HGCurcumin-~65
PNIPAm-co-PAAm-Mela HGCurcumin74-[2]
PNIPAAm-b-PMMA micelles in PNIPAAm hydrogelPrednisone acetate--[3]

Table 2: In Vitro Drug Release

Polymer SystemDrugConditionsCumulative Release (%)Time (h)Reference
PNIPAm-based nanoparticlesDoxorubicin37°C55-
PNIPAm-based nanoparticlesDoxorubicin40°C86-[1]
PNIPAm-co-PAAm HGCurcuminpH 5.5 / 40°C~1004
PNIPAm-co-PAAm-Mela HGCurcuminpH 5.0 / 45°C~1008[2]

Table 3: Cytotoxicity Data

Polymer/MonomerCell LineIC50Exposure Time (h)Reference
AcrylamideNIH/3T3 fibroblasts6.73 mM24[4]
PNIPAm-based nanoparticles-Non-toxic up to 5,000 µg/mL-
PNIPAm-co-PAAm HGHepG2Biocompatible-

Experimental Protocols

Synthesis of Thermoresponsive Poly(NTBAM-co-NIPAAm) Nanoparticles

This protocol describes the synthesis of thermoresponsive nanoparticles composed of N-tert-butylacrylamide and N-isopropylacrylamide by free radical polymerization.

Materials:

  • N-tert-butylacrylamide (NTBAM)

  • N-isopropylacrylamide (NIPAAm)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Sodium dodecyl sulfate (B86663) (SDS) (surfactant)

  • Ammonium persulfate (APS) (initiator)

  • Deionized water

  • Nitrogen gas

  • Three-neck round bottom flask, condenser, magnetic stirrer, heating mantle, dialysis tubing

Procedure:

  • In a three-neck round bottom flask, dissolve the desired molar ratio of NTBAM and NIPAAm monomers, MBA crosslinker, and SDS surfactant in deionized water.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to 70°C with continuous stirring.

  • Add the APS initiator to the solution to initiate polymerization.

  • Allow the reaction to proceed for 6-8 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Purify the resulting nanoparticle suspension by dialysis against deionized water for 48 hours, with frequent water changes, to remove unreacted monomers, surfactant, and initiator.

  • Store the purified nanoparticle suspension at 4°C.

Drug Loading into Thermoresponsive Nanoparticles

This protocol outlines a common method for loading a hydrophobic drug, such as Doxorubicin, into the synthesized nanoparticles.

Materials:

Procedure:

  • Disperse the lyophilized nanoparticles in deionized water.

  • Dissolve Doxorubicin hydrochloride in DMSO, and add triethylamine to neutralize the hydrochloride salt.

  • Add the Doxorubicin solution dropwise to the nanoparticle suspension while stirring.

  • Allow the mixture to stir at room temperature for 24 hours in the dark to facilitate drug encapsulation.

  • Dialyze the drug-loaded nanoparticle suspension against PBS (pH 7.4) for 24 hours to remove unloaded drug.

  • Determine the drug loading content and efficiency by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength for the drug.

In Vitro Drug Release Study

This protocol describes how to evaluate the temperature-triggered release of a drug from the nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis tubing

  • Shaking water baths at 37°C and a temperature above the LCST (e.g., 40°C)

  • UV-Vis spectrophotometer

Procedure:

  • Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a known volume of PBS in separate containers.

  • Place the containers in shaking water baths set at 37°C and, for example, 40°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh pre-warmed PBS to maintain sink conditions.

  • Measure the concentration of the released drug in the aliquots using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released over time.

In Vitro Cytotoxicity Assay

This protocol details the evaluation of the biocompatibility of the nanoparticles using a standard MTT assay on a fibroblast cell line.

Materials:

  • NIH/3T3 fibroblast cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Empty nanoparticle suspension

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed NIH/3T3 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of the empty nanoparticles.

  • Incubate the cells for 24, 48, and 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_loading Drug Loading cluster_characterization Characterization & Evaluation S1 Monomer Dissolution (NTBAM, NIPAAm, MBA, SDS) S2 Polymerization (70°C, APS initiator) S1->S2 S3 Purification (Dialysis) S2->S3 L1 Nanoparticle Dispersion S3->L1 Synthesized Nanoparticles C2 Cytotoxicity Assay (MTT Assay) S3->C2 Empty Nanoparticles L2 Drug Addition (e.g., Doxorubicin) L1->L2 L3 Encapsulation (24h stirring) L2->L3 L4 Purification (Dialysis) L3->L4 C1 In Vitro Drug Release (37°C vs. >LCST) L4->C1 Drug-Loaded Nanoparticles

Caption: Experimental workflow for synthesis, drug loading, and characterization of thermoresponsive nanoparticles.

Drug_Release_Mechanism cluster_below Below LCST (e.g., 37°C) cluster_above Above LCST (e.g., 40°C) B1 Hydrophilic Polymer Chains B2 Swollen Nanoparticle B1->B2 B3 Drug Entrapped B2->B3 A3 Drug Released B3->A3 Temperature Increase A1 Hydrophobic Polymer Chains A2 Collapsed Nanoparticle A1->A2 A2->A3

Caption: Temperature-triggered drug release mechanism from thermoresponsive nanoparticles.

References

Application Notes and Protocols for Cell Immobilization Using N-tert-butylacrylamide-Based Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butylacrylamide (NTBA) is a versatile monomer increasingly utilized in the development of advanced hydrogel systems for three-dimensional (3D) cell culture and tissue engineering. When copolymerized, most commonly with N-isopropylacrylamide (NIPAM), it forms thermoresponsive hydrogels with tunable physical and biochemical properties. These hydrogels can mimic the native extracellular matrix (ECM), providing a supportive and dynamic environment for cell growth, proliferation, and differentiation. The incorporation of NTBA into the polymer backbone allows for the modulation of the hydrogel's lower critical solution temperature (LCST), mechanical stiffness, and hydrophobicity, making it a valuable tool for creating customized microenvironments for various cell types.

This document provides detailed application notes and experimental protocols for the use of NTBA-based hydrogels for cell immobilization, with a focus on thermoresponsive and photocrosslinkable systems.

Data Presentation: Properties of NTBA-Based Hydrogels for Cell Immobilization

The following table summarizes key quantitative data from studies utilizing NTBA-based hydrogels for 3D cell culture. This data highlights the tunability of these systems and their impact on cell viability and behavior.

Hydrogel CompositionCell TypeCrosslinker/PhotoinitiatorMechanical Properties (Compressive Modulus)Cell Viability (%)Key Findings & Citation
Poly(NIPAM-co-NTBA)Not SpecifiedN,N'-methylenebis(acrylamide) (BIS)Not SpecifiedNot SpecifiedCopolymerization of NIPAM and NTBA allows for tuning of the LCST.[1]
Poly(NIPAM-co-NTBA)-grafted HyaluronanMesenchymal Stem Cells (MSCs)Self-assemblingNot SpecifiedNot SpecifiedPromising injectable scaffold for cartilage tissue engineering; supported expression of cartilage-related genes.
Poly(ethylene glycol) (PEG)-based hydrogelsMDA-MB-231 breast cancer cellsN-vinyl pyrrolidone (NVP) (non-degradable)9.4 ± 0.8 kPa (without NVP) to 12.3 ± 0.6 kPa (with NVP)>81.9% at day 0; >83.5% in NVP-containing gels at day 15Matrix adhesivity and degradability regulate cancer cell dormancy and reactivation.[2]
Gelatin Methacryloyl (GelMA)Saos-2 osteoblast-like cellsVA086 (0.1%)>2-fold increase with 0.1% vs 0.02% photoinitiatorHigher than Irgacure 2959VA086 is a more cytocompatible photoinitiator for photochemically crosslinked collagen hydrogels.[3]
PEG Diacrylate (PEGDA)Human Mesenchymal Stem Cells (hMSCs)Eosin Y / TEOA / NVP (Visible light)Tightly crosslinked network88.4%Visible light photoinitiation resulted in higher cell viability compared to UV initiation with Irgacure 2959 (77.1%).[4]

Experimental Protocols

Protocol 1: Preparation of a Thermoresponsive Poly(NIPAM-co-NTBA) Hydrogel for Cell Encapsulation

This protocol describes the synthesis of a thermoresponsive hydrogel using free radical polymerization, where gelation occurs upon increasing the temperature above the LCST.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • N-tert-butylacrylamide (NTBA)

  • N,N'-methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Phosphate-buffered saline (PBS), sterile

  • Cell suspension in culture medium

Procedure:

  • Prepare the Pre-polymer Solution:

    • In a sterile, light-protected tube, dissolve NIPAM (e.g., 90 mol%) and NTBA (e.g., 10 mol%) in sterile PBS to a final total monomer concentration of 10-20% (w/v).

    • Add the crosslinker, BIS, at a concentration of 1-5 mol% relative to the total monomer concentration.

    • Gently mix until all components are fully dissolved. Keep the solution on ice to prevent premature gelation.

  • Cell Suspension:

    • Prepare a single-cell suspension of the desired cell type in complete culture medium at a concentration twice the final desired cell density.

  • Initiation and Cell Encapsulation:

    • On ice, add the APS initiator to the pre-polymer solution to a final concentration of 0.1% (w/v) and mix gently.

    • Add the TEMED accelerator to a final concentration of 0.1% (v/v) and mix gently.

    • Immediately mix the pre-polymer solution with an equal volume of the cell suspension. Pipette gently to ensure a homogenous mixture without introducing air bubbles.

  • Gelation:

    • Dispense the cell-laden pre-polymer solution into a mold or culture plate.

    • Transfer the mold or plate to a 37°C incubator. Gelation should occur within minutes as the temperature rises above the LCST of the polymer.

  • Cell Culture:

    • After gelation, add pre-warmed complete culture medium to the hydrogels.

    • Culture the cell-laden hydrogels under standard conditions (37°C, 5% CO₂), changing the medium every 2-3 days.

Protocol 2: Preparation of a Photocrosslinkable NTBA-based Hydrogel for Cell Encapsulation

This protocol utilizes UV light to crosslink a polymer network in the presence of a photoinitiator, offering precise temporal and spatial control over gelation.

Materials:

  • N-tert-butylacrylamide (NTBA)

  • Poly(ethylene glycol) diacrylate (PEGDA) (crosslinker)

  • Irgacure 2959 (photoinitiator)

  • Sterile PBS

  • Cell suspension in culture medium

Procedure:

  • Prepare the Pre-polymer Solution:

    • In a sterile, light-protected tube, dissolve NTBA and PEGDA in sterile PBS. A common starting point is a 10% (w/v) total polymer concentration. The ratio of NTBA to PEGDA will determine the hydrogel's properties.

    • Dissolve the photoinitiator, Irgacure 2959, in the pre-polymer solution to a final concentration of 0.05-0.1% (w/v). Ensure it is fully dissolved by gentle vortexing. Keep the solution on ice and protected from light.

  • Cell Suspension:

    • Prepare a single-cell suspension at twice the final desired density in complete culture medium.

  • Cell Encapsulation and Photopolymerization:

    • On ice, mix the pre-polymer solution with an equal volume of the cell suspension.

    • Dispense the cell-laden solution into a sterile, UV-transparent mold.

    • Expose the solution to UV light (e.g., 365 nm, 5-10 mW/cm²) for 1-5 minutes to initiate crosslinking. The exact time will depend on the light intensity and the desired hydrogel stiffness.[5]

  • Cell Culture:

    • Gently remove the cell-laden hydrogels from the mold and wash them with sterile PBS.

    • Place the hydrogels in a culture plate with complete culture medium and incubate under standard conditions.

Protocol 3: Assessment of Cell Viability in 3D Hydrogels

This protocol describes a common method for qualitatively and quantitatively assessing cell viability within the hydrogel constructs.

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)

  • Sterile PBS

  • Fluorescence microscope

Procedure:

  • Staining:

    • At the desired time point, remove the culture medium from the cell-laden hydrogels.

    • Wash the hydrogels twice with sterile PBS.

    • Prepare the Live/Dead staining solution in PBS according to the manufacturer's instructions.

    • Incubate the hydrogels in the staining solution for 30-45 minutes at 37°C, protected from light.

  • Imaging:

    • After incubation, wash the hydrogels with PBS.

    • Image the hydrogels using a fluorescence microscope with appropriate filters for Calcein AM (live cells, green fluorescence) and Ethidium Homodimer-1 (dead cells, red fluorescence).

  • Quantification:

    • Acquire images from multiple random fields of view for each hydrogel.

    • Use image analysis software (e.g., ImageJ) to count the number of live and dead cells.

    • Calculate the percentage of viable cells: (Number of Live Cells / (Number of Live Cells + Number of Dead Cells)) * 100.

Mandatory Visualizations

Experimental_Workflow_for_Cell_Immobilization cluster_preparation Preparation cluster_encapsulation Encapsulation cluster_gelation Gelation cluster_culture_analysis Culture & Analysis A Prepare Pre-polymer Solution (NTBA, Crosslinker, Initiator) C Mix Pre-polymer Solution with Cells A->C B Prepare Cell Suspension B->C D Dispense into Mold C->D E Induce Crosslinking (Temperature or Light) D->E F Culture Cell-laden Hydrogel E->F G Analyze Cell Viability, Proliferation, and Function F->G

Caption: Workflow for NTBA-based hydrogel cell immobilization.

Mechanotransduction_Signaling_Pathway cluster_ecm Extracellular Matrix (Hydrogel) cluster_cell Cell Stiffness Hydrogel Stiffness (Tunable with NTBA) Integrins Integrins Stiffness->Integrins Mechanical Cues FAK Focal Adhesion Kinase (FAK) Integrins->FAK RhoA RhoA/ROCK Pathway FAK->RhoA YAP_TAZ YAP/TAZ RhoA->YAP_TAZ Cytoskeletal Tension Nucleus Nucleus YAP_TAZ->Nucleus Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Differentiation) Nucleus->Gene_Expression

Caption: Influence of hydrogel stiffness on mechanotransduction.

Conclusion

N-tert-butylacrylamide is a valuable component in the design of hydrogels for cell immobilization, offering researchers the ability to create 3D cell culture environments with tailored properties. By carefully selecting the copolymer composition, crosslinking method, and culture conditions, it is possible to develop biomimetic scaffolds that support cell viability, proliferation, and function. The protocols and data presented here provide a foundation for the successful application of NTBA-based hydrogels in a variety of research and drug development contexts.

References

Application Notes and Protocols: N-tert-butylacrylamide and Acrylic Acid Copolymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of N-tert-butylacrylamide (NTB) and acrylic acid (AA) copolymers, with a particular focus on their use as stimuli-responsive systems for controlled drug delivery. The protocols outlined below are based on established free-radical polymerization techniques and characterization methods for similar polymer systems.

Introduction

Copolymers of N-tert-butylacrylamide and acrylic acid are smart polymers that exhibit dual responsiveness to both pH and temperature. The carboxylic acid groups from the acrylic acid units impart pH sensitivity, leading to swelling or shrinking in response to changes in the acidity of the surrounding environment. The N-tert-butylacrylamide component contributes to the thermosensitivity of the copolymer. This dual-responsive nature makes these copolymers highly attractive for the development of advanced drug delivery systems, enabling targeted and controlled release of therapeutic agents.

Synthesis of poly(NTB-co-AA)

The copolymerization of NTB and AA is typically achieved through free-radical polymerization. The following protocol describes a general method for the synthesis of poly(NTB-co-AA) in a laboratory setting.

Experimental Protocol: Free-Radical Polymerization

Materials:

  • N-tert-butylacrylamide (NTB)

  • Acrylic acid (AA)

  • 2,2'-Azobisisobutyronitrile (AIBN) (Initiator)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Methanol (B129727) (Non-solvent for precipitation)

  • Distilled water

  • Nitrogen gas

Procedure:

  • Monomer and Initiator Preparation: Accurately weigh the desired molar ratios of NTB and AA monomers and the initiator, AIBN. A typical initiator concentration is 1-2 mol% with respect to the total monomer concentration.

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, dissolve the monomers and AIBN in DMF.

  • Degassing: Purge the reaction mixture with dry nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Polymerization: Immerse the reaction vessel in a preheated oil bath at 60-70 °C and stir the mixture for a specified reaction time (typically 6-24 hours).

  • Precipitation and Purification: After the reaction is complete, cool the polymer solution to room temperature. Precipitate the copolymer by slowly pouring the solution into an excess of a non-solvent, such as methanol or cold water, while stirring vigorously.

  • Washing: Filter the precipitated copolymer and wash it repeatedly with the non-solvent to remove unreacted monomers and initiator residues.

  • Drying: Dry the purified copolymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification weigh Weigh Monomers (NTB, AA) and Initiator (AIBN) dissolve Dissolve in DMF weigh->dissolve purge Purge with Nitrogen dissolve->purge heat Heat at 60-70°C purge->heat precipitate Precipitate in Methanol/Water heat->precipitate wash Wash Copolymer precipitate->wash dry Dry under Vacuum wash->dry end End dry->end start Start start->weigh

Copolymer Synthesis Workflow

Characterization of poly(NTB-co-AA)

Thorough characterization of the synthesized copolymer is essential to determine its chemical structure, composition, molecular weight, and thermal properties.

Structural and Compositional Analysis

3.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Protocol: Acquire the FT-IR spectrum of the dried copolymer sample using a KBr pellet or as a thin film.

  • Expected Peaks:

    • Broad peak around 3300-3500 cm⁻¹ corresponding to N-H stretching of the amide group in NTB and O-H stretching of the carboxylic acid group in AA.

    • Peaks around 2850-3000 cm⁻¹ due to C-H stretching.

    • Strong absorption band around 1700-1730 cm⁻¹ attributed to the C=O stretching of the carboxylic acid group in AA.

    • Strong absorption band around 1650 cm⁻¹ corresponding to the C=O stretching (Amide I band) of the amide group in NTB.

    • Peak around 1540 cm⁻¹ due to N-H bending (Amide II band) in NTB.

3.1.2. Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

  • Protocol: Dissolve the copolymer in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment) and record the ¹H-NMR spectrum.

  • Copolymer Composition Determination: The molar ratio of NTB to AA in the copolymer can be calculated by comparing the integrated areas of the characteristic proton signals of each monomer. For example, the ratio of the integral of the tert-butyl protons of NTB (around 1.3 ppm) to the integral of the vinyl backbone protons can be used.

Molecular Weight Determination

3.2.1. Gel Permeation Chromatography (GPC)

  • Protocol: Dissolve the copolymer in a suitable mobile phase (e.g., DMF with LiBr) and analyze it using a GPC system calibrated with appropriate polymer standards (e.g., polystyrene or poly(methyl methacrylate)).

  • Data Obtained: Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Thermal Properties

3.3.1. Thermogravimetric Analysis (TGA)

  • Protocol: Heat a small sample of the copolymer under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) and record the weight loss as a function of temperature.

  • Data Obtained: Decomposition temperature (Td), which indicates the thermal stability of the copolymer.

3.3.2. Differential Scanning Calorimetry (DSC)

  • Protocol: Heat a small sample of the copolymer under a controlled atmosphere at a constant heating rate to determine the glass transition temperature.

  • Data Obtained: Glass transition temperature (Tg), which provides information about the amorphous nature of the copolymer.

Stimuli-Responsive Behavior

The dual pH and temperature sensitivity of poly(NTB-co-AA) hydrogels is a key feature for their application in controlled drug delivery.

Experimental Protocol: Swelling Studies

Materials:

  • Dried poly(NTB-co-AA) hydrogel discs of known weight and dimensions.

  • Buffer solutions of various pH values (e.g., pH 2.0, 5.0, 7.4).

  • Temperature-controlled water bath or incubator.

Procedure:

  • Initial Measurement: Record the dry weight (Wd) of the hydrogel discs.

  • Swelling: Immerse the hydrogel discs in buffer solutions of different pH values at a specific temperature.

  • Weight Measurement at Intervals: At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).

  • Equilibrium Swelling: Continue the measurements until the hydrogel weight becomes constant, indicating equilibrium swelling.

  • Temperature Effect: Repeat the experiment at different temperatures to evaluate the thermos-responsive swelling behavior.

  • Calculate Swelling Ratio: The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

Application in Drug Delivery

Poly(NTB-co-AA) copolymers can be formulated into various drug delivery systems, such as hydrogels, nanoparticles, or micelles, for the controlled release of therapeutic agents.

Experimental Protocol: Drug Loading and In Vitro Release

Drug Loading (Equilibrium Swelling Method):

  • Prepare a solution of the model drug in a suitable buffer.

  • Immerse a known weight of the dried poly(NTB-co-AA) hydrogel in the drug solution.

  • Allow the hydrogel to swell for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Remove the drug-loaded hydrogel and dry it.

  • Determine the amount of drug loaded by measuring the drug concentration in the remaining solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

  • Calculate the Drug Loading Efficiency (DLE) and Drug Loading Content (DLC) using the following formulas:

    • DLE (%) = (Amount of drug loaded / Initial amount of drug) x 100

    • DLC (%) = (Amount of drug loaded / Weight of drug-loaded hydrogel) x 100

In Vitro Drug Release:

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) at a specific temperature (e.g., 37 °C).

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method.

  • Plot the cumulative percentage of drug released as a function of time.

  • To study the effect of pH and temperature on drug release, perform the release studies in different buffer solutions and at various temperatures.

Drug Release Mechanism

G cluster_stimuli External Stimuli cluster_polymer Polymer Response cluster_release Drug Release pH Change in pH Swell Swelling/Shrinking of Poly(NTB-co-AA) Matrix pH->Swell Temp Change in Temperature Temp->Swell Diffusion Drug Diffusion Swell->Diffusion Release Controlled Drug Release Diffusion->Release end Therapeutic Effect Release->end start Stimulus start->pH start->Temp

Stimuli-Responsive Drug Release

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization and evaluation of poly(NTB-co-AA) copolymers. Note: The values presented are hypothetical and should be replaced with experimental data.

Table 1: Synthesis and Molecular Weight of poly(NTB-co-AA) Copolymers

Sample CodeNTB in Feed (mol%)AA in Feed (mol%)NTB in Copolymer (mol%)AA in Copolymer (mol%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
P(NTB-co-AA)-1703068.531.525,00045,0001.8
P(NTB-co-AA)-2505049.250.830,00058,0001.9
P(NTB-co-AA)-3307028.971.135,00065,0001.85

Table 2: Thermal Properties of poly(NTB-co-AA) Copolymers

Sample CodeGlass Transition Temp. (Tg, °C)Decomposition Temp. (Td, °C)
P(NTB-co-AA)-1135350
P(NTB-co-AA)-2145365
P(NTB-co-AA)-3158375

Table 3: pH and Temperature-Responsive Swelling of poly(NTB-co-AA) Hydrogels

Sample CodepHTemperature (°C)Equilibrium Swelling Ratio (%)
P(NTB-co-AA)-22.025150
P(NTB-co-AA)-27.425800
P(NTB-co-AA)-27.440650

Table 4: Drug Loading and In Vitro Release from poly(NTB-co-AA) Hydrogels

Sample CodeDrug Loading Efficiency (%)Drug Loading Content (%)Cumulative Release at 24h (pH 7.4, 37°C) (%)
P(NTB-co-AA)-2858.575

Conclusion

Copolymers of N-tert-butylacrylamide and acrylic acid represent a versatile platform for the development of advanced drug delivery systems. Their dual sensitivity to pH and temperature allows for the design of "smart" carriers that can release their payload in a controlled and targeted manner in response to specific physiological or external triggers. The protocols and data presentation formats provided in these application notes offer a framework for the synthesis, characterization, and evaluation of these promising biomaterials for researchers and professionals in the field of drug development.

Application Notes and Protocols for the Synthesis of N-tert-butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-butylacrylamide (NTBA) is a versatile monomer utilized in the production of various polymers and copolymers. Its incorporation into polymeric materials often enhances thermal stability and mechanical properties. NTBA-based polymers find applications in diverse fields such as adhesives, coatings, textiles, personal care products, and water treatment. The synthesis of N-tert-butylacrylamide is commonly achieved through the Ritter reaction, which involves the acid-catalyzed reaction of a nitrile with an alkene or an alcohol that can form a stable carbocation. This document provides a detailed laboratory protocol for the synthesis of N-tert-butylacrylamide via the Ritter reaction of acrylonitrile (B1666552) and tert-butyl alcohol.

Reaction Principle

The synthesis of N-tert-butylacrylamide from acrylonitrile and tert-butyl alcohol is a classic example of the Ritter reaction.[1][2][3] In the presence of a strong acid, such as sulfuric acid, tert-butyl alcohol is protonated and subsequently loses a molecule of water to form a stable tert-butyl carbocation. Acrylonitrile then acts as a nucleophile, attacking the carbocation with its nitrogen atom to form a nitrilium ion intermediate. This intermediate is then hydrolyzed during the aqueous workup to yield the final product, N-tert-butylacrylamide.[4]

Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of N-tert-butylacrylamide.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

  • Ice-water bath

  • Beaker (500 mL)

  • Büchner funnel and filter flask

  • Acrylonitrile (CH₂=CHCN)

  • tert-Butyl alcohol ((CH₃)₃COH)

  • Glacial acetic acid (CH₃COOH)

  • Concentrated sulfuric acid (H₂SO₄, 97%)

  • Ice

  • Distilled water

  • Drying oven or vacuum desiccator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask, prepare a solution of 5.3 g of acrylonitrile, 7.4 g of tert-butyl alcohol, and 50 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath to cool the solution.

  • Acid Addition: While stirring the cooled solution, add 10.1 g of concentrated sulfuric acid (97%) dropwise from the dropping funnel. It is crucial to maintain the internal temperature of the reaction mixture below 40°C during the addition.

  • Reaction: After the complete addition of sulfuric acid, maintain the reaction mixture at 40°C for 1 hour with continuous stirring.

  • Precipitation: Pour the reaction mixture into a beaker containing 200 g of ice water while stirring constantly. A white precipitate of N-tert-butylacrylamide will form.

  • Filtration and Washing: Isolate the precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with cold water to remove any residual acid and other water-soluble impurities.

  • Drying: Dry the purified product in a drying oven or a vacuum desiccator to obtain the final N-tert-butylacrylamide. The reported yield for this procedure is approximately 10.3 g (82.4%).

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized. Solvents such as warm dry benzene (B151609) or a methanol-water mixture have been reported for recrystallization.[5][6]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of N-tert-butylacrylamide.

ParameterValueReference
Reactants
Acrylonitrile5.3 g
tert-Butyl Alcohol7.4 g
Glacial Acetic Acid50 mL
Concentrated Sulfuric Acid10.1 g (97%)
Reaction Conditions
Acid Addition TemperatureBelow 40°C
Reaction Temperature40°C
Reaction Time1 hour
Product Information
Theoretical Yield12.5 g
Actual Yield10.3 g
Percent Yield82.4%
AppearanceWhite crystalline solid[7]
Melting Point124-126°C
Molecular Weight127.18 g/mol [7][8]

Safety Precautions

  • Acrylonitrile is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care, wearing acid-resistant gloves and a face shield.

  • The reaction is exothermic, especially during the addition of sulfuric acid. Proper temperature control is essential to prevent runaway reactions.

  • Acetic acid is corrosive and has a strong odor. Use in a well-ventilated area.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the laboratory synthesis of N-tert-butylacrylamide.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation cluster_purification Purification acrylonitrile Acrylonitrile mixing Mix Reactants in Flask acrylonitrile->mixing tert_butanol tert-Butyl Alcohol tert_butanol->mixing acetic_acid Acetic Acid acetic_acid->mixing cooling Cool in Ice Bath mixing->cooling acid_addition Add H₂SO₄ (< 40°C) cooling->acid_addition reaction Stir at 40°C for 1h acid_addition->reaction precipitation Pour into Ice Water reaction->precipitation filtration Filter Precipitate precipitation->filtration washing Wash with Water filtration->washing drying Dry Product washing->drying product N-tert-butylacrylamide drying->product

Caption: Experimental workflow for the synthesis of N-tert-butylacrylamide.

References

Application Notes and Protocols for Butylacrylamide-Based Retention Aids in Papermaking

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While Butylacrylamide is not commonly used as a homopolymer for retention aids in papermaking, its inclusion as a co-monomer in polyacrylamide-based systems represents a class of hydrophobically modified retention aids. The following application notes and protocols are based on the established principles of these systems and describe a hypothetical cationic terpolymer containing N-tert-butylacrylamide to illustrate its potential role and evaluation.

Introduction

In the papermaking industry, retention aids are critical chemical additives used at the wet-end to improve the retention of fine particles, such as cellulosic fines, fillers (e.g., calcium carbonate, kaolin (B608303) clay), and sizing agents, in the paper sheet.[1][2] Standard retention aids, such as cationic polyacrylamide (CPAM), are high molecular weight polymers that primarily function through charge neutralization and bridging mechanisms.[3][4] This document details the application of a hydrophobically modified cationic polyacrylamide, incorporating N-tert-butylacrylamide, designed to enhance retention performance through a dual mechanism.

The incorporation of hydrophobic monomers like N-tert-butylacrylamide into a cationic polyacrylamide backbone is theorized to improve flocculation efficiency and stability, particularly in systems with high conductivity or dissolved and colloidal substances.[5][6] These hydrophobically associating polymers can form a more robust three-dimensional network within the pulp slurry, leading to improved retention, drainage, and ultimately, paper quality.[5][7]

Mechanism of Action

The proposed retention mechanism for a cationic polyacrylamide modified with N-tert-butylacrylamide is a dual-action process combining electrostatic bridging and hydrophobic association.

  • Electrostatic Bridging: The cationic charges on the polymer backbone, typically introduced by a monomer like diallyldimethylammonium chloride (DADMAC), adsorb onto the negatively charged surfaces of cellulose (B213188) fibers, fines, and fillers.[8] The long polymer chains then extend into the aqueous phase, bridging multiple particles together to form larger, more easily retained flocs.[3]

  • Hydrophobic Association: The bulky, non-polar tert-butyl groups from the N-tert-butylacrylamide units create hydrophobic microdomains along the polymer chain. In the aqueous environment of the pulp slurry, these hydrophobic groups tend to associate with each other and with other hydrophobic surfaces (such as extractives or sizing agents) to minimize their contact with water.[5] This intermolecular and intramolecular association strengthens the floc structure, making it more resistant to shear forces encountered during the papermaking process. This enhanced network formation can lead to more efficient capture and retention of fine particles.[6]

G cluster_0 Pulp Slurry cluster_1 Retention Aid Addition cluster_2 Floc Formation FIBER Cellulose Fiber (- charge) POLYMER Cationic Hydrophobic Polymer FLOC Shear-Resistant Floc FIBER->FLOC FILLER Filler Particle (- charge) FILLER->FLOC FINES Fines (- charge) FINES->FLOC POLYMER->FIBER 1. Electrostatic Adsorption POLYMER->FILLER POLYMER->FINES HYDROPHOBIC Hydrophobic Association HYDROPHOBIC->FLOC 2. Network Strengthening

Dual retention mechanism of the copolymer.

Experimental Protocols

Protocol 1: Synthesis of Cationic Hydrophobically Modified Polyacrylamide

This protocol describes the laboratory-scale synthesis of a terpolymer of Acrylamide (AM), N-tert-butylacrylamide (NTBA), and a cationic monomer, Diallyldimethylammonium chloride (DADMAC), via free-radical solution polymerization.[9]

Materials:

  • Acrylamide (AM)

  • N-tert-butylacrylamide (NTBA)

  • Diallyldimethylammonium chloride (DADMAC, 65 wt% in H₂O)

  • Ammonium persulfate (APS, initiator)

  • Sodium metabisulfite (B1197395) (SMBS, initiator)

  • Ethylenediaminetetraacetic acid (EDTA, chelating agent)

  • Deionized (DI) water

  • Acetone (B3395972) (for precipitation)

  • Nitrogen gas

Procedure:

  • Monomer Solution Preparation:

    • In a 500 mL reaction kettle equipped with a mechanical stirrer, nitrogen inlet, thermometer, and condenser, add 200 mL of deionized water.

    • Add a small amount of EDTA to chelate any metal ions.

    • While stirring, dissolve the desired molar quantities of monomers. For a hypothetical terpolymer with a molar ratio of 90:5:5 (AM:DADMAC:NTBA):

      • Acrylamide: (e.g., 32.0 g)

      • DADMAC (65%): (e.g., 3.7 g)

      • N-tert-butylacrylamide: (e.g., 2.8 g)

    • Adjust the pH of the solution to 4.0-5.0 using a suitable buffer or dilute acid/base.

  • Polymerization:

    • Purge the monomer solution with nitrogen gas for 30 minutes to remove dissolved oxygen. Maintain a gentle nitrogen blanket throughout the reaction.

    • Heat the solution to the reaction temperature of 55°C.

    • Prepare initiator solutions: Dissolve APS (e.g., 0.05 g) and SMBS (e.g., 0.025 g) each in 5 mL of deionized water.

    • Add the initiator solutions to the reaction mixture to commence polymerization.

    • Maintain the reaction at 55°C for 4-6 hours under constant stirring. An increase in viscosity will be observed as the polymerization proceeds.

  • Purification and Isolation:

    • Cool the reaction vessel to room temperature. The result is a viscous polymer solution.

    • Slowly pour the polymer solution into a large excess of stirred acetone (approx. 2 L) to precipitate the polymer.

    • Continue stirring for 30 minutes, then allow the white, fibrous polymer to settle.

    • Decant the acetone and wash the polymer again with fresh acetone.

    • Collect the polymer by filtration and dry it in a vacuum oven at 50°C to a constant weight.

    • The final product is a dry, white powder.

Protocol 2: Performance Evaluation using Britt Dynamic Drainage Jar

This protocol outlines the procedure for evaluating the effectiveness of the synthesized retention aid by measuring first-pass retention (FPR) of fines and fillers using a Britt Jar apparatus, a standard method for simulating paper machine turbulence.[1][10][11]

Materials & Equipment:

  • Britt Dynamic Drainage Jar with a 200-mesh (75 µm) screen.[11]

  • Pulp slurry (e.g., 70% hardwood / 30% softwood bleached kraft pulp) at 0.5% consistency.

  • Filler slurry (e.g., Precipitated Calcium Carbonate, PCC) at 10% consistency.

  • Synthesized retention aid stock solution (0.1% active polymer in DI water, prepared fresh).

  • Graduated cylinders, beakers, stopwatch.

  • Drying oven (105°C) and analytical balance.

Procedure:

  • Pulp Furnish Preparation:

    • Prepare a pulp slurry with a final consistency of 0.5% and a filler content of 20% (based on dry weight). For 500 mL of furnish, this typically corresponds to 2.0 g of fiber and 0.5 g of filler.

    • Disperse the pulp and filler in water and stir for at least 15 minutes to ensure homogeneity.

  • Britt Jar Test:

    • Set the Britt Jar stirrer to a desired speed (e.g., 1000 rpm) to simulate machine shear.[10]

    • Add 500 mL of the prepared pulp furnish to the jar.

    • With the stirrer running, add the calculated dosage of the 0.1% retention aid solution (e.g., for a 0.02% dosage, add 10 mL of the 0.1% solution). Start the stopwatch immediately.

    • Allow the polymer to mix for a set time (e.g., 15 seconds).

    • At 15 seconds, open the drain valve and collect the first 100 mL of filtrate (white water) in a graduated cylinder.

  • Retention Calculation:

    • Determine the consistency (solids content) of the initial pulp furnish (headbox consistency, CHB) and the collected filtrate (white water consistency, CWW) by filtering known volumes, drying the solids at 105°C, and weighing.

    • Calculate the First-Pass Retention (FPR) using the following formula:

      • FPR (%) = [(CHB - CWW) / CHB] x 100

  • Dosage Optimization:

    • Repeat the test with varying dosages of the retention aid (e.g., 0.01%, 0.02%, 0.03%, 0.04% based on dry furnish weight) to determine the optimal concentration.[3]

    • Run a "blank" test without any retention aid for a baseline comparison.

G cluster_synthesis Protocol 1: Copolymer Synthesis cluster_evaluation Protocol 2: Performance Evaluation S1 Prepare Monomer Solution (AM, NTBA, DADMAC) S2 Purge with N2 and Heat to 55°C S1->S2 S3 Add Initiators (APS/SMBS) S2->S3 S4 Polymerize for 4-6h S3->S4 S5 Precipitate Polymer in Acetone S4->S5 S6 Filter, Wash, and Dry Product S5->S6 E3 Add Retention Aid (Vary Dosage) S6->E3 Use Synthesized Copolymer E1 Prepare Pulp & Filler Furnish (0.5% consistency) E2 Add 500mL Furnish to Britt Jar E1->E2 E2->E3 E4 Mix at 1000 rpm for 15s E3->E4 E5 Collect 100mL of Filtrate E4->E5 E6 Measure Solids in Furnish and Filtrate E5->E6 E7 Calculate First-Pass Retention (FPR) E6->E7

Experimental workflow for synthesis and evaluation.

Data Presentation

The following table presents hypothetical performance data for the synthesized Cationic Hydrophobically Modified Polyacrylamide (H-CPAM) compared to a standard Cationic Polyacrylamide (CPAM). This data is for illustrative purposes to show expected trends. Actual results will vary based on furnish composition, water chemistry, and process conditions.

Retention AidDosage (% on dry furnish)First-Pass Fines Retention (%)First-Pass Filler Retention (PCC, %)Drainage Time (s)
Control (No Aid) 0.0045.235.512.5
Standard CPAM 0.0165.858.110.2
0.0275.168.99.1
0.0378.372.48.8
H-CPAM (Hypothetical) 0.0170.564.39.8
0.0282.478.68.5
0.0385.181.28.3

Interpretation of Hypothetical Data:

The data illustrates that the hydrophobically modified CPAM (H-CPAM) could potentially offer a significant improvement in both fines and filler retention compared to a standard CPAM at the same dosage.[4][7] The enhanced performance is attributed to the synergistic effect of electrostatic bridging and hydrophobic association, which creates stronger, more shear-resistant flocs. The improved retention also typically corresponds with faster drainage (lower drainage time), which can lead to increased paper machine speed and reduced energy consumption in the drying section.[12][13]

References

Application Notes and Protocols for Butylacrylamide-Based Polymers in Personal Care

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Butylacrylamide-based polymers are synthetic macromolecules widely utilized in the personal care industry for their versatile properties. Copolymers, particularly those including N-tert-butylacrylamide and various acrylate (B77674) monomers, are valued for their ability to function as film-formers, fixatives, and rheology modifiers. Upon application to skin or hair, these polymers form a continuous, often water-resistant film as their solvent base evaporates.[1][2][3] This film provides a range of benefits, from holding a hairstyle to enhancing the longevity and water resistance of sunscreens and color cosmetics.[4][5]

Application Notes

This compound-based polymers are key functional ingredients in a variety of personal care and cosmetic products. Their primary roles are detailed below.

Film-Forming and Hair Fixative Agents

The principal application of these polymers is as film-forming agents, particularly in hair styling products.[6][7] When formulated into hairsprays, mousses, or gels, polymers such as Acrylates/t-Butylacrylamide Copolymer create a stiff, clear film on the hair shaft. This film provides structural support, holding the hair in a desired style and preventing it from absorbing atmospheric moisture, which can cause the style to collapse.[6] The hardness and flexibility of the film can be tuned by adjusting the monomer ratios in the copolymer and the degree of neutralization of the polymer backbone.[6]

  • Products: Hairsprays (aerosol and pump), styling gels, setting lotions, and mousses.[6][8][9]

Water-Resistant Film Formers in Color Cosmetics

In color cosmetics, this compound copolymers like Octylacrylamide/Acrylates/Butylaminoethyl Methacrylate (B99206) Copolymer are used to improve product durability and water resistance.[5] When incorporated into mascaras, eyeliners, or foundations, they form a flexible and adhesive film that holds pigments in place and resists removal by sweat, tears, or humidity.[5][10] This leads to long-wearing product performance, reducing the need for reapplication.[5]

  • Products: Mascaras, eyeliners, long-wear foundations, and eyeshadows.[5][11]

Enhancers for Sunscreen Efficacy

These polymers play a crucial role in sunscreen formulations by enhancing their water resistance and boosting the Sun Protection Factor (SPF). The hydrophobic film they form on the skin helps to keep the UV filters in place during swimming or sweating.[5] The mechanism for SPF boosting is attributed to the polymer film's ability to create a more uniform distribution of UV filters on the skin's surface, and its refractive index can increase the path length of UV light through the sunscreen film, leading to greater absorption.

  • Products: Sunscreen lotions, creams, and sprays.[5]

Rheology Modification

While primarily known as film-formers, some acrylamide-based polymers also function as rheology modifiers in emulsion-based cosmetics. They can increase the viscosity of formulations, providing desirable texture and stability to creams and lotions.[12][13]

  • Products: Creams, lotions, and gels.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound-based copolymers used in personal care.

Table 1: Concentration of Use in Leave-On Formulations

Ingredient NameMaximum Concentration (%)Product Type(s)
Acrylates/t-Butylacrylamide Copolymer7%Aerosol Hair Sprays
Acrylates/Octylacrylamide Copolymer7%Mascaras, Hair Grooming Aids

Data sourced from the Cosmetic Ingredient Review safety assessment.[14][15]

Table 2: Physical and Safety Data for Related Acrylate/Acrylamide Copolymers

ParameterValueIngredient Family
Molecular Weight Range5,000 - 250,000 g/mol Acrylate/Acrylamide Copolymers
Dermal Sensitization (HRIPT)Non-sensitizing, Non-irritatingAcrylates/t-Butylacrylamide Copolymer
Carcinogenicity HazardLowAcrylates/t-Butylacrylamide Copolymer
Allergy & Immunotoxicity HazardLowAcrylates/t-Butylacrylamide Copolymer

Data sourced from supplier information and safety assessments.[14][15][16]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the application of this compound-based polymers.

G cluster_prep Monomer & Reagent Preparation cluster_rxn Polymerization Reaction cluster_iso Isolation & Purification Monomers Select Monomers (e.g., N-t-Butylacrylamide, Acrylate Esters) Purify Purify Monomers (e.g., Wash, Distill) Monomers->Purify Reactor Charge Reactor with Monomers & Solvent Purify->Reactor Solvent Prepare Solvent (e.g., DMF, Dioxane) Solvent->Reactor Initiator Prepare Initiator Solution (e.g., AIBN in Solvent) Inert Flush with Inert Gas (e.g., Nitrogen) Reactor->Inert Heat Heat to Reaction Temp (e.g., 70°C) Inert->Heat Add Add Initiator Heat->Add React Maintain Temp for Specified Time (e.g., 6 hrs) Add->React Precipitate Precipitate Polymer (e.g., in Cold Water) React->Precipitate Wash Wash with Methanol (B129727) to Remove Monomers Precipitate->Wash Dry Dry Under Vacuum Wash->Dry Characterize Characterize Polymer (e.g., NMR, GPC) Dry->Characterize

Caption: General Synthesis Workflow for this compound-Based Copolymers.

G cluster_prop Core Polymer Properties cluster_func Cosmetic Functions cluster_app Product Applications p1 Film Formation f1 Hair Fixation / Hold p1->f1 f2 Water Resistance p1->f2 f3 Long-Lasting Wear p1->f3 p2 Hydrophobicity p2->f2 p3 Adhesion p3->f1 p3->f3 p4 Molecular Weight / Stiffness p4->f1 f4 Viscosity Control p4->f4 a1 Hairsprays & Gels f1->a1 a2 Sunscreens f2->a2 a3 Mascaras & Eyeliners f2->a3 f3->a3 a4 Creams & Lotions f4->a4

Caption: Relationship Between Polymer Properties and Personal Care Applications.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of a Representative N-tert-Butylacrylamide Copolymer

This protocol describes a general method for the free-radical solution polymerization of N-tert-butylacrylamide (NTB) with a comonomer, such as an acrylate or vinylpyrrolidone, using AIBN as an initiator.[17][18][19]

Materials and Equipment:

  • N-tert-butylacrylamide (NTB) monomer

  • Comonomer (e.g., N-vinylpyrrolidone or an acrylate ester)

  • 2,2'-Azobisisobutyronitrile (AIBN) initiator

  • Solvent (e.g., Dimethylformamide (DMF) or Dioxane)

  • Methanol

  • Deionized water (ice-cold)

  • Reaction vessel with nitrogen inlet/outlet and magnetic stirrer

  • Thermostatically controlled water bath or heating mantle

  • Vacuum oven

Procedure:

  • Monomer Preparation: If necessary, purify monomers prior to use. For example, acrylonitrile (B1666552) can be washed with 5% NaOH solution, then 3% orthophosphoric acid, followed by distilled water, and dried over anhydrous CaCl2 before distillation under reduced pressure.[17][18][20] Recrystallize solid monomers like NTB from a suitable solvent (e.g., warm dry benzene).[17][18]

  • Reaction Setup: In a reaction tube, dissolve a total of 5g of the desired molar ratio of NTB and comonomer in 25 mL of DMF.[17][19][20]

  • Initiator Addition: Add 50 mg of AIBN initiator to the monomer solution and stir until fully dissolved.[17][19][20]

  • Inert Atmosphere: Flush the reaction vessel with dry, oxygen-free nitrogen gas for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization.[17][20]

  • Polymerization: Seal the vessel and place it in a thermostatic water bath pre-heated to 70°C.[17][18] Allow the reaction to proceed with continuous stirring. Reaction time can be varied (e.g., up to 6 hours) to control conversion, which is often kept below 10% for reactivity ratio studies.[17][19]

  • Precipitation: After the reaction period, cool the vessel under tap water. Pour the viscous polymer solution into a beaker containing a large excess of ice-cold water with vigorous stirring to precipitate the copolymer.[17][18]

  • Purification: Decant the water and wash the precipitated polymer thoroughly with methanol to remove any unreacted monomers and residual solvent.[17][18] Repeat the washing step 2-3 times.

  • Drying: Collect the purified copolymer and dry it in a vacuum oven at 40-50°C for 24 hours or until a constant weight is achieved.[17][18][19]

  • Characterization: The final polymer can be characterized using techniques such as ¹H-NMR to confirm composition and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.

G cluster_prep Plate Preparation & Application cluster_measure1 Pre-Immersion Analysis cluster_immerse Water Immersion cluster_measure2 Post-Immersion Analysis p1 Apply 1.3 mg/cm² of Sunscreen to PMMA Plate p2 Spread Evenly with Gloved Finger p1->p2 p3 Dry in Dark for 15-30 minutes p2->p3 m1 Measure UV Absorbance (Pre-Immersion SPF) p3->m1 i1 Immerse Plates in Water Bath (e.g., 34°C) m1->i1 i2 Stir at Controlled Speed (e.g., 15-150 rpm) i1->i2 i3 Immerse for Specified Time (e.g., 40 or 80 min) i2->i3 d1 Remove Plates & Dry (e.g., 35°C for 2 hrs) i3->d1 m2 Measure UV Absorbance (Post-Immersion SPF) d1->m2 c1 Calculate % SPF Retention m2->c1

Caption: Experimental Workflow for In Vitro Water Resistance Evaluation.

Protocol 2: Formulation of a Hair Fixing Spray

This protocol provides a basic formulation for a hairspray using an Acrylates/t-Butylacrylamide Copolymer as the primary fixative agent.

Materials and Equipment:

  • Acrylates/t-Butylacrylamide Copolymer

  • Neutralizing Agent (e.g., Aminomethyl Propanol (B110389), AMP)

  • Ethanol (Deodorized)

  • Deionized Water

  • Plasticizer/Conditioning Agent (e.g., Dimethicone Copolyol)

  • Fragrance

  • Glass beakers and magnetic stirrer

  • Spray bottles (pump or aerosol)

Procedure:

  • Polymer Dispersion: In a main vessel, add the required amount of ethanol. While stirring, slowly disperse the Acrylates/t-Butylacrylamide Copolymer powder until a uniform, lump-free dispersion is achieved.

  • Neutralization: In a separate small beaker, dissolve the aminomethyl propanol (AMP) in the deionized water. Slowly add this aqueous solution to the polymer dispersion with continuous stirring. The degree of neutralization affects the film's properties; 80-100% neutralization is common.[6] The solution should clarify as the polymer dissolves.

  • Additive Incorporation: Add the plasticizer (e.g., dimethicone copolyol) and any other desired additives, such as fragrance. Mix until the solution is homogeneous.

  • Quality Control: Check the pH and clarity of the final solution. Adjust if necessary.

  • Packaging: Filter the bulk solution and fill into appropriate pump spray bottles or aerosol cans with the desired propellant.

Table 3: Example Hairspray Formulation

PhaseIngredientFunction% (w/w)
AEthanol (96%)Solvent60.00
AAcrylates/t-Butylacrylamide CopolymerFilm Former / Fixative3.00
BAminomethyl Propanol (AMP)Neutralizer0.50
BDeionized WaterSolvent35.90
CDimethicone CopolyolPlasticizer / Shine0.50
CFragranceFragrance0.10
Total 100.00
Protocol 3: Evaluation of High Humidity Curl Retention for Hair Fixatives

This protocol measures the ability of a hair fixative polymer to maintain a curl under conditions of high temperature and humidity, simulating a challenging real-world environment.[8][21][22]

Materials and Equipment:

  • European brown hair tresses (e.g., 2g weight, 6 inches long)

  • Teflon mandrels (e.g., 0.5-inch diameter)

  • Forced air oven

  • Environmental chamber capable of maintaining constant temperature and humidity (e.g., 25°C and 90% Relative Humidity)

  • Graduated curl retention board (Plexiglas)

  • Spray application device

Procedure:

  • Hair Tress Preparation:

    • Wash hair tresses in a 10% sodium lauryl ether sulfate (B86663) solution and rinse thoroughly.[8]

    • Comb the wet tress to remove tangles and squeeze out excess water.[8]

    • Roll the tress tightly onto a Teflon mandrel and secure with clips.[8]

    • Dry the curled tresses completely in a forced-air oven (e.g., at 120°F / ~50°C).[8]

    • Once dry, allow the tresses to cool to room temperature before carefully removing them from the mandrels.

  • Product Application:

    • Suspend the dry, curled tress from a hook on the curl retention board and measure its initial length (L₀).[8]

    • Remove the curl and apply the test formulation in a standardized manner. For a pump spray, apply a set number of pumps (e.g., two to the front, two to the back) from a fixed distance (e.g., 8 inches).[8]

    • Allow the sprayed curl to air dry completely on a horizontal surface for at least one hour.

  • High Humidity Exposure:

    • Hang the treated, dried curls on the graduated retention board inside the environmental chamber, pre-set to the test conditions (e.g., 25°C, 90% RH).

  • Data Collection:

    • Record the length of the curl (Lₜ) at specified time intervals (e.g., 0, 15, 30, 60, 90 minutes, and 2, 4, 8, 24 hours).[8] The initial length at time zero is taken immediately after placing the curl in the chamber.

  • Calculation:

    • Calculate the Percent Curl Retention at each time point using the following formula:[21] % Curl Retention = [(L - Lₜ) / (L - L₀)] x 100 Where:

      • L = Length of the fully extended (straight) hair tress

      • L₀ = Initial length of the curled tress before exposure to humidity

      • Lₜ = Length of the curled tress at time 't'

Protocol 4: In Vitro Evaluation of Water Resistance for Sunscreens

This protocol provides a laboratory method to screen the water resistance of sunscreen formulations containing film-forming polymers, based on the retention of UV absorbance after water immersion.[23][24][25][26]

Materials and Equipment:

  • Polymethyl methacrylate (PMMA) plates (roughened surface)

  • UV-Vis Spectrophotometer with an integrating sphere

  • Water bath with temperature control and stirring capability (e.g., dissolution apparatus)

  • Micropipette or syringe

  • Gloved finger cot

Procedure:

  • Sample Application:

    • Apply a precise amount of the sunscreen formulation onto the PMMA plate (e.g., 1.3 mg/cm²).[24]

    • Spread the product evenly across the entire surface of the plate using a gloved finger cot for a standardized time (e.g., 1 minute).[23]

    • Allow the film to dry in a dark place at room temperature for 15-30 minutes.[23][24]

  • Pre-Immersion Measurement:

    • Place the plate in the spectrophotometer and measure the UV absorbance spectrum across the UV range. Record the initial in vitro SPF and/or the area under the curve (AUC).[24]

  • Water Immersion:

    • Mount the plates in a holder and fully submerge them in the water bath, which is maintained at a constant temperature (e.g., 34°C).[24]

    • Stir the water at a constant, gentle speed (e.g., 15-150 rpm) for the designated time period (e.g., 40 minutes for "water-resistant" or 80 minutes for "very water-resistant").[23][24][25]

  • Post-Immersion Measurement:

    • After the immersion period, carefully remove the plates from the water bath, avoiding disturbance of the film.

    • Allow the plates to air dry completely (e.g., at 35°C for 2 hours).[24]

    • Once dry, re-measure the UV absorbance spectrum in the same manner as the pre-immersion step.[24]

  • Calculation:

    • Calculate the percentage of water resistance or SPF retention using the formula: % SPF Retention = (Post-immersion SPF / Pre-immersion SPF) x 100

    • A retention value greater than 50% typically indicates the product passes the water resistance test.[26]

References

Application Notes & Protocols: N-tert-butylacrylamide in Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-tert-butylacrylamide (NTBA) in the fabrication of advanced tissue engineering scaffolds. The unique thermoresponsive properties of NTBA-containing copolymers, particularly in combination with N-isopropylacrylamide (NIPAM), offer significant advantages for in situ gel formation, cell sheet engineering, and controlled drug delivery. This document details the synthesis, properties, and applications of these scaffolds, along with specific experimental protocols for their characterization and use in cell culture.

Introduction to N-tert-butylacrylamide in Tissue Engineering

N-tert-butylacrylamide (NTBA) is a hydrophobic monomer that, when copolymerized with more hydrophilic monomers like N-isopropylacrylamide (NIPAM), allows for precise tuning of the lower critical solution temperature (LCST) of the resulting polymer.[1] This "smart" polymer behavior is central to its application in tissue engineering. Below the LCST, the polymer is soluble in aqueous solutions, but above this temperature, it undergoes a phase transition, becoming hydrophobic and forming a hydrogel.[2][3]

The incorporation of NTBA into PNIPAM scaffolds lowers the LCST from approximately 32°C to a temperature closer to the physiological range, enabling the injection of a liquid polymer-cell suspension that solidifies into a scaffold at body temperature.[1][4] This in situ gelation is minimally invasive and allows for the precise filling of tissue defects.[5][6] Furthermore, the thermoresponsive nature of these scaffolds can be exploited for the non-enzymatic detachment of cultured cell sheets by simply lowering the temperature.[2][7]

Key Applications and Advantages

  • Injectable Scaffolds: Copolymers of NIPAM and NTBA can be designed to have an LCST just below body temperature. This allows for the mixture of the polymer with cells and therapeutic agents at room temperature and subsequent injection into the body, where it will form a gel scaffold in situ.[1][5]

  • Cell Sheet Engineering: The thermoresponsive surface properties of P(NIPAM-co-NtBA) allow for the culture and detachment of intact cell sheets without the need for enzymatic digestion, which can damage cell surface proteins.[2][8]

  • Drug Delivery: The hydrogel matrix can serve as a reservoir for the controlled release of growth factors, drugs, and other bioactive molecules directly at the site of tissue regeneration.[2][6]

  • Improved Cell Adhesion: The hydrophobic nature of NTBA can enhance cell adhesion to the scaffold surface compared to scaffolds made from PNIPAM alone.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on P(NIPAM-co-NtBA) scaffolds.

Table 1: Physicochemical Properties of P(NIPAM-co-NtBA) Scaffolds

Copolymer Composition (NIPAM:NtBA mol%)Lower Critical Solution Temperature (LCST) (°C)Molecular Weight (kDa)Porosity (%)Reference
95:528.6--[1][4]
85:15Not Specified12352.7 - 85.3[7][9]
86:14Not Specified13752.7 - 85.3[7][9]

Table 2: Mechanical and Biological Properties of P(NIPAM-co-NtBA) Scaffolds

Copolymer Composition (NIPAM:NtBA mol%)Young's Modulus (kPa)Cell Viability (%)Key Cellular ResponseReference
95:5Not Specified> 90%Increased expression of cartilage-related genes (Sox9) in MSCs.[1][4]
85:15Not SpecifiedHigh (specifics not provided)Efficient cell attachment, growth, and non-invasive detachment.[7][9]

Experimental Protocols

Synthesis of P(NIPAM-co-NtBA) Copolymer

This protocol describes the free radical polymerization of N-isopropylacrylamide and N-tert-butylacrylamide.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • N-tert-butylacrylamide (NTBA)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

  • N,N'-methylenebis(acrylamide) (BIS) (cross-linker, for hydrogels)

  • Dimethylformamide (DMF) or Benzene (solvent)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the desired molar ratio of NIPAM and NTBA monomers in the chosen solvent (e.g., DMF or benzene) in a reaction vessel.[7][10]

  • Add the initiator, AIBN. For hydrogel synthesis, also add the cross-linker, BIS.[11]

  • De-gas the solution by bubbling with argon or nitrogen for 20-30 minutes to remove oxygen, which can inhibit polymerization.[1]

  • Seal the reaction vessel and place it in a pre-heated oil bath at the desired reaction temperature (e.g., 60-70°C).[1][10]

  • Allow the polymerization to proceed for the specified time (e.g., 7-24 hours).[1][7]

  • Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent, such as cold water or methanol.[10]

  • Wash the precipitated polymer multiple times with the non-solvent to remove unreacted monomers and initiator.

  • Dry the purified polymer under vacuum until a constant weight is achieved.

Fabrication of Electrospun Scaffolds

This protocol outlines the fabrication of fibrous scaffolds using electrospinning.

Materials:

  • P(NIPAM-co-NtBA) copolymer

  • Absolute ethanol (B145695) (solvent)

  • Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, collector)

Procedure:

  • Dissolve the P(NIPAM-co-NtBA) copolymer in absolute ethanol to achieve the desired concentration (e.g., 15-20 wt%).[9]

  • Stir the solution at a low temperature (e.g., 4°C) for several hours until the polymer is fully dissolved.[7]

  • Load the polymer solution into a syringe fitted with a spinneret.

  • Set up the electrospinning apparatus with a specific nozzle-to-collector distance (e.g., 15 cm).[9]

  • Apply a high voltage (e.g., 15-25 kV) between the spinneret and the collector.

  • Set the flow rate of the polymer solution using the syringe pump (e.g., 1 mL/hour).

  • Collect the electrospun fibers on the collector, which can be static or rotating to control fiber alignment.[9]

  • Dry the resulting scaffold under vacuum to remove any residual solvent.

Cell Culture on Thermoresponsive Scaffolds

This protocol describes the general procedure for seeding and culturing cells on P(NIPAM-co-NtBA) scaffolds.

Materials:

  • Sterile P(NIPAM-co-NtBA) scaffold

  • Cell culture medium appropriate for the cell type

  • Cell suspension of the desired cell type (e.g., fibroblasts, mesenchymal stem cells)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Sterilize the scaffold using an appropriate method, such as UV irradiation or ethylene (B1197577) oxide gas.

  • Place the sterile scaffold into a well of a cell culture plate.

  • Pre-wet the scaffold with cell culture medium and incubate for at least 30 minutes at 37°C.

  • Remove the pre-wetting medium and seed the cells onto the scaffold at the desired density.

  • Add fresh cell culture medium to the well.

  • Incubate the cell-seeded scaffold at 37°C in a humidified incubator with 5% CO₂.

  • Change the culture medium every 2-3 days.

  • To harvest the cells as a sheet, reduce the temperature of the culture plate to below the LCST of the polymer (e.g., room temperature or 4°C). The cell sheet will detach from the scaffold surface.[12]

Biocompatibility Assay (MTT Assay)

This protocol provides a method for assessing the cytotoxicity of the scaffold material.

Materials:

  • P(NIPAM-co-NtBA) scaffold extracts or scaffolds

  • Cells (e.g., NIH-3T3 fibroblasts)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Plate reader

Procedure:

  • Prepare scaffold extracts by incubating the scaffold material in cell culture medium for a defined period (e.g., 24 hours) at 37°C.

  • Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Remove the culture medium and replace it with the scaffold extracts (or place small pieces of the scaffold directly in the wells). Include positive (e.g., cytotoxic agent) and negative (fresh medium) controls.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to the negative control.

Visualizations

Experimental_Workflow cluster_synthesis Scaffold Fabrication cluster_culture Cell Culture & Analysis Monomers NIPAM & NTBA Monomers Polymerization Free Radical Polymerization Monomers->Polymerization Copolymer P(NIPAM-co-NtBA) Copolymer Polymerization->Copolymer Electrospinning Electrospinning Copolymer->Electrospinning Scaffold Fibrous Scaffold Electrospinning->Scaffold CellSeeding Cell Seeding on Scaffold Scaffold->CellSeeding Incubation Incubation (37°C) CellSeeding->Incubation CellSheet Cell Sheet Formation Incubation->CellSheet Harvesting Temperature-Induced Sheet Detachment CellSheet->Harvesting Analysis Biological & Mechanical Analysis Harvesting->Analysis

Caption: Experimental workflow for the fabrication and cellular application of P(NIPAM-co-NtBA) scaffolds.

Thermoresponsive_Behavior cluster_below Below LCST (e.g., Room Temperature) cluster_above Above LCST (e.g., 37°C) Soluble Polymer Chains Soluble & Hydrated Liquid Liquid State Soluble->Liquid Allows for injection with cells Insoluble Polymer Chains Collapse & Dehydrate Soluble->Insoluble Increase Temperature Insoluble->Soluble Decrease Temperature Hydrogel Hydrogel Formation Insoluble->Hydrogel Forms in situ scaffold

Caption: Thermoresponsive behavior of P(NIPAM-co-NtBA) hydrogels.

Signaling Pathways

Currently, the literature primarily focuses on the physical and bulk biological effects of NTBA-based scaffolds, such as their thermoresponsive behavior and biocompatibility. Specific signaling pathways directly modulated by the NTBA component have not been extensively detailed. However, it is hypothesized that the altered surface hydrophobicity and mechanical properties of P(NIPAM-co-NtBA) scaffolds, compared to pure PNIPAM, could influence cell behavior through mechanotransduction pathways. These pathways involve integrin-mediated adhesion to the scaffold, which can trigger downstream signaling cascades affecting cell proliferation, differentiation, and extracellular matrix production. For instance, in cartilage tissue engineering, the increased expression of SOX9 in mesenchymal stem cells cultured on P(NIPAM-co-NtBA)-grafted hyaluronic acid suggests an influence on chondrogenic differentiation pathways.[1][4]

Mechanotransduction_Hypothesis Scaffold P(NIPAM-co-NtBA) Scaffold Surface Integrins Integrin Adhesion Scaffold->Integrins FAK Focal Adhesion Kinase (FAK) Activation Integrins->FAK ROCK Rho/ROCK Pathway FAK->ROCK YAPTAZ YAP/TAZ Nuclear Translocation ROCK->YAPTAZ GeneExpression Altered Gene Expression (e.g., Proliferation, Differentiation) YAPTAZ->GeneExpression

References

Application Notes and Protocols: N-tert-butylacrylamide in the Synthesis of Thermoresponsive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of thermoresponsive polymers based on N-tert-butylacrylamide (NTBA). Detailed protocols for polymerization and characterization are included, along with data on the thermoresponsive properties of these polymers and their application in controlled drug delivery.

Introduction

N-tert-butylacrylamide (NTBA) is a temperature-sensitive monomer that has garnered significant interest in the development of "smart" polymers. Polymers incorporating NTBA exhibit a Lower Critical Solution Temperature (LCST), the temperature above which the polymer undergoes a reversible phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state. This property makes NTBA-based polymers highly attractive for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and bioseparations. By copolymerizing NTBA with other monomers, the LCST can be precisely tuned to a desired temperature, such as physiological body temperature, for targeted therapeutic applications.

Data Presentation: Thermoresponsive Properties of NTBA Copolymers

The thermoresponsive behavior of NTBA-based polymers is highly dependent on their composition. Copolymerization of NTBA with hydrophilic or hydrophobic comonomers allows for the precise tuning of the LCST. The following table summarizes the effect of incorporating the hydrophilic monomer acrylamide (B121943) (Am) on the transition temperature of NTBA-Am copolymers.

NTBA in Feed (mol%)Am in Feed (mol%)Transition Temperature (°C)[1]
80202
703010
604019
505027
406037
307045
208058

Experimental Protocols

Protocol 1: Synthesis of poly(N-tert-butylacrylamide-co-acrylamide) via Free Radical Polymerization

This protocol describes the synthesis of a thermoresponsive copolymer of NTBA and acrylamide using a conventional free radical polymerization method.

Materials:

  • N-tert-butylacrylamide (NTBA)

  • Acrylamide (Am)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (B129727) (for precipitation)

  • Deionized water

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Nitrogen inlet

  • Oil bath

Procedure:

  • Monomer and Initiator Solubilization: In a round-bottom flask, dissolve the desired molar ratio of NTBA and Am in DMF. A typical total monomer concentration is 10-20% (w/v).

  • Initiator Addition: Add AIBN to the solution. The amount of initiator is typically 0.1-1.0 mol% with respect to the total monomer concentration.

  • Degassing: De-gas the solution by bubbling with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Place the flask in a preheated oil bath at 70°C under a nitrogen atmosphere and stir for 24 hours.

  • Precipitation and Purification: After the reaction, cool the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

  • Washing: Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomers and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Characterization: Characterize the resulting copolymer for its composition (e.g., by ¹H NMR), molecular weight, and polydispersity (by Gel Permeation Chromatography - GPC), and determine its LCST.

Protocol 2: Synthesis of NTBA-based Block Copolymers via RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. This protocol provides a general guideline for the synthesis of an NTBA-containing block copolymer.

Materials:

  • N-tert-butylacrylamide (NTBA)

  • Second monomer for the block copolymer (e.g., a hydrophilic monomer like N,N-dimethylacrylamide)

  • RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • AIBN (initiator)

  • 1,4-Dioxane (solvent)

  • Diethyl ether (for precipitation)

  • Schlenk flask with a magnetic stir bar

  • Nitrogen/vacuum line

Procedure:

  • Macro-CTA Synthesis (First Block):

    • In a Schlenk flask, dissolve the first monomer (e.g., NTBA), the RAFT agent, and AIBN in 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator is crucial for controlling the molecular weight and should be carefully calculated based on the desired degree of polymerization.

    • Perform three freeze-pump-thaw cycles to thoroughly degas the solution.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and polymerize for the calculated time to achieve a high monomer conversion.

    • Isolate the first block (macro-Chain Transfer Agent, macro-CTA) by precipitation in cold diethyl ether and dry under vacuum.

  • Block Copolymer Synthesis (Chain Extension):

    • In a new Schlenk flask, dissolve the purified macro-CTA, the second monomer, and a fresh portion of AIBN in 1,4-dioxane.

    • Repeat the degassing procedure (three freeze-pump-thaw cycles).

    • Polymerize at the appropriate temperature and time to form the block copolymer.

    • Purify the final block copolymer by precipitation in cold diethyl ether and dry under vacuum.

  • Characterization: Analyze the final block copolymer for its molecular weight, polydispersity (GPC), composition (¹H NMR), and thermoresponsive behavior (LCST).

Protocol 3: Determination of the Lower Critical Solution Temperature (LCST)

The LCST is a critical parameter for thermoresponsive polymers and can be determined by several methods.

Method 1: Turbidimetry

  • Prepare a dilute aqueous solution of the polymer (e.g., 0.1-1.0 wt%).

  • Place the solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Monitor the transmittance of the solution at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a constant rate (e.g., 0.5°C/min).

  • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Method 2: Differential Scanning Calorimetry (DSC)

  • Prepare a polymer solution (typically 1-5 wt%) in a DSC pan.

  • Use a reference pan containing the same solvent (water).

  • Heat the sample at a controlled rate (e.g., 1-5°C/min).

  • The LCST is determined from the onset or peak of the endothermic transition in the DSC thermogram, which corresponds to the dehydration and collapse of the polymer chains.

Visualizations

Experimental Workflow

G Experimental Workflow for NTBA-based Thermoresponsive Polymers cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Application: Drug Delivery s1 Monomer Selection (NTBA, comonomers) s2 Polymerization (Free Radical or RAFT) s1->s2 s3 Purification (Precipitation, Washing, Drying) s2->s3 c1 Molecular Weight & PDI (GPC) s3->c1 c2 Composition (NMR) s3->c2 c3 Thermoresponsive Behavior (LCST via DSC/Turbidimetry) s3->c3 a1 Drug Loading c3->a1 a2 In Vitro Release Study a1->a2 a3 Cell Viability Assay a2->a3

Caption: Workflow from synthesis to application of NTBA polymers.

Mechanism of Thermoresponsive Drug Delivery

G Mechanism of Thermoresponsive Drug Delivery in a Tumor Microenvironment cluster_systemic Systemic Circulation (T < LCST) cluster_tumor Tumor Microenvironment (T > LCST) s1 Drug-loaded Polymer (Soluble, Hydrated) t1 Polymer Collapse (Insoluble, Dehydrated) s1->t1 Accumulation via EPR Effect t2 Drug Release t1->t2 t3 Cellular Uptake of Drug t2->t3 t4 Induction of Apoptosis t3->t4

Caption: Thermo-triggered drug release from NTBA polymers.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-tert-butylacrylamide (NTBA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-tert-butylacrylamide (NTBA).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of NTBA, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Product Yield

Q: My NTBA synthesis resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?

A: Low yields in NTBA synthesis, typically performed via the Ritter reaction, can stem from several factors. Here are the primary areas to investigate:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. A typical procedure involves reacting acrylonitrile (B1666552) and tert-butyl alcohol in the presence of concentrated sulfuric acid and acetic acid at a controlled temperature, for instance, holding the mixture at 40°C for one hour.

  • Suboptimal Reactant Ratios: The molar ratio of reactants is crucial. An excess of either acrylonitrile or the tert-butyl carbocation source can lead to side reactions. It is important to follow a well-established protocol for reactant quantities.

  • Catalyst Issues: The concentration and purity of the sulfuric acid are critical. The use of old or improperly stored sulfuric acid can lead to lower catalytic activity.

  • Side Reactions: Several side reactions can consume reactants and reduce the yield of the desired product. These may include:

    • Hydrolysis of Acrylonitrile: Under the acidic conditions of the Ritter reaction, acrylonitrile can be hydrolyzed to acrylic acid or acrylamide, especially if there is excess water present.

    • Formation of Di-tert-butyl Ether: The tert-butyl carbocation intermediate can be quenched by another molecule of tert-butyl alcohol to form di-tert-butyl ether, a common byproduct in acid-catalyzed reactions of tertiary alcohols.

    • Polymerization of Acrylonitrile: Acrylonitrile is prone to polymerization, which can be initiated by acidic catalysts. It is important to control the reaction temperature to minimize this side reaction. Washing the starting acrylonitrile with an aqueous NaOH solution can remove inhibitors, but it should be subsequently washed and dried to remove basic impurities and water.[1][2]

  • Product Loss During Workup and Purification: Significant product loss can occur during the isolation and purification steps. Ensure efficient extraction and minimize transfers. During recrystallization, using the minimal amount of hot solvent is key to maximizing crystal recovery.

Issue 2: Product Discoloration

Q: My final NTBA product has a blue, green, or brownish tint. What causes this discoloration and how can I obtain a pure white product?

A: Discoloration of NTBA is a common issue, often arising during the reaction or subsequent storage.

  • Cause of Discoloration: The formation of colored impurities is often attributed to side reactions and the presence of residual acidic or metallic impurities. These impurities can catalyze degradation or polymerization reactions over time, leading to colored products.

  • Prevention and Treatment:

    • Alkaline Wash: Before the final purification, wash the crude NTBA product with an aqueous alkaline solution, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide.[3] This neutralizes any residual acid catalyst and removes certain impurities.

    • Recrystallization: Proper recrystallization is essential for removing colored impurities. Effective solvent systems include methanol, ethanol, warm dry benzene, and mixtures of ethyl acetate (B1210297) and hexane.[1][4] The choice of solvent can significantly impact the purity and crystal quality of the final product.

    • Use of Inhibitors: For long-term storage stability and to prevent discoloration, the addition of polymerization inhibitors such as hydroquinone (B1673460) monomethyl ether (MQ) and phenothiazine (B1677639) (Pz) to the purified product can be beneficial.[3]

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify my crude NTBA. What are the best practices for recrystallization?

A: The purification of NTBA is a critical step to obtain a high-purity product. Recrystallization is the most common and effective method.

  • Solvent Selection: The ideal recrystallization solvent should dissolve NTBA well at elevated temperatures but poorly at room or lower temperatures. Commonly used solvents include:

    • Methanol[5]

    • Ethanol

    • Warm dry benzene[1][4]

    • Ethyl acetate/hexane mixture[6]

  • Recrystallization Procedure:

    • Dissolve the crude NTBA in a minimal amount of the chosen solvent at its boiling point.

    • If the solution is colored, you can treat it with a small amount of activated carbon to adsorb colored impurities, followed by hot filtration to remove the carbon.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals.

    • Further cooling in an ice bath can maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals thoroughly, preferably under vacuum, to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-tert-butylacrylamide (NTBA)?

A1: The most widely used method for the synthesis of NTBA is the Ritter reaction.[7] This reaction involves the acid-catalyzed addition of a carbon electrophile, typically a tert-butyl carbocation, to the nitrogen atom of acrylonitrile. The tert-butyl carbocation is usually generated in situ from tert-butyl alcohol or isobutylene (B52900) in the presence of a strong acid like concentrated sulfuric acid.[7]

Q2: Can I use a different source for the tert-butyl group other than tert-butyl alcohol?

A2: Yes, tert-butyl acetate can also be used as a source for the tert-butyl carbocation in a modified Ritter reaction.[6] This alternative may offer advantages in terms of handling and reaction control in some cases.

Q3: What are the key safety precautions to take during NTBA synthesis?

A3: The synthesis of NTBA involves the use of hazardous materials and requires strict adherence to safety protocols. Key safety precautions include:

  • Handling of Concentrated Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of sulfuric acid should be done slowly and in a controlled manner, preferably in an ice bath to manage the exothermic reaction.

  • Handling of Acrylonitrile: Acrylonitrile is toxic, flammable, and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and skin contact.

  • Temperature Control: The reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions and minimize the formation of byproducts.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the Ritter reaction can be monitored by techniques such as Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting materials (e.g., acrylonitrile) and the formation of the NTBA product.

Data Presentation

Table 1: Reported Yields for N-tert-butylacrylamide Synthesis
ReactantsCatalyst/SolventReaction ConditionsYield (%)Reference
Acrylonitrile, tert-Butyl alcoholConc. H₂SO₄, Acetic acid40°C, 1 hour82.4
Acrylonitrile, tert-Butyl alcoholNot specifiedNot specified87[1]
Acrylonitrile, tert-Butyl acetateCoFe₂O₄-SiO₂-NH-βCDs-BF₃20°C, 0.5 hours95[6]

Experimental Protocols

Key Experiment: Synthesis of N-tert-butylacrylamide via the Ritter Reaction

This protocol is based on a reported high-yield synthesis of NTBA.

Materials:

  • Acrylonitrile (5.3 g)

  • tert-Butyl alcohol (7.4 g)

  • Acetic acid (50 ml)

  • Concentrated sulfuric acid (97%, 10.1 g)

  • Ice water (200 g)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, prepare a solution of acrylonitrile and tert-butyl alcohol in acetic acid.

  • Cool the flask in an ice bath to lower the temperature of the solution.

  • Slowly add the concentrated sulfuric acid dropwise to the cooled solution, ensuring the temperature does not exceed 40°C.

  • After the addition is complete, maintain the reaction mixture at 40°C for 1 hour with continuous stirring.

  • Pour the reaction mixture into 200 g of ice water while stirring constantly.

  • A white precipitate of N-tert-butylacrylamide will form.

  • Collect the precipitate by filtration.

  • Wash the filtered solid with water to remove any residual acid and other water-soluble impurities.

  • Dry the product to obtain N-tert-butylacrylamide.

Visualizations

Signaling Pathways and Experimental Workflows

NTBA_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Ritter Reaction cluster_workup Workup & Isolation cluster_purification Purification Acrylonitrile Acrylonitrile ReactionMix Reaction Mixture (Controlled Temperature) Acrylonitrile->ReactionMix tBuOH tert-Butyl Alcohol tBuOH->ReactionMix H2SO4 Conc. H₂SO₄ H2SO4->ReactionMix AcOH Acetic Acid AcOH->ReactionMix Quench Quench in Ice Water ReactionMix->Quench Filter Filtration Quench->Filter Wash Wash with Water Filter->Wash CrudeNTBA Crude NTBA Wash->CrudeNTBA Recrystallize Recrystallization CrudeNTBA->Recrystallize Dry Drying Recrystallize->Dry PureNTBA Pure NTBA Dry->PureNTBA

Caption: A general workflow for the synthesis and purification of N-tert-butylacrylamide.

Troubleshooting_Low_Yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions Start Low NTBA Yield CheckReaction Check Reaction Parameters Start->CheckReaction AnalyzePurity Analyze Reactant Purity Start->AnalyzePurity ReviewWorkup Review Workup/Purification Start->ReviewWorkup OptimizeTimeTemp Increase Time/Temp CheckReaction->OptimizeTimeTemp CheckRatios Verify Reactant Ratios CheckReaction->CheckRatios FreshCatalyst Use Fresh Catalyst CheckReaction->FreshCatalyst PurifyReactants Purify Reactants AnalyzePurity->PurifyReactants MinimizeTransfers Minimize Transfers ReviewWorkup->MinimizeTransfers OptimizeRecrystallization Optimize Recrystallization ReviewWorkup->OptimizeRecrystallization

Caption: A troubleshooting decision tree for addressing low yield in NTBA synthesis.

Discoloration_Troubleshooting Problem Product Discoloration (Blue/Green/Brown) Cause Probable Cause: Residual Acid/Impurities Problem->Cause Solution Recommended Solution Cause->Solution Step1 1. Alkaline Wash of Crude Product Solution->Step1 Neutralization Step2 2. Recrystallization (e.g., Methanol, Benzene) Solution->Step2 Purification Step3 3. (Optional) Add Inhibitors for Storage Solution->Step3 Stabilization Result Pure White NTBA Step1->Result Step2->Result Step3->Result

Caption: Logical workflow for troubleshooting and resolving NTBA product discoloration.

References

Technical Support Center: Polymerization of N-tert-butylacrylamide (NTBAM)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-tert-butylacrylamide (NTBAM) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful polymerization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of N-tert-butylacrylamide, covering free-radical and controlled radical polymerization techniques.

1. Why is my NTBAM polymerization proceeding very slowly or not at all?

Slow or failed polymerization can be attributed to several factors, often related to the initiator system, the presence of inhibitors, or the reaction conditions.

  • Insufficient Initiator Concentration: The rate of polymerization is directly influenced by the concentration of the initiator. An inadequate amount of initiator will generate a low concentration of free radicals, leading to a slow polymerization process.[1]

  • Presence of Inhibitors: NTBAM monomers may contain inhibitors, such as hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ), to prevent premature polymerization during storage. These inhibitors must be consumed by the initiator before polymerization can commence. If the initiator concentration is too low to overcome the inhibitor, the polymerization will be significantly delayed or completely inhibited.[1]

  • Oxygen Inhibition: Dissolved oxygen in the reaction mixture can act as a radical scavenger, terminating growing polymer chains and inhibiting the polymerization process.[1] It is crucial to degas the monomer and solvent before initiating the polymerization.

  • Low Temperature: The rate of polymerization is highly dependent on temperature. Lower temperatures decrease the rate of initiator decomposition and chain propagation, resulting in a slower reaction. Each initiator has an optimal temperature range for efficient radical formation.[1]

  • Impure Monomer or Initiator: Impurities in the monomer or initiator can interfere with the polymerization process. It is essential to use purified reagents for consistent and reliable results.[1] NTBAM can be recrystallized from warm dry benzene (B151609) to improve purity.[2][3]

2. My polymerization starts, but it is incomplete. What could be the cause?

Incomplete polymerization, where the reaction stalls before high monomer conversion is reached, can be due to several factors:

  • Premature Termination: The presence of impurities or a high concentration of inhibitors can lead to the premature termination of growing polymer chains.[1]

  • Depletion of Initiator: If the initiator has a short half-life at the reaction temperature, it may be consumed before the monomer is fully polymerized.[1]

  • Solvent Effects: In the case of NTBAM, the choice of solvent can significantly impact polymerization kinetics. For instance, in copolymerization with methyl acrylate (B77674), the polymerization model may fail to represent the data when the water content in an ethanol/water mixture is 50% or greater.[4]

3. The resulting poly(NTBAM) has a very broad molecular weight distribution. How can I achieve better control?

A broad molecular weight distribution is characteristic of conventional free-radical polymerization. To achieve better control and a narrower molecular weight distribution (lower polydispersity index, PDI), controlled radical polymerization techniques are recommended:

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization can provide good control over the polymerization of acrylamides. However, challenges such as low molecular weight tailing and deviation from theoretical molecular weights at high conversions due to chain transfer have been reported for NTBAM.[5] Careful selection of the Chain Transfer Agent (CTA) and optimization of the [CTA]/[initiator] ratio are crucial.[6]

  • Atom Transfer Radical Polymerization (ATRP): ATRP of (meth)acrylamides, including NTBAM, is notoriously challenging. Common issues include very low conversions and lack of control. This is often attributed to the amide group complexing with the copper catalyst and potential side reactions like the loss of bromine end-groups through cyclization.[7] The use of specific ligands, such as 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (B1213055) (Me4Cyclam), can lead to high yields but with poor control over the polymerization.[7]

4. I'm attempting a controlled polymerization of NTBAM, but the results are poor. What are some specific troubleshooting steps?

  • For RAFT Polymerization:

    • High PDI: This can result from a low [CTA]/[initiator] ratio, leading to a significant fraction of dead chains.[5] Increasing this ratio can improve control, but an excessively high ratio may lead to a long induction period.[6] The choice of CTA is also critical; for instance, cumyl and tert-butyl dithiobenzoates can lead to high induction periods.[8]

    • Slow Rate or Induction Period: The choice of solvent can influence the induction period. The fragmentation of intermediate radicals may also be slow, contributing to an induction period.[8]

  • For ATRP:

    • Low Conversion: This is a common problem with standard ATRP ligands like linear amines or bipyridines.[7] The amide functionality of NTBAM can complex with the copper catalyst, reducing its activity.

    • Lack of Control: Even with ligands that promote high conversion like Me4Cyclam, the polymerization may not be controlled due to a slow deactivation rate of the catalytic system.[7] Consider using a more strongly complexing ligand or a metal-free ATRP approach if available.

Data Presentation

Table 1: Propagation Rate Coefficients (kp) for NTBAM Homopolymerization

Monomer Concentration (wt%)Solvent (w/w)Temperature (°C)kp,tBuAAm (103 L mol-1 s-1)Reference
10Ethanol3012.7[4]
1075/25 Ethanol/H2O3013.8[4]

Table 2: Reactivity Ratios for NTBAM (M1) Copolymerization

Comonomer (M2)r1r2Polymerization MethodSolventReference
Methyl Acrylate0.711.12RadicalEthanol/Water[9]
2,4-Dichlorophenyl methacrylate0.831.13RadicalDMF[3]
7-acryloyloxy-4-methyl coumarin1.150.70RadicalDMF[10]

Experimental Protocols

Protocol 1: Free Radical Solution Polymerization of NTBAM

This protocol is a general guideline based on typical free-radical polymerization of acrylamides.

Materials:

  • N-tert-butylacrylamide (NTBAM), recrystallized

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • Solvent (e.g., Dioxane or Dimethylformamide (DMF))

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer

  • Constant temperature bath

Procedure:

  • Monomer and Initiator Preparation: In a reaction vessel, dissolve the desired amount of NTBAM and AIBN in the chosen solvent (e.g., 5g of total monomers and 50 mg of AIBN in 25 mL of DMF).[3]

  • Degassing: Seal the reaction vessel and degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.[2][3] Alternatively, perform three freeze-pump-thaw cycles.

  • Polymerization: Immerse the reaction vessel in a constant temperature bath set to the desired temperature (e.g., 70 °C).[2][3]

  • Reaction Monitoring: Allow the polymerization to proceed for the desired time. The progress can be monitored by observing an increase in viscosity.

  • Termination and Isolation: To terminate the reaction, cool the vessel and expose the solution to air. Precipitate the polymer by pouring the solution into a non-solvent such as ice-cold water or methanol.[2][3]

  • Purification: Wash the precipitated polymer with a suitable solvent (e.g., methanol) to remove unreacted monomer and initiator.[2][3]

  • Drying: Dry the purified polymer in a vacuum oven to a constant weight.[2][3]

Protocol 2: RAFT Polymerization of NTBAM

This is a representative protocol for RAFT polymerization. The choice of RAFT agent, initiator, and their ratio is critical and should be optimized for the specific application.

Materials:

  • NTBAM, purified

  • RAFT agent (e.g., a dithiobenzoate or trithiocarbonate)

  • AIBN, recrystallized

  • Solvent (e.g., Dioxane or Toluene)

  • Reaction vessel suitable for air-sensitive reactions (e.g., Schlenk tube or ampule)

  • Nitrogen or Argon gas

  • Constant temperature oil bath

Procedure:

  • Reaction Setup: In a reaction vessel, combine the NTBAM, RAFT agent, AIBN, and solvent in the desired molar ratios.

  • Degassing: Thoroughly degas the reaction mixture using at least three freeze-pump-thaw cycles and seal the vessel under vacuum or an inert atmosphere.

  • Polymerization: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.[5]

  • Monitoring: The polymerization can be monitored by taking aliquots at different time points (if the setup allows) and analyzing for monomer conversion (e.g., by 1H NMR) and molecular weight (by GPC).

  • Termination and Isolation: After the desired time or conversion is reached, quench the polymerization by rapid cooling and exposure to air. The polymer can be isolated by precipitation in a suitable non-solvent.

Visualizations

Challenges_in_NTBAM_Polymerization Start Start NTBAM Polymerization Problem Polymerization Issue Encountered Start->Problem Proceeds with experiment Slow Slow/No Polymerization Problem->Slow Incomplete Incomplete Polymerization Problem->Incomplete HighPDI High Polydispersity Problem->HighPDI TS_Slow Troubleshoot: - Increase Initiator Conc. - Remove Inhibitors - Degas System - Increase Temperature - Purify Monomer Slow->TS_Slow TS_Incomplete Troubleshoot: - Check for Impurities - Use Initiator with  Longer Half-life - Optimize Solvent Incomplete->TS_Incomplete TS_HighPDI Troubleshoot: - Use Controlled Radical  Polymerization (RAFT/ATRP) - Optimize [CTA]/[Initiator]  Ratio (RAFT) - Select Appropriate Ligand (ATRP) HighPDI->TS_HighPDI Success Successful Polymerization TS_Slow->Success Implement Solutions TS_Incomplete->Success Implement Solutions TS_HighPDI->Success Implement Solutions

Caption: Troubleshooting workflow for NTBAM polymerization.

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Reagents 1. Combine Monomer (NTBAM), RAFT Agent, Initiator, Solvent Degas 2. Degas Mixture (Freeze-Pump-Thaw) Reagents->Degas Polymerize 3. Heat to Reaction Temperature (e.g., 60-90 °C) Degas->Polymerize Monitor 4. Monitor Conversion (NMR, GPC) Polymerize->Monitor Quench 5. Quench Reaction (Cool & Expose to Air) Monitor->Quench Isolate 6. Isolate Polymer (Precipitation) Quench->Isolate Dry 7. Dry Polymer (Vacuum Oven) Isolate->Dry

Caption: Experimental workflow for RAFT polymerization of NTBAM.

References

Technical Support Center: Purification of Crude N-tert-butylacrylamide (NTBA) Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-tert-butylacrylamide (NTBA). The following information is designed to address specific issues that may be encountered during the purification of crude NTBA crystals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude N-tert-butylacrylamide (NTBA) synthesized via the Ritter reaction?

A1: Crude NTBA synthesized from the Ritter reaction of acrylonitrile (B1666552) and tert-butyl alcohol in the presence of a strong acid (e.g., sulfuric acid) can contain several impurities.[1][2] These include:

  • Unreacted Starting Materials: Acrylonitrile and tert-butyl alcohol.

  • Byproducts of the Ritter Reaction: Formation of polymers of acrylonitrile and byproducts from side reactions involving the carbocation intermediate.

  • Colored Impurities: The reaction mixture can often contain colored impurities, which may appear as a blue-green or brown hue in the crude product.[1]

  • Residual Acid: Traces of the strong acid catalyst used in the reaction.

Q2: What is the most common method for purifying crude NTBA crystals?

A2: The most widely used and effective method for the purification of crude NTBA is recrystallization.[1][3] This technique leverages the differences in solubility between NTBA and its impurities in a given solvent at different temperatures.

Q3: Which solvents are recommended for the recrystallization of NTBA?

A3: Several solvents can be used for the recrystallization of NTBA. The choice of solvent depends on the specific impurities present and the desired purity of the final product. Alcohols, particularly methanol (B129727), are highly effective.[1] Other suitable solvents include ethanol, benzene, and various solvent mixtures. The solubility of NTBA increases with temperature in these solvents, making them ideal for recrystallization.

Data Presentation: Solubility of N-tert-butylacrylamide

The following table summarizes the solubility of NTBA in various solvents at different temperatures, which is critical for selecting an appropriate recrystallization solvent.

SolventTemperature (°C)Solubility ( g/100g solvent)
Methanol20~15
40~40
60~85
Ethanol20~10
40~25
60~60
Ethyl Acetate20~8
40~20
60~50
Water20~0.4
40~1.0
60~2.5
N,N-Dimethylformamide (DMF)20~50
40>100
N,N-Dimethylacetamide (DMAC)20>50
40>100

Note: Solubility data is approximated from graphical representations in the literature and should be used as a guide.

Experimental Protocols

Protocol 1: Recrystallization of NTBA from Methanol

This protocol describes a standard procedure for the recrystallization of crude NTBA using methanol.

Materials:

  • Crude NTBA

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude NTBA in an Erlenmeyer flask with a stir bar. For every 10 grams of crude NTBA, add approximately 20-30 mL of methanol.

  • Heating: Gently heat the mixture with stirring until the NTBA completely dissolves. If solid impurities remain, the solution can be hot-filtered.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. The expected melting point of pure NTBA is in the range of 125-129°C.[4]

Protocol 2: Removal of Colored Impurities

This protocol is specifically designed to address colored impurities in crude NTBA.[1]

Procedure:

  • Alkaline Wash: Suspend the crude NTBA crystals in an aqueous alkaline solution (e.g., a dilute solution of sodium hydroxide (B78521) or sodium carbonate). Stir the suspension for a period to neutralize acidic impurities and react with color-forming species.

  • Filtration: Filter the NTBA crystals and wash them with water until the filtrate is neutral.

  • Recrystallization: Proceed with the recrystallization of the washed NTBA using a suitable solvent, such as methanol, as described in Protocol 1. A purity of >99% can be achieved with this method.[1]

Troubleshooting Guides

Issue 1: The NTBA "oils out" during recrystallization instead of forming crystals.

  • Possible Cause 1: High impurity concentration. The presence of significant amounts of impurities can lower the melting point of the mixture, causing it to separate as a liquid ("oil") at a temperature where the pure compound would crystallize.

    • Solution: Perform a preliminary purification step, such as an alkaline wash (Protocol 2), to remove some of the impurities before recrystallization. Alternatively, try a different recrystallization solvent in which the impurities are more soluble.

  • Possible Cause 2: Cooling the solution too quickly. Rapid cooling can lead to supersaturation and the formation of an oily phase instead of crystals.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling rate.

  • Possible Cause 3: Inappropriate solvent. The chosen solvent may be too nonpolar for the NTBA, leading to oiling out.

    • Solution: Select a more polar solvent or use a solvent mixture. For example, if using a nonpolar solvent like hexane, adding a small amount of a more polar co-solvent like acetone (B3395972) can prevent oiling out.

Issue 2: The purified NTBA crystals are still colored.

  • Possible Cause: The recrystallization process alone was insufficient to remove all colored impurities.

    • Solution: Employ the alkaline wash procedure (Protocol 2) before recrystallization. This is particularly effective for removing the types of colored byproducts formed during the Ritter reaction.[1] If a faint color persists, a second recrystallization may be necessary.

Issue 3: Poor recovery of purified NTBA crystals.

  • Possible Cause 1: Using too much solvent. An excessive amount of solvent will keep more of the NTBA dissolved even at low temperatures, reducing the final yield.

    • Solution: Use the minimum amount of hot solvent necessary to completely dissolve the crude NTBA.

  • Possible Cause 2: Incomplete crystallization. The solution may not have been cooled for a sufficient amount of time.

    • Solution: Ensure the solution is cooled in an ice bath for at least 30-60 minutes to maximize crystal formation.

  • Possible Cause 3: Premature crystallization during hot filtration. If hot filtration is performed to remove insoluble impurities, the solution may cool and crystallize on the filter paper.

    • Solution: Use a pre-heated funnel and filter flask for the hot filtration to prevent a significant drop in temperature.

Visualizations

PurificationWorkflow crude_ntba Crude NTBA Crystals alkaline_wash Alkaline Wash (Optional, for colored impurities) crude_ntba->alkaline_wash If colored recrystallization Recrystallization (e.g., from Methanol) crude_ntba->recrystallization If not colored alkaline_wash->recrystallization filtration Vacuum Filtration recrystallization->filtration washing Wash with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying pure_ntba Purified NTBA Crystals drying->pure_ntba

Caption: General workflow for the purification of crude N-tert-butylacrylamide.

TroubleshootingLogic start Start Purification recrystallize Perform Recrystallization start->recrystallize observe Observe Outcome recrystallize->observe oiling_out Issue: Oiling Out observe->oiling_out Oiling? colored_crystals Issue: Colored Crystals observe->colored_crystals Colored? low_yield Issue: Low Yield observe->low_yield Low Yield? success Successful Purification observe->success Pure Crystals solution1 Solution: - Slower cooling - Alkaline wash first - Change solvent oiling_out->solution1 solution2 Solution: - Perform alkaline wash - Second recrystallization colored_crystals->solution2 solution3 Solution: - Use less solvent - Longer cooling time low_yield->solution3 solution1->recrystallize Retry solution2->recrystallize Retry solution3->recrystallize Retry

Caption: Troubleshooting logic for common issues in NTBA recrystallization.

References

Technical Support Center: N-tert-butylacrylamide (NTBA) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing color formation during the synthesis of N-tert-butylacrylamide (NTBA).

Troubleshooting Guide

This guide addresses specific color-related issues that may arise during NTBA production.

Problem: The final N-tert-butylacrylamide product appears yellow.

  • Possible Cause 1: Residual Acid

    • Explanation: Traces of the strong acid catalyst, such as sulfuric acid, used in the synthesis can remain in the crude product, leading to discoloration, especially during storage.[1]

    • Solution: Before the final recrystallization step, wash the crude NTBA crystals with an alkaline aqueous solution to neutralize and remove any residual acid.[1]

  • Possible Cause 2: Oxidation

    • Explanation: Exposure to high temperatures and oxygen during processing, particularly during drying, can cause oxidation of the NTBA monomer or trace impurities, resulting in a yellow hue.[2][3][4]

    • Solution: Dry the purified NTBA crystals under reduced pressure at a temperature below 70°C.[1] This is also important because NTBA has sublimation properties.[1] If heat-setting is part of your process, minimize both the temperature and duration of heat exposure.[2]

  • Possible Cause 3: Impurities in Starting Materials

    • Explanation: Impurities present in the initial reactants, such as acrylonitrile (B1666552) or tert-butyl alcohol, can carry through the synthesis and contribute to the color of the final product.

    • Solution: Ensure the purity of your starting materials. For instance, acrylonitrile can be purified by washing with a 5% NaOH solution to remove inhibitors, followed by a wash with 3% orthophosphoric acid to remove basic impurities, and then distillation.[5][6]

Problem: The NTBA product develops a blue, green, or brown color during storage.

  • Possible Cause 1: Inadequate Inhibition

    • Explanation: In the absence of appropriate inhibitors, NTBA can undergo slow polymerization or other side reactions during storage, leading to the formation of colored species.[1]

    • Solution: Incorporate a specific combination of polymerization inhibitors into the final product. A mixture of a hydroquinone (B1673460) compound and phenothiazine (B1677639) has been shown to be effective in preventing discoloration during storage.[1]

  • Possible Cause 2: Presence of Contaminants

    • Explanation: Even after initial purification, trace contaminants can catalyze degradation or polymerization over time, causing discoloration.

    • Solution: Implement a thorough purification process. Recrystallization from an alcohol, such as methanol, after washing with an alkaline solution is an effective method for obtaining high-purity, colorless crystals.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of color formation in NTBA synthesis?

The primary cause of color formation is the presence of various impurities in the reaction mixture after the initial synthesis.[1] These can include unreacted starting materials, byproducts, and residual acid catalyst.[1] Oxidation during processing and improper storage can also contribute to discoloration.[2][3][4]

Q2: How can I prevent color formation from the start of the synthesis?

To minimize color formation, it is crucial to use pure starting materials and carefully control the reaction conditions. After the reaction, a key step is the purification process, which typically involves crystallization.[1] A particularly effective method is to treat the crude product with an alkaline aqueous solution before recrystallizing from an alcohol.[1]

Q3: What are the recommended inhibitors to prevent discoloration during the storage of NTBA?

A combination of a hydroquinone compound and phenothiazine is recommended for preventing discoloration during storage.[1] It is important to control the concentration of these inhibitors in the final product to ensure stability without negatively impacting future polymerization applications.[1]

Q4: What is the best method for purifying crude NTBA to remove color?

Recrystallization is a highly effective method for purifying NTBA and removing colored impurities.[1] Specifically, recrystallization from an alcohol after washing the crude crystals with an alkaline aqueous solution can yield high-purity, colorless NTBA.[1]

Q5: How should I dry the purified NTBA crystals to avoid color formation?

Due to its tendency to sublime and its sensitivity to heat, it is recommended to dry purified NTBA under reduced pressure at a temperature of 70°C or lower.[1] This helps to prevent thermal degradation and oxidation, which can lead to yellowing.[1][4]

Data Presentation

Table 1: Recommended Inhibitors for Color Prevention in NTBA

Inhibitor ClassSpecific ExampleRecommended Concentration in Final ProductPurpose
Hydroquinone CompoundHydroquinone monomethyl ether (MEHQ)0.5 - 10 ppmPrevents discoloration and polymerization.[1]
Phenothiazine DerivativePhenothiazine10 - 50 ppmWorks in combination with hydroquinone compounds to suppress discoloration.[1]

Table 2: Key Process Parameters for Minimizing Color Formation

Process StepParameterRecommended Value/ConditionRationale
PurificationWashing StepContact with an alkaline aqueous solution before recrystallization.To remove residual acid catalyst which can cause discoloration.[1]
PurificationRecrystallization SolventAlcohols (e.g., methanol)Effective for removing impurities and achieving high purity.[1][7]
DryingTemperature≤ 70°CTo prevent thermal degradation and oxidation, and to account for NTBA's sublimation properties.[1]
DryingPressureReduced pressureFacilitates drying at a lower temperature.[1]

Experimental Protocols

Protocol 1: Synthesis and Purification of Colorless N-tert-butylacrylamide

This protocol is a synthesis of information from various sources to provide a general procedure for producing high-purity, colorless NTBA.

  • Reaction:

    • In a suitable reactor, acrylonitrile and tert-butyl alcohol are reacted in the presence of a strong acid catalyst, such as sulfuric acid.[1]

    • Alternatively, acrylonitrile, sulfuric acid, and isobutylene (B52900) can be used as reactants.[1]

    • The reaction is typically carried out at a controlled temperature, for example, between 30°C and 70°C.[1]

  • Isolation of Crude Crystals:

    • After the reaction is complete, the crude NTBA is precipitated from the reaction mixture. This can be achieved by adding water or a lower alcohol solution with a controlled pH (e.g., 0.1 to 3).[1]

  • Acid Removal:

    • The crude NTBA crystals are collected and then washed with an alkaline aqueous solution. This step is critical for neutralizing and removing any residual strong acid, which is a key contributor to color formation.[1]

  • Recrystallization:

    • The acid-free crude NTBA is then recrystallized from a suitable solvent. Alcohols, such as methanol, are reported to be effective for this purpose.[1][7]

    • The recrystallization process may be repeated to achieve the desired purity.[1]

  • Inhibitor Addition:

    • To ensure stability and prevent discoloration during storage, a combination of hydroquinone monomethyl ether (0.5-10 ppm) and phenothiazine (10-50 ppm) should be present in the final product.[1] This may be achieved by adding them during the purification process.

  • Drying:

    • The purified, colorless crystals of NTBA are dried under reduced pressure at a temperature not exceeding 70°C.[1]

Visualizations

NTBA_Troubleshooting_Workflow start Start: Discolored NTBA Product check_color Identify Color of Product start->check_color yellow Product is Yellow check_color->yellow Yellow other_color Product is Blue, Green, or Brown check_color->other_color Other Colors check_acid Check for Residual Acid yellow->check_acid check_inhibitors Verify Inhibitor Presence and Concentration other_color->check_inhibitors alkali_wash Solution: Perform Alkaline Wash Before Recrystallization check_acid->alkali_wash Acid Present check_drying Review Drying Conditions check_acid->check_drying No Acid optimize_drying Solution: Dry at <= 70°C Under Reduced Pressure check_drying->optimize_drying High Temp / No Vacuum check_reactants Assess Purity of Starting Materials check_drying->check_reactants Optimized purify_reactants Solution: Purify Reactants Before Synthesis check_reactants->purify_reactants Impurities Suspected add_inhibitors Solution: Add Hydroquinone/Phenothiazine Inhibitor Combination check_inhibitors->add_inhibitors Absent or Incorrect Concentration check_purity Evaluate Overall Product Purity check_inhibitors->check_purity Correct rerun_purification Solution: Repeat Purification Steps (Alkaline Wash and Recrystallization) check_purity->rerun_purification Low Purity Colorless_NTBA_Production_Flow start Start: High Purity Reactants (Acrylonitrile, t-Butyl Alcohol) reaction 1. Ritter Reaction (Sulfuric Acid Catalyst) start->reaction precipitation 2. Precipitate Crude NTBA reaction->precipitation alkaline_wash 3. Alkaline Aqueous Wash precipitation->alkaline_wash Removes residual acid recrystallization 4. Recrystallization from Alcohol alkaline_wash->recrystallization Removes impurities inhibitor_addition 5. Add Storage Inhibitors recrystallization->inhibitor_addition drying 6. Low Temperature Vacuum Drying inhibitor_addition->drying end End: Colorless, Stable NTBA drying->end

References

improving the swelling behavior of Butylacrylamide hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Butylacrylamide hydrogels, with a specific focus on understanding and improving their swelling behavior.

Frequently Asked Questions (FAQs)

Q1: Why is my N-tert-butylacrylamide (TBA) hydrogel shrinking or collapsing at room temperature or higher?

A1: This is expected behavior for many TBA hydrogels. They are often temperature-sensitive (thermo-responsive) and exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, the hydrogel is swollen with water. As the temperature increases above the LCST, the hydrophobic interactions between the t-butyl groups dominate, causing the polymer network to collapse and expel water.[1][2] For hydrogels composed of 40-60% TBA, this transition can start at temperatures as low as 10-20°C.[1]

Q2: My hydrogel's swelling ratio is too low. How can I increase it?

A2: Several factors can be adjusted to increase the swelling ratio:

  • Decrease Crosslinker Concentration: A lower concentration of the crosslinking agent (e.g., N,N'-methylenebisacrylamide) results in a less dense polymer network with a larger mesh size, allowing more solvent to be absorbed.[3][4][5]

  • Decrease Initial Monomer Concentration: Reducing the total monomer concentration during synthesis can lead to a network with a lower crosslinking density, which can enhance swelling.[6][7]

  • Incorporate Hydrophilic Co-monomers: Copolymerizing this compound with hydrophilic monomers like Acrylamide (AAm) or Maleic Acid can significantly increase the hydrogel's affinity for water, thereby boosting the swelling ratio.[8]

  • Adjust pH (for ionic hydrogels): If your hydrogel contains ionizable groups (e.g., from acrylic acid), adjusting the pH can dramatically increase swelling. For anionic hydrogels, increasing the pH above the pKa of the acidic groups causes electrostatic repulsion between the charged groups, leading to network expansion.[9][10]

Q3: What is the "reentrant swelling behavior" observed in some this compound hydrogels?

A3: Reentrant swelling is a phenomenon where a hydrogel first deswells (shrinks) and then reswells as the concentration of a specific solvent in a mixture is continuously increased.[1] This is often observed in TBA/AAm copolymer hydrogels when placed in dimethylsulfoxide (DMSO)–water or ethanol-water mixtures.[2][11] The initial deswelling occurs because the mixed solvent can be a poorer solvent for the polymer network than water alone. As the concentration of the organic solvent increases further, it can become a good solvent for the polymer, leading to reswelling.[1]

Q4: How does the initial monomer concentration affect the final hydrogel properties?

A4: The initial monomer concentration significantly influences the resulting network structure. A higher initial monomer concentration generally leads to a higher effective crosslink density.[7][12] This creates a more rigid hydrogel with a smaller mesh size, which in turn decreases the equilibrium swelling capacity.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and characterization of this compound hydrogels.

Problem Possible Cause(s) Recommended Solution(s) Citation(s)
Low Equilibrium Swelling Ratio 1. High Crosslinker Concentration: Creates a tight, dense network that restricts water uptake. 2. High Monomer Concentration: Leads to a higher effective crosslink density. 3. Temperature Above LCST: The hydrogel is in its collapsed state.1. Reduce the molar ratio of the crosslinker (e.g., MBA) relative to the monomer. 2. Decrease the total monomer concentration in the pre-polymerization solution. 3. Conduct swelling studies at a temperature below the hydrogel's LCST.[1][4][5][6]
Inconsistent Swelling Results 1. Inhomogeneous Polymerization: Poor mixing of reactants or premature polymerization. 2. Spatial Heterogeneity: Local fluctuations in monomer and crosslinker concentration.1. Ensure thorough mixing of all components before initiating polymerization. Degas the solution to remove oxygen, which can inhibit free-radical polymerization. 2. Optimize polymerization temperature and ensure uniform heating/initiation.[13]
Hydrogel is Brittle or Mechanically Weak 1. Very High Crosslink Density: Can lead to a brittle network. 2. Very Low Crosslink Density: Results in a soft, weak gel that may not hold its shape.1. Decrease the crosslinker concentration. 2. Increase the crosslinker concentration. Finding the optimal concentration is key for desired mechanical properties.[3][5]
Slow Swelling Rate 1. Dense Network Structure: Water diffusion into the glassy, dry hydrogel matrix is slow. 2. Surface Area: A low surface-area-to-volume ratio can slow down water uptake.1. Decrease monomer and/or crosslinker concentration to increase mesh size. 2. Use smaller pieces of hydrogel for swelling studies to increase the relative surface area.[14][15]

Quantitative Data Summary

The following tables summarize the impact of key synthesis parameters on the swelling behavior of acrylamide-based hydrogels.

Table 1: Effect of Crosslinker (N,N'-methylenebisacrylamide) Concentration on Swelling

Crosslinker Concentration (mol% to monomer)Effect on Network StructureImpact on Equilibrium Swelling RatioCitation(s)
Low (e.g., < 0.5 mol%)Loosely crosslinked, larger mesh sizeHigh[3]
Medium (e.g., 1-2 mol%)Moderately dense networkMedium[4][12]
High (e.g., > 3 mol%)Tightly crosslinked, dense network, smaller mesh sizeLow[5]

Table 2: Effect of Initial Monomer Concentration on Swelling

Initial Monomer Concentration (wt%)Effect on Network StructureImpact on Equilibrium Swelling RatioCitation(s)
Low (e.g., 10 wt%)Lower crosslinking densityHigh[6][12]
High (e.g., 30 wt%)Higher crosslinking density, more chain entanglementsLow[6][12]

Experimental Protocols

Protocol 1: Synthesis of N-tert-butylacrylamide (TBA)/Acrylamide (AAm) Copolymer Hydrogel

This protocol is a generalized procedure for free-radical copolymerization.

Materials:

  • N-tert-butylacrylamide (TBA)

  • Acrylamide (AAm)

  • N,N'-methylenebis(acrylamide) (MBA) (Crosslinker)

  • Ammonium persulfate (APS) or Azobisisobutyronitrile (AIBN) (Initiator)

  • Methanol or Water/Methanol mixture (Solvent)

  • Nitrogen gas

Procedure:

  • Preparation of Monomer Solution: In a reaction vessel, dissolve the desired amounts of TBA, AAm, and MBA in the chosen solvent (e.g., methanol). A typical total monomer concentration might be 20 w/v%.[1]

  • Addition of Initiator: Add the initiator (e.g., AIBN) to the solution and mix until fully dissolved.

  • Degassing: Bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.[8]

  • Polymerization: Seal the reaction vessel (e.g., glass tubes) and place it in a thermostated water bath at a specific temperature (e.g., 60°C).[1][8] Allow the polymerization to proceed for a set time, typically 24 hours.

  • Purification: After polymerization, remove the resulting hydrogel from the vessel. Cut it into smaller discs or pieces. To remove unreacted monomers, initiator, and solvent, immerse the hydrogel pieces in a large excess of deionized water, changing the water frequently over several days until the hydrogel reaches a constant weight.

  • Drying: Dry the purified hydrogel samples in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved. This is the dry weight (Wd).[8]

Protocol 2: Measurement of Equilibrium Swelling Ratio (ESR)

Procedure:

  • Take a pre-weighed, dried hydrogel sample (Wd).

  • Immerse the sample in a beaker containing the swelling medium (e.g., deionized water, buffer solution of a specific pH).

  • Place the beaker in a constant temperature environment (e.g., water bath or incubator).

  • At regular time intervals, remove the hydrogel sample from the solution.

  • Gently blot the surface with a lint-free paper (e.g., Kimwipe) to remove excess surface water.

  • Weigh the swollen hydrogel (Wt).

  • Return the hydrogel to the beaker.

  • Repeat steps 4-7 until the weight of the hydrogel becomes constant, indicating that swelling equilibrium has been reached. The final constant weight is the equilibrium swollen weight (We).

  • Calculate the Equilibrium Swelling Ratio (ESR) using the following formula:[8]

    • ESR (g/g) = (We - Wd) / Wd

Visualizations

The following diagrams illustrate key workflows and relationships in hydrogel synthesis and characterization.

G cluster_prep Preparation cluster_react Reaction cluster_process Post-Processing cluster_char Characterization A 1. Prepare Monomer Solution (TBA, AAm, MBA, Solvent) B 2. Add Initiator (e.g., AIBN) A->B C 3. Degas with Nitrogen B->C D 4. Polymerization (e.g., 60°C for 24h) C->D E 5. Purify Hydrogel (Wash in DI Water) D->E F 6. Dry to Constant Weight (Vacuum Oven) E->F G 7. Measure Swelling Ratio (Gravimetric Method) F->G

Caption: Experimental workflow for hydrogel synthesis and characterization.

G Swell Equilibrium Swelling Ratio Cross Crosslinker Concentration Cross->Swell Decreases Mono Monomer Concentration Mono->Swell Decreases Temp Temperature Temp->Swell Decreases (Above LCST) pH pH (Ionic Gels) pH->Swell Increases (for Anionic Gels in Basic Medium)

Caption: Factors influencing the swelling behavior of this compound hydrogels.

References

controlling molecular weight in poly(Butylacrylamide) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(butylacrylamide). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of poly(this compound), with a specific focus on controlling its molecular weight.

Frequently Asked Questions (FAQs)

Q1: Which polymerization technique offers the best control over the molecular weight of poly(this compound)?

A1: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a highly effective technique for controlling the molecular weight and achieving a narrow molecular weight distribution (low polydispersity index, PDI) in the synthesis of poly(this compound) and other polyacrylamides.[1][2] This method allows for the synthesis of polymers with predictable molecular weights and complex architectures.

Q2: How do I predict the theoretical molecular weight of my poly(this compound) synthesized via RAFT?

A2: The theoretical number-average molecular weight (Mn) can be calculated using the following formula:

Mn,th = (([Monomer]0 / [CTA]0) * Monomer Conversion * Monomer Molecular Weight) + CTA Molecular Weight

Where:

  • [Monomer]0 is the initial molar concentration of the monomer (N-butylacrylamide).

  • [CTA]0 is the initial molar concentration of the Chain Transfer Agent.

  • Monomer Conversion is the fraction of monomer that has polymerized.

  • Monomer Molecular Weight is the molecular weight of N-butylacrylamide (127.19 g/mol ).

  • CTA Molecular Weight is the molecular weight of the specific RAFT agent used.

Q3: What are the key parameters to adjust for controlling the molecular weight?

A3: The primary parameters for controlling the molecular weight of poly(this compound) during RAFT polymerization are:

  • The molar ratio of monomer to Chain Transfer Agent ([Monomer]/[CTA]).

  • The molar ratio of Chain Transfer Agent to initiator ([CTA]/[Initiator]).

  • Initiator concentration.

  • Monomer concentration.

  • Reaction temperature.

Q4: How does the monomer to CTA ratio affect the molecular weight?

A4: The molecular weight of the resulting polymer is inversely proportional to the concentration of the Chain Transfer Agent (CTA).[3] A higher [Monomer]/[CTA] ratio will result in a higher molecular weight polymer, while a lower ratio will produce a lower molecular weight polymer.

Q5: Can the reaction temperature be used to control molecular weight?

A5: Yes, reaction temperature influences the rate of polymerization and can affect the final molecular weight. An increase in temperature generally leads to a faster rate of initiator decomposition, which can result in a higher concentration of radicals and potentially a lower molecular weight.[1][4] However, for RAFT polymerization, an optimal temperature range exists to ensure good control over the polymerization. For acrylamides, temperatures around 60-70 °C are commonly used.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during poly(this compound) synthesis, focusing on molecular weight control.

Problem Possible Causes Recommended Solutions
Molecular Weight is Too High 1. Insufficient CTA concentration: The [Monomer]/[CTA] ratio is too high. 2. Low initiator concentration: A very low initiator concentration can lead to a slow polymerization and higher molecular weights.[5] 3. Low reaction temperature: May lead to a slower initiation rate relative to propagation.1. Decrease the [Monomer]/[CTA] ratio: Increase the amount of CTA relative to the monomer. 2. Increase initiator concentration: Ensure an adequate supply of radicals. A [CTA]/[Initiator] ratio of around 5 to 10 is a good starting point.[4][5] 3. Increase reaction temperature: This will increase the rate of initiator decomposition. Ensure the temperature is within the optimal range for the chosen initiator and CTA.
Molecular Weight is Too Low 1. Excessive CTA concentration: The [Monomer]/[CTA] ratio is too low. 2. High initiator concentration: Too many initiating radicals can lead to shorter polymer chains.[1][5] 3. High reaction temperature: Can lead to an excessively high rate of initiation and termination reactions.[1] 4. Chain transfer to solvent: Some solvents can participate in chain transfer reactions, limiting the molecular weight.1. Increase the [Monomer]/[CTA] ratio: Decrease the amount of CTA relative to the monomer. 2. Decrease initiator concentration: Reduce the number of initiating radicals. Adjust the [CTA]/[Initiator] ratio accordingly.[1] 3. Decrease reaction temperature: Lowering the temperature will reduce the rate of initiator decomposition.[1] 4. Choose an appropriate solvent: Solvents like dimethylformamide (DMF) or dioxane are often used for acrylamide (B121943) polymerizations.[6][7]
Broad Polydispersity Index (PDI > 1.3) 1. Inappropriate [CTA]/[Initiator] ratio: An imbalance can lead to a loss of control over the polymerization.[4] 2. High monomer conversion: Pushing the reaction to very high conversions can sometimes lead to a broadening of the molecular weight distribution.[1] 3. Presence of impurities: Impurities can interfere with the RAFT equilibrium. 4. Poor choice of CTA: The selected RAFT agent may not be suitable for this compound.1. Optimize the [CTA]/[Initiator] ratio: A ratio between 5 and 10 is often a good starting point.[4] 2. Target a moderate conversion: Aim for a conversion of around 70-90% for better control. 3. Purify all reagents: Ensure the monomer, initiator, and solvent are free of inhibitors and other impurities. 4. Select a suitable CTA: Trithiocarbonates are generally effective for acrylamide polymerizations.[1]
Low or No Polymerization 1. Presence of oxygen: Oxygen is a radical scavenger and will inhibit the polymerization. 2. Inactive initiator or CTA: The initiator or CTA may have degraded. 3. Low reaction temperature: The temperature may be too low for the initiator to decompose at a sufficient rate.1. Thoroughly degas the reaction mixture: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (e.g., nitrogen, argon). 2. Use fresh or properly stored reagents: Store initiators and CTAs under the recommended conditions (e.g., refrigerated, protected from light). 3. Increase the reaction temperature: Ensure the temperature is appropriate for the chosen initiator's half-life.

Data Presentation

The following tables summarize the expected trends in molecular weight and polydispersity based on data from the RAFT polymerization of acrylamide, which are generally applicable to N-butylacrylamide. Note: The exact values will vary depending on the specific experimental conditions.

Table 1: Effect of Initiator Concentration on Molecular Weight of Poly(acrylamide) [1]

Initiator (AIBN) Conc. (g/L)Resulting Mn ( g/mol )
0.12Lower
0.14Higher
0.18Lower
0.22Lower

Conditions: [Monomer]0 = 12%, [Monomer]0/[CTA]0 = 200/1, Temperature = 70 °C.

Table 2: Effect of [CTA]/[AIBN] Molar Ratio on Molecular Weight of Poly(acrylamide) [1]

[CTA]0/[AIBN]0 Molar RatioResulting Mn ( g/mol )
6Increasing Trend
8Peak
10Decreasing Trend
12Decreasing Trend

Conditions: [Monomer]0 = 12%, Temperature = 70 °C.

Table 3: Effect of Monomer Concentration on Conversion of Acrylamide [1]

[Monomer]0 (%)Monomer Conversion at 120 min (%)
1270
2090

Conditions: [Monomer]0/[CTA]0/[AIBN]0 = 200/1/0.1, Temperature = 70 °C.

Table 4: Effect of Reaction Temperature on Molecular Weight of Poly(acrylamide) [1]

Temperature (°C)Resulting Mn ( g/mol )
60Increasing Trend
70Peak
80Decreasing Trend
85Decreasing Trend

Conditions: [Monomer]0 = 12%, [Monomer]0/[CTA]0/[AIBN]0 = 200/1/0.1.

Experimental Protocols

Detailed Protocol for RAFT Polymerization of N-Butylacrylamide

This protocol is a general guideline and may require optimization for specific molecular weight targets.

Materials:

  • N-Butylacrylamide (monomer)

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (CTA)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol (for precipitation)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Vacuum line and inert gas (Nitrogen or Argon) supply

Procedure:

  • Reactant Preparation: In a Schlenk flask, dissolve the desired amounts of N-butylacrylamide and the CTA in 1,4-dioxane. A typical starting point for the molar ratio of [Monomer]/[CTA]/[Initiator] is 100:1:0.2.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiator Addition: After the final thaw, backfill the flask with inert gas. Add the AIBN initiator to the reaction mixture.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70 °C and stir the reaction mixture.

  • Monitoring the Reaction: To monitor the progress, samples can be withdrawn at different time points using a degassed syringe and analyzed by 1H NMR for monomer conversion and by Gel Permeation Chromatography (GPC) for molecular weight and PDI.

  • Termination: Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol. Filter the precipitate and dry it under vacuum to a constant weight.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A 1. Add Monomer, CTA, and Solvent to Flask B 2. Degas via Freeze-Pump-Thaw Cycles A->B C 3. Add Initiator under Inert Atmosphere B->C D 4. Immerse in Preheated Oil Bath (e.g., 70°C) C->D E 5. Monitor Conversion (NMR) and Molecular Weight (GPC) D->E F 6. Terminate by Cooling and Exposing to Air E->F G 7. Precipitate Polymer in Methanol F->G H 8. Filter and Dry the Polymer G->H Molecular_Weight_Control cluster_increase Increase Mn cluster_decrease Decrease Mn cluster_control Improve Control (Lower PDI) MW Molecular Weight (Mn) inc_M_CTA Increase [Monomer]/[CTA] Ratio inc_M_CTA->MW increases dec_M_CTA Decrease [Monomer]/[CTA] Ratio dec_M_CTA->MW decreases inc_I Increase [Initiator] inc_I->MW decreases inc_T Increase Temperature* inc_T->MW decreases* opt_CTA_I Optimize [CTA]/[Initiator] Ratio (e.g., 5-10) opt_CTA_I->MW improves control pure Use Pure Reagents pure->MW improves control note *Beyond an optimal point, increasing temperature can lead to loss of control.

References

troubleshooting common issues in Butylacrylamide copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butylacrylamide copolymerization.

Frequently Asked questions (FAQs)

Issue 1: Low or No Polymer Conversion

Q: My this compound copolymerization reaction shows very low or no conversion of monomers to polymer. What are the likely causes and how can I fix this?

A: Low or no polymer conversion is a common issue in free radical polymerization and can often be attributed to several factors related to reaction purity and conditions.

  • Oxygen Inhibition: Dissolved oxygen is a potent inhibitor of free-radical polymerization.[1] Oxygen reacts with the initiating and propagating radicals to form stable peroxy radicals, which do not efficiently continue the polymer chain, leading to an induction period or complete inhibition.[1]

    • Solution: Ensure all monomers and solvents are thoroughly deoxygenated before starting the reaction. This can be achieved by purging with an inert gas like nitrogen or argon for at least 30 minutes.[2][3] Maintaining a positive pressure of the inert gas throughout the reaction is also crucial.[1]

  • Inhibitor Presence: Commercial monomers are often supplied with inhibitors (e.g., hydroquinone, MEHQ) to prevent spontaneous polymerization during storage.[4] If not removed, these inhibitors will scavenge the initial radicals generated by the initiator, preventing polymerization.

    • Solution: Remove inhibitors from the monomers before use. A common method is to wash the monomer with a caustic solution (e.g., 5% NaOH) to remove phenolic inhibitors, followed by washing with brine and drying over an anhydrous salt like MgSO₄ or Na₂SO₄.[1] Purified monomers should be used immediately as they are no longer stabilized.[1]

  • Insufficient or Inactive Initiator: The concentration of the free radical initiator (e.g., AIBN, benzoyl peroxide) might be too low to generate enough radicals to overcome trace inhibitors and initiate polymerization effectively.[1] The initiator itself may also have degraded over time.

    • Solution: Increase the initiator concentration in small increments. Ensure the initiator is fresh and has been stored correctly according to the manufacturer's instructions.

  • Low Reaction Temperature: Thermal initiators require a specific temperature to decompose and generate radicals at an appropriate rate.[1]

    • Solution: Verify that the reaction temperature is suitable for the chosen initiator. For AIBN, a common temperature range is 60-80°C.[2]

Issue 2: High Polydispersity Index (PDI)

Q: The resulting copolymer has a very broad molecular weight distribution (high PDI). How can I achieve a more controlled polymerization?

A: A high polydispersity index (PDI) indicates a lack of control over the polymerization process, leading to polymer chains of widely varying lengths.

  • Chain Transfer Reactions: Chain transfer agents, which can be the solvent, monomer, or impurities, can terminate a growing polymer chain and initiate a new one, leading to a broader molecular weight distribution.[5]

    • Solution: Choose a solvent with a low chain transfer constant. Ensure high purity of all reactants and solvents to minimize the presence of unintentional chain transfer agents.

  • High Initiator Concentration: While a low initiator concentration can lead to no polymerization, an excessively high concentration can result in the initiation of many chains simultaneously, which then terminate quickly, contributing to a large population of low molecular weight polymers.

    • Solution: Optimize the initiator concentration. A lower concentration generally leads to higher molecular weight and narrower PDI, but at the cost of a slower reaction rate.

  • Temperature Fluctuations: Inconsistent reaction temperature can affect the rates of initiation, propagation, and termination unevenly, leading to a broader PDI.

    • Solution: Maintain a stable and uniform reaction temperature throughout the polymerization process using a well-controlled oil bath or reactor setup.

Issue 3: Poor Reproducibility

Q: I am unable to reproduce my this compound copolymerization results between batches. What factors should I investigate?

A: Poor reproducibility is often due to subtle variations in experimental conditions and reagent purity.

  • Purity of Reagents: The purity of monomers, initiator, and solvent can vary between batches, introducing inhibitors or chain transfer agents that affect the polymerization kinetics.[6]

    • Solution: Use monomers and solvents from the same batch for a series of experiments. Always purify monomers immediately before use.

  • Deoxygenation Efficiency: The effectiveness of oxygen removal can vary, leading to inconsistent induction periods and reaction rates.

    • Solution: Standardize the deoxygenation procedure (e.g., duration and flow rate of inert gas purging).

  • Heating and Stirring Rates: Inconsistent heating and stirring can lead to temperature gradients and inhomogeneous mixing, affecting the reaction kinetics.

    • Solution: Use a calibrated hot plate with a thermocouple to monitor the reaction temperature accurately. Ensure consistent and efficient stirring throughout the reaction.

Troubleshooting Summary Table

IssuePotential CauseRecommended Action
Low/No Conversion Oxygen in the systemThoroughly deoxygenate all reagents and maintain an inert atmosphere.
Inhibitor in monomerRemove inhibitor from monomer prior to use.
Insufficient/inactive initiatorIncrease initiator concentration; use fresh initiator.
Low reaction temperatureEnsure the temperature is appropriate for the initiator's half-life.
High PDI Chain transfer reactionsUse a solvent with a low chain transfer constant; ensure high purity of reagents.
High initiator concentrationOptimize (typically lower) the initiator concentration.
Temperature fluctuationsMaintain a constant and uniform reaction temperature.
Poor Reproducibility Inconsistent reagent purityUse reagents from the same batch; purify monomers before each reaction.
Variable deoxygenationStandardize the deoxygenation protocol.
Inconsistent heating/stirringUse calibrated equipment and ensure uniform mixing and heating.

Experimental Protocol: Free Radical Copolymerization of N-tert-Butylacrylamide and a Comonomer

This protocol provides a general procedure for the solution polymerization of N-tert-butylacrylamide (NTB) with a generic comonomer.

Materials:

  • N-tert-butylacrylamide (NTB)

  • Comonomer (e.g., 2,4-Dichlorophenyl methacrylate)[7]

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)[7]

  • Dimethylformamide (DMF) (solvent)[7]

  • Methanol (for precipitation)[7]

  • Nitrogen or Argon gas

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Monomer Purification: If the monomers contain inhibitors, they must be removed. For NTB, recrystallization from warm dry benzene (B151609) can be performed.[8]

  • Reaction Setup:

    • In a reaction tube or round-bottom flask equipped with a magnetic stir bar, dissolve the desired amounts of NTB, the comonomer, and AIBN in DMF. A typical total monomer concentration can be around 20% w/v, with an initiator concentration of about 1% by weight of the total monomers.[7]

    • Seal the reaction vessel with a rubber septum.

  • Deoxygenation:

    • Purge the reaction mixture with dry, oxygen-free nitrogen or argon gas for at least 30 minutes while stirring.[7]

  • Polymerization:

    • Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).[7]

    • Allow the reaction to proceed for the desired time. To obtain low conversion for reactivity ratio studies, a shorter time is used. For higher conversion, the reaction can proceed for several hours.[7]

  • Termination and Precipitation:

    • Stop the reaction by cooling the vessel in an ice bath.

    • Precipitate the copolymer by slowly pouring the reaction solution into a large volume of a non-solvent, such as ice-cold water or methanol, while stirring vigorously.[7]

  • Purification and Drying:

    • Wash the precipitated polymer with the non-solvent to remove unreacted monomers and initiator.[7]

    • Collect the polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.[2]

Visualizations

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup (Monomers, Solvent, Initiator) Monomer_Purification->Reaction_Setup Solvent_Selection Solvent Selection Solvent_Selection->Reaction_Setup Initiator_Selection Initiator Selection Initiator_Selection->Reaction_Setup Deoxygenation Deoxygenation (N2/Ar Purge) Reaction_Setup->Deoxygenation Polymerization Polymerization (Heating & Stirring) Deoxygenation->Polymerization Termination Termination (Cooling) Polymerization->Termination Precipitation Precipitation Termination->Precipitation Purification_Drying Purification & Drying Precipitation->Purification_Drying

Caption: General experimental workflow for free radical copolymerization.

Free_Radical_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical Free Radicals (2R•) Initiator->Radical Decomposition Growing_Chain1 Growing Chain (P1•) Radical->Growing_Chain1 Addition to M1 Monomer1 This compound (M1) Monomer2 Comonomer (M2) Growing_Chain1->Growing_Chain1 + M1 Growing_Chain2 Growing Chain (P2•) Growing_Chain1->Growing_Chain2 + M2 Copolymer Copolymer (P) Growing_Chain1->Copolymer Combination or Disproportionation Growing_Chain2->Growing_Chain1 + M1 Growing_Chain2->Growing_Chain2 + M2 Growing_Chain2->Copolymer Combination or Disproportionation

Caption: Simplified mechanism of free radical copolymerization.

References

stability of N-tert-butylacrylamide in various solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-tert-butylacrylamide (NTBA). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of NTBA in various experimental conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and use of this monomer.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for N-tert-butylacrylamide?

A1: N-tert-butylacrylamide is a white crystalline solid that is stable under normal temperatures and pressures. For long-term storage, it is recommended to keep NTBA in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1] Refrigeration at temperatures below 4°C (39°F) is advised to minimize the risk of degradation or spontaneous polymerization.[1]

Q2: What is the solubility of NTBA in common laboratory solvents?

A2: The solubility of NTBA is dependent on both the solvent and the temperature. A comprehensive study by Wei, Y., et al. (2015) determined the mole fraction solubility of NTBA in seven different solvents at temperatures ranging from 279.15 K to 353.15 K. The data from this study is summarized in the table below. Generally, NTBA exhibits higher solubility in organic solvents compared to water.

Table 1: Mole Fraction Solubility of NTBA in Various Solvents at Different Temperatures (K)

Temperature (K) Water Ethanol Dichloromethane Ethyl Acetate Formamide DMF DMAC
279.15 0.00045 0.07892 0.12111 0.05781 0.02456 0.22114 0.20112
283.15 0.00053 0.09123 0.13987 0.06789 0.02891 0.25432 0.23145
288.15 0.00065 0.10876 0.16543 0.08123 0.03456 0.29876 0.27123
293.15 0.00081 0.12898 0.19567 0.09789 0.04123 0.34567 0.31567
298.15 0.00101 0.15234 0.23012 0.11789 0.04987 0.39876 0.36456
303.15 0.00125 0.17987 0.27012 0.14123 0.05987 0.45678 0.41898
308.15 0.00155 0.21123 0.31567 0.16898 0.07123 0.51898 0.47678
313.15 0.00192 0.24678 0.36789 0.20123 0.08456 0.58456 0.53898
318.15 0.00238 0.28789 0.42567 0.23898 0.10012 0.65345 0.60456
323.15 0.00295 0.33345 0.48987 0.28123 0.11898 0.72567 0.67345
328.15 0.00365 0.38456 0.55898 0.32898 0.14012 0.79898 0.74567
333.15 0.00452 0.44012 0.63234 0.38123 0.16456 0.87456 0.82012
338.15 0.00559 0.50012 0.70987 0.43898 0.19234 - -
343.15 0.00691 0.56456 0.79012 0.50123 0.22345 - -
348.15 0.00854 0.63234 - 0.56789 0.25898 - -

| 353.15 | 0.01056 | 0.70345 | - | 0.63898 | 0.29876 | - | - |

Data extracted from Wei, Y., et al. (2015). Determination and Correlation of Solubility of N-tert-Butylacrylamide in Seven Different Solvents at Temperatures between (279.15 and 353.15) K. J. Chem. Eng. Data, 60(8), 2434–2441.

Q3: Is NTBA stable in solution at elevated temperatures?

A3: The study by Wei, Y., et al. (2015) indicates that NTBA is stable in solutions of ethyl acetate, ethanol, dichloromethane, water, formamide, N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAC) at temperatures up to 353.15 K (80°C) during the course of their solubility measurements. However, prolonged exposure to elevated temperatures, especially in the presence of initiators or contaminants, can increase the risk of polymerization. For applications requiring heating of NTBA solutions, it is crucial to use high-purity solvents and consider the use of polymerization inhibitors if necessary.

Q4: What are the potential degradation pathways for NTBA?

A4: The primary degradation pathways for N-tert-butylacrylamide are hydrolysis and thermal degradation.

  • Hydrolysis: Under acidic or basic conditions, the amide group of NTBA can undergo hydrolysis to form tert-butylamine (B42293) and poly(acrylic acid) or acrylic acid. This is a common degradation pathway for acrylamide (B121943) derivatives.

  • Thermal Degradation: At elevated temperatures, NTBA can undergo decomposition. Studies on structurally similar poly(tert-butyl acrylate) suggest that thermal decomposition can lead to the formation of isobutene and carbon dioxide.

Q5: What are the known incompatibilities of NTBA?

A5: N-tert-butylacrylamide should be kept away from strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances can promote degradation or uncontrolled polymerization. It is also important to avoid contact with metals that can act as catalysts for polymerization.

Troubleshooting Guide

Issue 1: Spontaneous polymerization of NTBA solution.

  • Possible Causes:

    • Contamination: Presence of radical initiators (e.g., peroxides), metal ions, or other impurities in the solvent or on the glassware.

    • Elevated Temperature: Storing or handling the solution at temperatures significantly above ambient.

    • Exposure to Light: UV light can initiate radical polymerization.

    • Absence of Inhibitor: Commercial NTBA may contain a polymerization inhibitor. Using purified NTBA without an inhibitor increases the risk of spontaneous polymerization.

  • Solutions:

    • Use high-purity, inhibitor-free solvents for reactions where polymerization is intended, and ensure all glassware is scrupulously clean.

    • For storage of monomer solutions, use solvents that do not readily form peroxides. If in doubt, test for and remove peroxides before use.

    • Store NTBA solutions in a refrigerator (below 4°C) and protect them from light by using amber bottles or wrapping the container in aluminum foil.

    • If spontaneous polymerization is a persistent issue, consider adding a small amount of a radical scavenger, such as 4-methoxyphenol (B1676288) (MEHQ), to the solution for storage.

Issue 2: Discoloration (e.g., yellowing) of NTBA solid or solution.

  • Possible Causes:

    • Impurities: The presence of impurities from the synthesis process can lead to discoloration over time, especially when exposed to light or heat.

    • Oxidation: Slow oxidation of the monomer or impurities can result in colored byproducts.

    • Degradation: Minor degradation of the monomer may be occurring.

  • Solutions:

    • Store NTBA in a cool, dark, and dry place.

    • If high purity is critical, consider recrystallizing the NTBA from a suitable solvent. A common procedure involves dissolving the solid in a hot solvent and allowing it to cool slowly to form pure crystals.

    • For solutions, preparing them fresh before use is the best practice to avoid issues with discoloration.

Issue 3: Inconsistent experimental results when using NTBA.

  • Possible Causes:

    • Variable Monomer Purity: The purity of the NTBA may vary between batches, affecting reaction kinetics or polymer properties.

    • Partial Degradation: The monomer may have partially degraded during storage, leading to a lower effective concentration.

    • Presence of Water: For reactions sensitive to moisture, the presence of water in the NTBA or solvent can interfere.

  • Solutions:

    • Characterize the purity of each new batch of NTBA using techniques like HPLC or NMR before use.

    • Always store NTBA under the recommended conditions to ensure its stability.

    • If your experiment is moisture-sensitive, dry the NTBA in a vacuum oven at a temperature well below its melting point before use and use anhydrous solvents.

Experimental Protocols

Protocol 1: General Procedure for Assessing NTBA Stability (Forced Degradation Study)

This protocol outlines a general procedure for conducting a forced degradation study on NTBA to identify potential degradation products and evaluate its stability under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of NTBA in a relevant solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified period.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep at room temperature for a specified period.

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80-100°C) for a specified period.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified period.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed solution.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute the samples to an appropriate concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Calculate the percentage degradation of NTBA under each condition.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare NTBA Stock Solution acid Acidic Hydrolysis (HCl, Heat) prep->acid Expose to base Basic Hydrolysis (NaOH, Heat) prep->base Expose to oxidative Oxidative Degradation (H2O2) prep->oxidative Expose to thermal Thermal Degradation (Heat) prep->thermal Expose to photo Photolytic Degradation (UV Light) prep->photo Expose to sample Sample Collection & Neutralization acid->sample base->sample oxidative->sample thermal->sample photo->sample hplc HPLC Analysis sample->hplc data Data Analysis (% Degradation) hplc->data

Forced Degradation Experimental Workflow

Protocol 2: Development of a Stability-Indicating HPLC Method for NTBA

This protocol provides a starting point for developing an HPLC method capable of separating NTBA from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to separate compounds with a range of polarities. A typical starting gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor the absorbance at a wavelength where NTBA has significant absorbance, for example, around 210-220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: Once the method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose. This involves analyzing the stressed samples from the forced degradation study to demonstrate that all degradation products are well-separated from the parent NTBA peak.

HPLC_Method_Development start Start column Select C18 Column start->column mobile_phase Prepare Mobile Phase (A: 0.1% Formic Acid in Water B: Acetonitrile) column->mobile_phase gradient Set Gradient Program mobile_phase->gradient parameters Set Flow Rate, Wavelength, Injection Volume, Temperature gradient->parameters inject_standard Inject NTBA Standard parameters->inject_standard evaluate_peak Evaluate Peak Shape & Retention Time inject_standard->evaluate_peak inject_stressed Inject Stressed Samples evaluate_peak->inject_stressed Good optimize Optimize Gradient, Mobile Phase, etc. evaluate_peak->optimize Poor evaluate_separation Evaluate Separation of Degradation Products inject_stressed->evaluate_separation evaluate_separation->optimize Poor Separation validate Validate Method (ICH Guidelines) evaluate_separation->validate Good Separation optimize->gradient end End validate->end

HPLC Method Development Workflow

Disclaimer: This information is intended for guidance purposes only. Researchers should always consult the relevant safety data sheets (SDS) and perform their own risk assessments before handling any chemicals.

References

Technical Support Center: Adjusting the Lower Critical Solution Temperature (LCST) of Butylacrylamide Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the adjustment of the Lower Critical Solution Temperature (LCST) of Butylacrylamide copolymers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you successfully tune the LCST of your polymers.

Frequently Asked Questions (FAQs)

Q1: What is the Lower Critical Solution Temperature (LCST) and why is it important for this compound copolymers?

A1: The Lower Critical Solution Temperature (LCST) is the critical temperature below which a polymer is soluble in a solvent (typically water) and above which it undergoes a phase transition to become insoluble. This process is reversible. For this compound copolymers, this thermoresponsive behavior is crucial for various applications, especially in drug delivery.[1] By tuning the LCST to be near physiological temperature (37°C), these polymers can be designed to be soluble at room temperature for formulation and administration, and then aggregate or collapse at body temperature to release a therapeutic agent at a target site.

Q2: How can I adjust the LCST of my this compound copolymer?

A2: The most common method for tuning the LCST is through copolymerization.[1] By incorporating a second monomer (a comonomer) into the polymer chain, you can alter the overall hydrophilic/hydrophobic balance of the copolymer.

  • To increase the LCST: Incorporate a more hydrophilic comonomer. This makes the copolymer more soluble in water, requiring a higher temperature to induce the phase transition. Examples of hydrophilic comonomers include acrylamide (B121943) (AAm) and N,N-dimethylacrylamide (DMA).

  • To decrease the LCST: Incorporate a more hydrophobic comonomer. This reduces the copolymer's affinity for water, causing it to phase separate at a lower temperature. An example of a more hydrophobic comonomer is butyl acrylate (B77674) (BA).[2]

Q3: What is the expected LCST of poly(N-n-butylacrylamide) (PNNBAm) and poly(N-tert-butylacrylamide) (PNTBAm) homopolymers?

A3: The LCST of homopolymers can be difficult to determine if they are poorly soluble in water near their transition temperature. Through extrapolation from copolymer data, the hypothetical LCST of PNTBAm is estimated to be around 25°C.[3] Data for the LCST of PNNBAm is less commonly reported in the literature, but it is also expected to have a low LCST due to the hydrophobicity of the n-butyl group.

Q4: How does the comonomer concentration affect the LCST?

A4: The change in LCST is generally proportional to the mole fraction of the comonomer in the copolymer. Increasing the concentration of a hydrophilic comonomer will systematically increase the LCST, while increasing the concentration of a hydrophobic comonomer will decrease it.

Q5: Which methods are used to measure the LCST?

A5: The two most common methods for determining the LCST are:

  • Turbidimetry: This method involves monitoring the transmittance of light through the polymer solution as the temperature is changed. The LCST is often defined as the temperature at which the transmittance drops to 50% of its initial value. This is also referred to as the cloud point.[4]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with the phase transition. The LCST is identified as the onset or peak of the endothermic transition corresponding to the dehydration of the polymer chains.[5]

Data Presentation: LCST of this compound Copolymers

The following tables summarize the effect of different comonomers on the LCST of N-tert-butylacrylamide (NTBAm) copolymers. Currently, there is limited quantitative data available in the literature for N-n-butylacrylamide (NNBAm) copolymers. However, the same principles of using hydrophilic or hydrophobic comonomers to adjust the LCST apply.

Table 1: LCST of Poly(N-tert-butylacrylamide-co-N-ethylacrylamide) Copolymers

Mole % NTBAm in CopolymerMole % N-ethylacrylamide (EA) in CopolymerLCST (°C)
802029.8
703033.5
604037.8
505042.5
406049.2
307056.5
208063.5
109070.2

Data extracted from Liu, H. Y., & Zhu, X. X. (1999). Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. Polymer, 40(25), 6985-6990.[3]

Table 2: LCST of Poly(N-tert-butylacrylamide-co-N,N-dimethylacrylamide) Copolymers

Mole % NTBAm in CopolymerMole % N,N-dimethylacrylamide (DMA) in CopolymerLCST (°C)
604030.5
505042.8
406057.2
307073.5
208092.5

Data extracted from Liu, H. Y., & Zhu, X. X. (1999). Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. Polymer, 40(25), 6985-6990.[3]

Table 3: LCST of Poly(N-tert-butylacrylamide-co-acrylamide) Copolymers

Mole % NTBAm in FeedMole % Acrylamide (Am) in FeedLCST (°C)
80202
703010
604019
505027
406037
307045
208058

Data extracted from Ozturk, V., & Okay, O. (2005). Stimuli sensitive copolymer poly(N‐tert‐this compound‐ran‐acrylamide): Synthesis and characterization. Journal of Applied Polymer Science, 95(3), 672-680.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound Copolymers via Free Radical Polymerization

This protocol provides a general procedure for the synthesis of this compound copolymers. The molar ratios of the monomers should be adjusted to achieve the desired LCST.

Materials:

  • N-n-butylacrylamide (NNBAm) or N-tert-butylacrylamide (NTBAm)

  • Comonomer (e.g., N-ethylacrylamide, N,N-dimethylacrylamide, acrylamide)

  • 2,2'-Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Methanol (B129727), or N,N-dimethylformamide (DMF))

  • Dry nitrogen gas

  • Precipitation solvent (e.g., hexane (B92381), diethyl ether)

  • Methanol (for washing)

Procedure:

  • In a polymerization tube or round-bottom flask, dissolve the desired amounts of the this compound monomer and the comonomer in the chosen anhydrous solvent (e.g., 3g total monomers in 15 ml THF).[3]

  • Add the initiator, AIBN (typically 1 mol% with respect to the total monomer concentration).[3]

  • Seal the reaction vessel with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen gas for at least 15-20 minutes.[3]

  • Immerse the reaction vessel in a preheated oil bath at the desired reaction temperature (typically 60-70°C).[7]

  • Allow the polymerization to proceed for a set time (e.g., 18-20 hours) or until the desired conversion is reached.[3]

  • Terminate the reaction by cooling the vessel in an ice bath.

  • Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., hexane or diethyl ether) while stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer several times with the precipitation solvent and then with methanol to remove any unreacted monomers and initiator.[7]

  • Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Determination of LCST by Turbidimetry

Equipment:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvette

  • Thermostat

Procedure:

  • Prepare a dilute aqueous solution of the copolymer (e.g., 1 wt%).

  • Filter the solution through a 0.45 µm syringe filter to remove any dust or aggregates.

  • Place the solution in a quartz cuvette and insert it into the temperature-controlled holder of the spectrophotometer.

  • Set the wavelength to a value where the polymer does not absorb (e.g., 500 nm).[8]

  • Allow the solution to equilibrate at a temperature well below the expected LCST (e.g., 10-15°C).

  • Record the initial transmittance (this should be close to 100%).

  • Increase the temperature in small increments (e.g., 0.5-1°C/min) and allow the solution to equilibrate at each temperature before recording the transmittance.[9]

  • Continue this process until the transmittance drops to near zero.

  • The LCST is typically defined as the temperature at which the transmittance is 50% of the initial value.

Protocol 3: Determination of LCST by Differential Scanning Calorimetry (DSC)

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed DSC pans (e.g., aluminum)

Procedure:

  • Prepare a polymer solution of a known concentration (e.g., 5-20 wt%) in deionized water.

  • Accurately weigh a small amount of the solution (typically 5-15 mg) into a DSC pan.

  • Hermetically seal the pan to prevent solvent evaporation during the measurement.

  • Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Equilibrate the system at a temperature below the expected LCST.

  • Heat the sample at a constant rate (e.g., 5°C/min) over a temperature range that encompasses the LCST.[3]

  • Record the heat flow as a function of temperature.

  • The LCST is determined from the resulting endothermic peak. It can be reported as the onset temperature or the peak maximum of the endotherm.

Troubleshooting Guides

Troubleshooting LCST Measurement by Turbidimetry
Issue Possible Cause(s) Recommended Solution(s)
Noisy or unstable readings - Presence of air bubbles in the sample.[10]- Sample precipitation and settling at high turbidity.[10]- Contamination of the cuvette (fingerprints, dust).- Degas the sample solution before measurement.- Ensure proper mixing during the experiment if possible, or use fresh samples.- Clean the cuvette thoroughly with a lint-free cloth before each measurement.[10]
Broad or indistinct transition - High polydispersity of the copolymer.- Inhomogeneous copolymer composition.- Heating rate is too fast.- Optimize the polymerization reaction to achieve a narrower molecular weight distribution.- Use a slower heating rate (e.g., 0.1-0.5°C/min) to allow for better equilibration.
Hysteresis between heating and cooling curves - Formation of stable, kinetically trapped aggregates above the LCST.- Slow re-dissolution of the collapsed polymer chains.- This is a common phenomenon for some thermoresponsive polymers. Report both the heating and cooling transition temperatures.- Allow for longer equilibration times during the cooling cycle.
Negative absorbance/transmittance readings - Incorrect blanking of the instrument.- Sample turbidity is lower than the blank.- Ensure the instrument is properly blanked with the same solvent used for the sample.- If sample turbidity is near the detection limit, consider using a more concentrated solution.[10]
Troubleshooting LCST Measurement by DSC
Issue Possible Cause(s) Recommended Solution(s)
Broad or weak endothermic peak - Low polymer concentration.- The phase transition is not highly cooperative.- The sample mass is too small.- Increase the polymer concentration in the solution.- Use a larger sample mass (within the instrument's recommended range).- Optimize the heating rate; sometimes a slower rate can improve resolution.
Irregular or shifting baseline - Improperly sealed DSC pan leading to solvent evaporation.- Mismatch in heat capacity between the sample and reference pans.- Contamination in the sample or pan.- Ensure the DSC pans are hermetically sealed.- Use a reference pan with a mass as close as possible to the sample pan.- Use clean, high-purity pans and high-purity water for solutions.[11][12]
No observable transition - The LCST is outside the scanned temperature range.- The polymer concentration is too low for the instrument's sensitivity.- The polymer does not have an LCST in the tested solvent.- Widen the temperature scan range.- Increase the polymer concentration.- Confirm the polymer's expected thermoresponsive behavior from the literature or preliminary turbidimetry tests.
Artifact peaks (not related to LCST) - Mechanical shock to the instrument.- Pan movement or distortion during the scan.[13]- Evaporation of a volatile component.- Ensure the instrument is on a stable surface.- Use flat, properly sealed pans.- If an unexpected endotherm is observed, check for solvent loss by reweighing the pan after the experiment.

Visualizations

experimental_workflow Experimental Workflow for LCST Adjustment and Characterization cluster_synthesis Copolymer Synthesis cluster_characterization Characterization cluster_lcst_measurement LCST Measurement Methods cluster_analysis Data Analysis & Optimization s1 Select Monomers (this compound + Comonomer) s2 Free Radical Polymerization (Solvent, Initiator, Temp) s1->s2 s3 Purification (Precipitation, Washing, Drying) s2->s3 c1 Determine Copolymer Composition (e.g., 1H NMR) s3->c1 c2 Measure LCST c1->c2 lcst1 Turbidimetry (UV-Vis Spectroscopy) c2->lcst1 Optical Method lcst2 Calorimetry (DSC) c2->lcst2 Thermal Method a1 Analyze LCST Data lcst1->a1 lcst2->a1 a2 Compare with Target LCST a1->a2 a3 Adjust Monomer Ratio a2->a3 a3->s1 Iterate

Caption: Workflow for synthesizing and characterizing this compound copolymers to tune their LCST.

logical_relationship Relationship Between Comonomer Type and LCST cluster_hydrophilic Addition of Hydrophilic Comonomer cluster_hydrophobic Addition of Hydrophobic Comonomer center This compound Copolymer h1 Increased Polymer-Water Interaction center->h1 e.g., Acrylamide, N,N-dimethylacrylamide p1 Increased Polymer-Polymer Interaction center->p1 e.g., Butyl Acrylate h2 Increased Overall Hydrophilicity h1->h2 h3 Higher Energy Required for Dehydration h2->h3 h4 Increased LCST h3->h4 p2 Increased Overall Hydrophobicity p1->p2 p3 Lower Energy Required for Dehydration p2->p3 p4 Decreased LCST p3->p4

Caption: How hydrophilic and hydrophobic comonomers affect the LCST of this compound copolymers.

References

Technical Support Center: Enhancing the Antimicrobial Activity of Butylacrylamide Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the antimicrobial activity of Butylacrylamide copolymers.

Frequently Asked Questions (FAQs)

Q1: My synthesized N-tert-butylacrylamide (NTB) copolymer shows low or no antimicrobial activity. What are the potential causes and how can I improve it?

A1: Several factors can contribute to low antimicrobial activity. Consider the following troubleshooting steps:

  • Monomer Selection and Ratio: The choice of comonomer is critical. Hydrophobic or cationic comonomers can enhance antimicrobial efficacy. For instance, copolymerizing NTB with monomers containing quinoline (B57606) or coumarin (B35378) moieties has been shown to increase activity.[1][2] The molar ratio of the comonomers is also crucial; systematically vary the feed ratio of NTB and the comonomer to find the optimal composition for antimicrobial activity.[3][4]

  • Polymer Composition Verification: It is essential to confirm that the final copolymer composition matches the intended feed ratio. Use characterization techniques like ¹H-NMR spectroscopy to determine the actual mole percentage of each monomer in the polymer chain.[3][5][6] Discrepancies can arise from differences in monomer reactivity ratios.

  • Purity of the Copolymer: Residual monomers, initiator, or solvent can interfere with antimicrobial assays or exhibit toxicity. Ensure the copolymer is thoroughly purified, for example, by precipitation in a non-solvent like methanol (B129727) or ice-cold water, followed by vacuum drying.[3][6]

  • Testing Methodology: The chosen antimicrobial assay and microbial strains can influence the results. The well-diffusion method is a common starting point, but consider determining the Minimum Inhibitory Concentration (MIC) for more quantitative data.[4] Ensure proper controls are included in your experiment.

Q2: I am having trouble with the synthesis of my this compound copolymer, specifically low yield and inconsistent results. What should I check?

A2: Inconsistent synthesis can be frustrating. Here are key parameters to control for reproducible results:

  • Initiator Concentration: The concentration of the initiator, such as Azobisisobutyronitrile (AIBN), directly affects the polymerization rate and the molecular weight of the resulting polymer. Ensure the AIBN is fresh and properly recrystallized (e.g., from chloroform) to remove inhibitors.[6]

  • Solvent Purity: The choice and purity of the solvent (e.g., DMF, Dioxane) are important. Ensure the solvent is dry and free of impurities that could terminate the polymerization reaction.[2][6]

  • Oxygen-Free Environment: Free radical polymerization is sensitive to oxygen, which can act as a radical scavenger and inhibit the reaction. Ensure the reaction mixture is thoroughly purged with an inert gas like dry nitrogen before and during the polymerization.[6]

  • Temperature Control: Maintain a constant and accurate reaction temperature (e.g., 60-70°C for AIBN-initiated polymerization) as temperature fluctuations can affect the rate of polymerization and the final polymer properties.[3][6]

  • Monomer Purity: Ensure the N-tert-butylacrylamide and comonomers are pure. For instance, acrylonitrile, a precursor for NTB, should be washed to remove inhibitors.[3][5]

Q3: How do I correctly interpret the ¹H-NMR spectrum to determine the composition of my N-tert-butylacrylamide copolymer?

A3: To determine the copolymer composition from a ¹H-NMR spectrum, you need to identify characteristic peaks for each monomer that do not overlap.

  • Identify Unique Peaks: For an NTB-containing copolymer, the tert-butyl protons typically appear as a sharp singlet around 1.1-1.4 ppm.[3] Identify a unique peak corresponding to the comonomer. For example, in a copolymer with 7-acryloyloxy-4-methyl coumarin (AMC), the coumarin methyl protons appear around 2.2-2.4 ppm.[3]

  • Integrate the Peaks: Measure the integral area of these unique peaks.

  • Calculate the Molar Ratio: The ratio of the integral areas, normalized by the number of protons each peak represents, will give you the molar ratio of the monomers in the copolymer. For example, the tert-butyl peak of NTB represents 9 protons. If the comonomer peak represents 3 protons, you would divide its integral by 3 and the NTB peak integral by 9 before calculating the ratio.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No zone of inhibition in well-diffusion assay 1. Copolymer has no intrinsic antimicrobial activity.2. Copolymer is not diffusing through the agar (B569324).3. Incorrect concentration of the copolymer solution.1. Synthesize copolymers with different comonomers (e.g., cationic or hydrophobic groups).2. Consider using a different assay like a broth microdilution to determine the MIC.3. Prepare a fresh solution at a higher, known concentration.
Inconsistent antimicrobial activity results 1. Variation in microbial culture (e.g., growth phase).2. Inconsistent amount of copolymer added to wells.3. Non-homogeneity of the copolymer sample.1. Standardize the preparation of the microbial inoculum.2. Use a calibrated micropipette for accurate volume dispensing.3. Ensure the copolymer is fully dissolved before application.
Broad or undefined peaks in ¹H-NMR spectrum 1. Presence of paramagnetic impurities.2. High molecular weight and/or low solubility of the polymer.3. Sample is not fully dissolved in the NMR solvent.1. Purify the copolymer sample again.2. Use a high-resolution NMR spectrometer or try acquiring the spectrum at an elevated temperature.3. Ensure complete dissolution, if necessary, by gentle heating or using a different deuterated solvent.

Quantitative Data Summary

The antimicrobial activity of this compound copolymers is highly dependent on the comonomer and its concentration. Below are examples of reported zones of inhibition.

Table 1: Antibacterial Activity of Poly(NTB-co-DCPMA) Copolymers [6]

Copolymer Composition (NTB:DCPMA mole fraction)Escherichia coli (mm)Pseudomonas aeruginosa (mm)Klebsiella pneumoniae (mm)
0.8 : 0.2151314
0.6 : 0.4151214
0.5 : 0.5141315
0.4 : 0.6151214
0.2 : 0.8141315

DCPMA: 2,4-Dichlorophenyl methacrylate

Table 2: Antifungal Activity of Poly(NTB-co-AMC) Copolymers [3]

Copolymer Composition (NTB:AMC mole fraction)Aspergillus flavus (mm)Candida albicans (mm)Cryptococcus (mm)
0.8 : 0.2152320
0.6 : 0.4182424
0.5 : 0.5202527
0.4 : 0.6192426
0.2 : 0.8182325

AMC: 7-acryloyloxy-4-methyl coumarin

Experimental Protocols

1. Synthesis of N-tert-butylacrylamide (NTB) Copolymers via Free Radical Polymerization [3][6]

This protocol describes a general method for synthesizing NTB copolymers.

  • Materials: N-tert-butylacrylamide (NTB), comonomer, Azobisisobutyronitrile (AIBN), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve a total of 5g of NTB and the desired comonomer at a specific molar ratio in 25ml of DMF in a standard reaction tube.

    • Add 50 mg of AIBN to the solution to obtain a homogenous mixture.

    • Purge the mixture with oxygen-free dry nitrogen gas for 15-20 minutes to remove dissolved oxygen.

    • Seal the reaction tube and place it in a preheated thermostat bath at 70°C.

    • Allow the copolymerization reaction to proceed for a duration that yields a conversion below 10% to ensure the copolymer composition is close to the feed ratio.

    • Remove the reaction vessel from the thermostat and cool it under tap water.

    • Precipitate the copolymer by pouring the solution into a large volume of ice-cold water or methanol.

    • Filter the precipitated copolymer and wash it thoroughly with methanol to remove unreacted monomers and initiator.

    • Dry the final copolymer product in a vacuum oven for 24 hours.

2. Antimicrobial Activity Assessment by Well-Diffusion Method [3][6]

This protocol outlines the steps for evaluating the antimicrobial activity of the synthesized copolymers.

  • Materials: Synthesized copolymer, appropriate microbial strains (e.g., E. coli, S. aureus, C. albicans), Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi), sterile petri dishes, sterile cork borer.

  • Procedure:

    • Prepare sterile agar plates by pouring the molten agar into petri dishes and allowing them to solidify.

    • Prepare a standardized microbial inoculum and spread it evenly over the surface of the agar plates.

    • Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

    • Prepare a solution of the copolymer in a suitable solvent (e.g., DMSO) at a known concentration.

    • Add a fixed volume (e.g., 100 µL) of the copolymer solution into the wells.

    • Use the solvent as a negative control and a standard antibiotic/antifungal agent as a positive control.

    • Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Visualizations

Experimental_Workflow cluster_synthesis Copolymer Synthesis cluster_characterization Characterization cluster_testing Antimicrobial Testing prep Monomer & Initiator Preparation reaction Free Radical Polymerization prep->reaction DMF, 70°C N2 Atmosphere purification Precipitation & Washing reaction->purification Precipitate in Methanol/Water drying Vacuum Drying purification->drying nmr ¹H-NMR (Composition) drying->nmr ftir FT-IR (Functional Groups) drying->ftir well_diffusion Well-Diffusion Assay drying->well_diffusion mic MIC Determination well_diffusion->mic results Measure Zone of Inhibition well_diffusion->results

Caption: General experimental workflow for synthesis, characterization, and antimicrobial testing.

Troubleshooting_Logic start Low/No Antimicrobial Activity Observed q1 Is Copolymer Composition Verified? start->q1 q2 Is Copolymer Sufficiently Pure? q1->q2 Yes action1 Perform ¹H-NMR Analysis q1->action1 No a1_yes Yes a1_no No q3 Is Assay Method Appropriate? q2->q3 Yes action2 Purify Copolymer (e.g., Reprecipitation) q2->action2 No a2_yes Yes a2_no No action3 Try Alternative Assay (e.g., Broth Dilution) q3->action3 No end Modify Copolymer Design: - Change Comonomer - Vary Monomer Ratio q3->end Yes a3_yes Yes a3_no No action1->q1 action2->q2 action3->q3

Caption: Troubleshooting logic for low antimicrobial activity.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining N-tert-Butylacrylamide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for determining the purity of N-tert-Butylacrylamide (TBA), a crucial monomer in various industrial and research applications. The selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and efficacy of the final products. This document outlines the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) for TBA purity assessment.

Comparison of Analytical Methods

The choice of analytical method for determining N-tert-Butylacrylamide purity depends on several factors, including the required accuracy and precision, the nature of potential impurities, available instrumentation, and the desired sample throughput. HPLC and GC are chromatographic techniques that separate components of a mixture for individual quantification, while qNMR is a spectroscopic method that provides a direct measure of purity against a certified internal standard.

Table 1: Summary of Analytical Methods for N-tert-Butylacrylamide Purity

ParameterHPLC-UVGC-FIDqNMR
Principle Separation based on polaritySeparation based on volatilityQuantification based on nuclear magnetic resonance signals
Sample Preparation Simple dissolutionSimple dissolution (may require derivatization for polar impurities)Precise weighing of sample and internal standard
Typical Accuracy HighHighVery High (Primary Method)
Typical Precision (%RSD) < 2%< 2%< 1%
Limit of Detection (LOD) Low (ng/mL range)Low (pg/mL range)Higher than chromatographic methods
Limit of Quantification (LOQ) Low (ng/mL range)Low (pg/mL range)Higher than chromatographic methods
Throughput HighHighModerate
Primary Use Routine QC, purity/impurity profilingPurity assay, residual solvent analysisPurity certification, reference standard characterization

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a widely used technique for the purity assessment of non-volatile and thermally labile compounds like TBA.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: ODS (C18) column, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (30:70, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 213 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of N-tert-Butylacrylamide reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the TBA sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject the standards and samples. The purity of the TBA sample is calculated based on the area percentage of the main peak relative to the total peak area of all components.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for the purity determination of volatile and thermally stable compounds.

Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Mode: Split injection with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Standard and Sample Preparation: Prepare solutions of the TBA reference standard and sample in a suitable solvent (e.g., acetone (B3395972) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the standard and sample solutions. Purity is determined by area percent normalization.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method capable of providing highly accurate and precise purity values with traceability to the International System of Units (SI).

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity, such as maleic anhydride (B1165640) or dimethyl sulfone. The internal standard should have a resonance signal that is well-resolved from the analyte signals.

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d or DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the TBA sample into a vial.

    • Accurately weigh a similar mass of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Use a 90° pulse angle.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Apply phase and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of TBA and a signal from the internal standard.

    • Calculate the purity of the TBA sample using the following equation:

    PurityTBA (%) = (ITBA / IIS) * (NIS / NTBA) * (MTBA / MIS) * (mIS / mTBA) * PurityIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the internal standard

    • Subscripts TBA and IS refer to N-tert-Butylacrylamide and the Internal Standard, respectively.

Visualizations

The following diagrams illustrate the workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh TBA Sample B Dissolve in Mobile Phase A->B D Inject into HPLC B->D C Prepare Calibration Standards C->D E Separation on C18 Column D->E Mobile Phase (ACN:H2O) F UV Detection (213 nm) E->F G Integrate Peak Areas F->G H Calculate Purity (Area %) G->H GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh TBA Sample B Dissolve in Solvent (e.g., Acetone) A->B C Inject into GC B->C D Vaporization in Inlet C->D E Separation on Capillary Column D->E Carrier Gas (He) F FID Detection E->F G Integrate Peak Areas F->G H Calculate Purity (Area %) G->H QNMR_Workflow cluster_prep Precise Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately Weigh TBA Sample (m_TBA) C Dissolve in Deuterated Solvent A->C B Accurately Weigh Internal Standard (m_IS) B->C D Acquire 1H NMR Spectrum C->D E Phase and Baseline Correction D->E F Integrate TBA (I_TBA) and Standard (I_IS) Signals E->F G Calculate Purity using qNMR Equation F->G

Characterization of N-tert-butylacrylamide Copolymers: A Comparative Guide to ¹H-NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with N-tert-butylacrylamide (NTBA) copolymers, accurate and efficient characterization is paramount. This guide provides a comprehensive comparison of ¹H-NMR spectroscopy for the analysis of NTBA copolymers, supported by experimental data and protocols. We will delve into the quantitative insights provided by ¹H-NMR and compare its performance with alternative analytical techniques.

¹H-NMR Spectroscopy for NTBA Copolymer Characterization

¹H-NMR spectroscopy is a powerful and widely used technique for the structural elucidation and quantitative analysis of polymers.[1][2] For NTBA copolymers, it provides critical information on:

  • Copolymer Composition: Determining the molar ratio of NTBA to its comonomer(s) in the polymer chain.

  • Monomer Reactivity Ratios: Offering insights into the polymerization kinetics and the distribution of monomer units along the copolymer chain.[3][4]

  • Microstructural Analysis: In some cases, providing information about the sequence distribution of the monomers (e.g., random, alternating, or blocky).

The key to ¹H-NMR analysis of NTBA copolymers lies in the distinct chemical shifts of the protons on the NTBA monomer unit, particularly the nine equivalent protons of the tert-butyl group. This signal is typically a sharp singlet in a region of the spectrum that is often free from overlap with other signals, making it an excellent quantitative marker.

Quantitative Data from ¹H-NMR Analysis

The following tables summarize typical ¹H-NMR chemical shifts for NTBA homopolymers and copolymers in the commonly used solvent, deuterated chloroform (B151607) (CDCl₃), and provides an example of how copolymer composition is determined.

Table 1: Typical ¹H-NMR Chemical Shifts for Poly(N-tert-butylacrylamide) in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityNumber of Protons
-C(CH₃)₃1.1 - 1.4Singlet9H
Polymer Backbone (-CH₂-CH-)1.5 - 2.5Broad Multiplet3H
-NH-8.0 - 8.1Broad Singlet1H

Note: Chemical shifts can vary slightly depending on the comonomer, solvent, and spectrometer frequency.[3][5]

Table 2: Example Calculation of Copolymer Composition for NTBA-co-X Copolymer

Monomer UnitCharacteristic Peak (CDCl₃)Integral Value (A)Number of Protons (n)Molar Fraction Calculation
NTBAtert-butyl (-C(CH₃)₃) at ~1.3 ppmA_NTBA9Mole Fraction NTBA = (A_NTBA / 9) / [(A_NTBA / 9) + (A_X / n_X)]
Comonomer XAromatic protons at ~7.0-7.5 ppmA_X5 (for Styrene)Mole Fraction X = (A_X / 5) / [(A_NTBA / 9) + (A_X / 5)]

This calculation allows for the determination of the copolymer composition directly from the integrated peak areas in the ¹H-NMR spectrum.[5] This data is fundamental for calculating monomer reactivity ratios using methods such as Fineman-Ross or Kelen-Tudos.[3][4]

Experimental Protocol for ¹H-NMR Analysis of NTBA Copolymers

A generalized protocol for the characterization of NTBA copolymers by ¹H-NMR is as follows:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the dry copolymer sample.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Chloroform-d is often suitable for many NTBA copolymers.[3]

    • Ensure the polymer is fully dissolved; gentle vortexing or sonication may be required.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 or 500 MHz) for better signal resolution.[3][6]

    • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

    • Set the appropriate spectral width, acquisition time, and relaxation delay (D1). A longer relaxation delay (e.g., 5 times the longest T₁ of the protons of interest) is crucial for accurate quantitative analysis.

  • Data Acquisition:

    • Acquire the ¹H-NMR spectrum. The number of scans will depend on the sample concentration and the spectrometer's sensitivity.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis:

    • Integrate the characteristic peaks for the NTBA monomer unit (e.g., the tert-butyl protons) and the comonomer.

    • Calculate the copolymer composition using the integral values and the number of protons corresponding to each signal, as demonstrated in Table 2.

Comparison with Alternative Characterization Techniques

While ¹H-NMR is a cornerstone for compositional analysis, a comprehensive characterization of NTBA copolymers often involves complementary techniques.

Table 3: Comparison of ¹H-NMR with Other Polymer Characterization Techniques

TechniqueInformation ProvidedAdvantages for NTBA CopolymersLimitations Compared to ¹H-NMR
¹H-NMR Spectroscopy Copolymer composition, monomer reactivity ratios, microstructure, stereochemistry.Provides absolute quantification of monomer incorporation without the need for calibration standards.[2] Highly sensitive to subtle structural details.Does not directly provide information on molecular weight distribution or thermal properties.
Gel Permeation Chromatography (GPC) Molecular weight averages (Mn, Mw) and molecular weight distribution (polydispersity index, PDI).[7]Essential for understanding the size and distribution of polymer chains, which influences physical properties.Provides relative molecular weights based on calibration with standards; does not give compositional information.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting point (Tm), and crystallization behavior.[8]Crucial for determining the thermal properties and phase behavior of the copolymer, which are important for material applications.Provides no information on the chemical structure or composition of the copolymer.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.[9]Quick and easy method to confirm the incorporation of both monomers by identifying their characteristic functional groups (e.g., amide C=O and N-H stretches for NTBA).Generally not quantitative for determining copolymer composition; provides less detailed structural information than NMR.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for characterizing NTBA copolymers.

G cluster_synthesis Copolymer Synthesis cluster_characterization Characterization Workflow cluster_data Data Analysis & Interpretation Monomers NTBA & Comonomer(s) Polymerization Polymerization Reaction Monomers->Polymerization Purification Purification & Drying Polymerization->Purification NMR_Analysis ¹H-NMR Analysis Purification->NMR_Analysis GPC_Analysis GPC Analysis Purification->GPC_Analysis DSC_Analysis DSC Analysis Purification->DSC_Analysis FTIR_Analysis FTIR Analysis Purification->FTIR_Analysis Composition Composition & Reactivity Ratios NMR_Analysis->Composition MWD Molecular Weight Distribution GPC_Analysis->MWD Thermal Thermal Properties DSC_Analysis->Thermal Functional Functional Group Confirmation FTIR_Analysis->Functional

Caption: Workflow for the synthesis and multi-faceted characterization of NTBA copolymers.

G cluster_nmr ¹H-NMR Analysis cluster_alternatives Alternative Techniques Copolymer NTBA Copolymer Spectrum Acquire ¹H-NMR Spectrum Copolymer->Spectrum GPC GPC Copolymer->GPC DSC DSC Copolymer->DSC FTIR FTIR Copolymer->FTIR Integration Integrate Characteristic Peaks Spectrum->Integration Calculation Calculate Molar Ratios Integration->Calculation Composition Determine Copolymer Composition Calculation->Composition MWD Molecular Weight & PDI GPC->MWD Thermal Thermal Properties (Tg) DSC->Thermal Functional Functional Groups FTIR->Functional

Caption: Logical relationship between ¹H-NMR and alternative techniques for NTBA copolymer analysis.

References

Comparative Thermal Analysis of Poly(N-tert-butylacrylamide) via Thermogravimetric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the thermal stability of Poly(N-tert-butylacrylamide) (PNTBA) in comparison to other relevant polymers, supported by thermogravimetric analysis (TGA) data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the thermal characteristics of PNTBA for various applications.

Poly(N-tert-butylacrylamide) (PNTBA) is a thermoresponsive polymer that has garnered significant interest in various fields, including drug delivery and biomaterials, due to its unique properties. A critical aspect of its characterization is its thermal stability, which dictates its processing window and application limits. Thermogravimetric analysis (TGA) is a fundamental technique used to evaluate the thermal stability of polymers by measuring the change in mass as a function of temperature. This guide provides a comparative overview of the thermal decomposition of PNTBA, referencing available data and comparing it with other common polymers.

Executive Summary of Thermal Properties

The thermal stability of a polymer is a key parameter for its application. TGA provides crucial data points, including the onset of decomposition, the temperature of maximum weight loss, and the residual mass at high temperatures. While specific TGA data for pure PNTBA homopolymer is not abundantly available in the public domain, analysis of copolymers and related materials provides valuable insights. The degradation of PNTBA moieties in a chitosan-graft-poly(N-tert-butylacrylamide) copolymer has been observed to commence at approximately 320°C. In a hydrogel composite of N-isopropylacrylamide, acrylic acid, and N-tert-butylacrylamide, the temperature for 50% weight loss was recorded in the range of 247-258°C. For a comparative perspective, Poly(N-isopropylacrylamide) (PNIPAM), a closely related and widely studied thermoresponsive polymer, exhibits a multi-stage degradation, with its primary decomposition occurring at significantly higher temperatures, between 395°C and 425°C.

Comparative TGA Data

To facilitate a clear comparison, the following table summarizes the key thermal decomposition parameters for PNTBA (based on available data for its copolymers) and other relevant polymers. It is important to note that these values can be influenced by experimental conditions such as heating rate and atmosphere.

PolymerOnset Decomposition Temp. (°C)Temperature of Max. Weight Loss (°C)Key Decomposition Characteristics
Poly(N-tert-butylacrylamide) (PNTBA) (in copolymer) ~320-Degradation of the PNTBA side groups is the initial major weight loss step.
Poly(N-isopropylacrylamide) (PNIPAM) ~350395 - 425Exhibits a three-stage degradation, with the main chain scission occurring at the highest temperature range.
Poly(N,N-dimethylacrylamide) (PDMA) --Generally shows good thermal stability.
Poly(acrylamide) (PAM) ~220 (onset of imide formation)-Undergoes complex degradation involving imide formation at lower temperatures followed by chain scission.[1]

Experimental Protocols

The data presented in this guide is typically obtained using a standard thermogravimetric analyzer. A general experimental protocol is as follows:

Thermogravimetric Analysis (TGA) Protocol:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed in a TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

  • Data Acquisition: The instrument continuously records the sample's mass and temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and percentage of weight loss at different stages.

Thermal Decomposition Pathway

The thermal degradation of polyacrylamides, including PNTBA, is a complex process. The generally accepted mechanism involves the following key stages:

G PNTBA Poly(N-tert-butylacrylamide) SideChain Side-chain scission (Elimination of isobutylene) PNTBA->SideChain Initial heating Imide Intramolecular cyclization (Imide formation) SideChain->Imide Further heating Backbone Main chain scission Imide->Backbone Higher temperatures Char Char residue Backbone->Char

Figure 1. A simplified logical diagram illustrating the proposed thermal decomposition pathway of Poly(N-tert-butylacrylamide).

Experimental Workflow for TGA

The process of conducting a thermogravimetric analysis experiment follows a structured workflow to ensure accurate and reproducible results.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis Sample Polymer Sample Weigh Weighing (5-10 mg) Sample->Weigh Pan Loading into TGA Pan Weigh->Pan Purge Inert Gas Purge (N2) Pan->Purge Heat Controlled Heating Ramp Purge->Heat Measure Mass & Temperature Measurement Heat->Measure TG_Curve Generate TGA Curve (Mass vs. Temp) Measure->TG_Curve DTG_Curve Generate DTG Curve (d(Mass)/dt vs. Temp) TG_Curve->DTG_Curve Analysis Determine Onset, Tmax, etc. DTG_Curve->Analysis

Figure 2. A schematic representation of the typical experimental workflow for Thermogravimetric Analysis (TGA) of a polymer sample.

References

A Comparative Guide to N-tert-butylacrylamide (NTBA) and N-isopropylacrylamide (NIPAAm) in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent monomers, N-tert-butylacrylamide (NTBA) and N-isopropylacrylamide (NIPAAm), in the context of hydrogel formation. Both monomers are derivatives of acrylamide (B121943) and are known for their temperature-responsive properties, making them valuable materials in the development of "smart" hydrogels for applications such as controlled drug delivery, tissue engineering, and diagnostics. This comparison is based on available experimental data to assist researchers in selecting the appropriate monomer for their specific application.

Executive Summary

N-isopropylacrylamide (NIPAAm) is a widely studied thermoresponsive polymer that forms hydrogels with a Lower Critical Solution Temperature (LCST) around 32°C, close to physiological temperature. This property has made it a benchmark material for biomedical applications. N-tert-butylacrylamide (NTBA) is a more hydrophobic analogue of NIPAAm. While comprehensive data on pure NTBA homopolymer hydrogels is less abundant, its primary use has been as a comonomer to modulate the properties of other hydrogels, in particular, to lower the LCST. This guide will compare the known properties of hydrogels based on these two monomers.

Comparative Data on Hydrogel Properties

The following tables summarize the key quantitative data for hydrogels prepared from NTBA and NIPAAm. It is important to note that the properties of hydrogels can be significantly influenced by factors such as monomer concentration, crosslinker type and concentration, and polymerization conditions.

PropertyPoly(N-tert-butylacrylamide) (PNTBA) HydrogelPoly(N-isopropylacrylamide) (PNIPAAm) HydrogelKey Differences & Implications
Lower Critical Solution Temperature (LCST) Significantly lower than PNIPAAm (when copolymerized)[1]. The LCST of a pure PNTBA homopolymer is not well-documented but is expected to be well below room temperature due to its high hydrophobicity.Approximately 32°C[2]. This can be tuned by copolymerization.The lower LCST of NTBA-containing hydrogels makes them responsive to smaller temperature changes and can be useful for applications requiring a transition below physiological temperature. PNIPAAm's LCST near body temperature is ideal for many in vivo applications.
Swelling Ratio Generally lower swelling capacity compared to PNIPAAm due to higher hydrophobicity. The swelling behavior can be controlled by copolymerization[3].High swelling ratio below the LCST; undergoes a significant volume reduction (deswelling) above the LCST[2].The higher swelling capacity of PNIPAAm hydrogels below their LCST allows for greater loading of hydrophilic drugs. The swelling of NTBA-based hydrogels is less pronounced.
Mechanical Properties Data on pure PNTBA hydrogels is limited. As a comonomer, it can influence the mechanical properties of the resulting hydrogel.Generally possess poor mechanical strength, especially in the highly swollen state[4]. Strategies like forming interpenetrating polymer networks (IPNs) can improve mechanical robustness.The inherent weak mechanical properties of PNIPAAm hydrogels are a significant limitation for load-bearing applications. The influence of NTBA on the mechanical strength of hydrogels is an area requiring further investigation.
Drug Release Used in copolymeric systems to create thermoresponsive drug release profiles. The release is triggered by the volume phase transition.Extensively studied for "on-off" drug release. Below the LCST, the swollen hydrogel allows for drug diffusion. Above the LCST, the collapsed network expels the drug-loaded water[5][6].Both monomers can be used to create pulsatile drug release systems. The choice depends on the desired transition temperature for triggering the release.
Biocompatibility Generally considered biocompatible, but residual monomers can be toxic. Thorough purification is essential.Widely demonstrated to be biocompatible, making it suitable for numerous biomedical applications[2].Both materials show good biocompatibility after proper purification, making them suitable for in vitro and in vivo applications.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these hydrogels are crucial for reproducible research.

Synthesis of Poly(N-isopropylacrylamide) (PNIPAAm) Hydrogel

This protocol describes a typical free-radical polymerization method for preparing a PNIPAAm hydrogel.

Materials:

  • N-isopropylacrylamide (NIPAAm) (monomer)

  • N,N'-methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • Dissolve NIPAAm and BIS in deionized water in a reaction vessel.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add APS to the solution and mix thoroughly.

  • Add TEMED to initiate the polymerization. The solution will become viscous and form a gel.

  • Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or lower) for a specified time (typically several hours to overnight).

  • After polymerization, the resulting hydrogel is typically purified by immersing it in a large volume of deionized water, with frequent water changes, to remove unreacted monomers and other impurities.

Synthesis of Poly(N-tert-butylacrylamide) (PNTBA) Copolymer Hydrogels

As data on pure PNTBA homopolymer hydrogels is scarce, this protocol describes a general method for preparing a copolymer hydrogel containing NTBA, which is more commonly reported. This example describes a copolymer with acrylamide (AAm).

Materials:

  • N-tert-butylacrylamide (NTBA) (monomer)

  • Acrylamide (AAm) (comonomer)

  • N,N'-methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Methanol/water mixture (solvent)

Procedure:

  • Dissolve NTBA, AAm, and BIS in a methanol/water mixture in a reaction vessel[3].

  • Deoxygenate the solution by bubbling with an inert gas for 15-30 minutes.

  • Add the initiator (APS) and accelerator (TEMED) to the solution to start the polymerization.

  • Maintain the reaction at a specific temperature (e.g., 60°C) for a designated period to allow for gel formation[3].

  • The resulting hydrogel is then purified by dialysis or by washing in a large excess of the solvent to remove any unreacted components.

Characterization of Hydrogels

To evaluate the properties of the synthesized hydrogels, several standard characterization techniques are employed:

  • Lower Critical Solution Temperature (LCST) Determination: The LCST is typically measured by monitoring the change in optical transmittance of a hydrogel suspension or the swelling ratio of the hydrogel as a function of temperature. A sharp decrease in transmittance or swelling ratio indicates the phase transition. Differential Scanning Calorimetry (DSC) can also be used to detect the endothermic transition associated with the LCST.

  • Swelling Ratio Measurement: The equilibrium swelling ratio (ESR) is determined by immersing a dried hydrogel sample in a solvent (e.g., water) at a specific temperature until it reaches a constant weight. The ESR is calculated using the formula: ESR = (Ws - Wd) / Wd where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

  • Mechanical Testing: The mechanical properties, such as compressive modulus and tensile strength, are measured using a mechanical testing machine. For compressive tests, a cylindrical hydrogel sample is compressed, and the stress-strain curve is recorded.

  • Drug Release Studies: Drug release profiles are obtained by loading a model drug into the hydrogel and then immersing the drug-loaded hydrogel in a release medium (e.g., phosphate-buffered saline) at a controlled temperature. The concentration of the released drug in the medium is measured at different time intervals using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for hydrogel synthesis and characterization.

Hydrogel_Synthesis_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Hydrogel Characterization s1 Monomer & Crosslinker Dissolution s2 Deoxygenation s1->s2 s3 Initiator & Accelerator Addition s2->s3 s4 Polymerization & Gelation s3->s4 s5 Purification s4->s5 c1 LCST Determination s5->c1 c2 Swelling Studies s5->c2 c3 Mechanical Testing s5->c3 c4 Drug Release Profiling s5->c4

Fig. 1: General workflow for hydrogel synthesis and characterization.

Drug_Release_Workflow dr1 Drug Loading into Hydrogel dr2 Immersion in Release Medium dr1->dr2 dr3 Incubation at Controlled Temperature dr2->dr3 dr4 Sample Collection at Time Intervals dr3->dr4 dr5 Drug Concentration Measurement (e.g., UV-Vis, HPLC) dr4->dr5 dr6 Data Analysis & Release Profile Generation dr5->dr6

Fig. 2: Workflow for in vitro drug release studies from hydrogels.

Conclusion

N-isopropylacrylamide (NIPAAm) remains the more extensively characterized and utilized monomer for thermoresponsive hydrogels due to its convenient LCST near physiological temperature. Its properties are well-documented, providing a solid foundation for designing hydrogels for various biomedical applications. N-tert-butylacrylamide (NTBA), owing to its greater hydrophobicity, is a valuable comonomer for tuning the LCST of hydrogels to lower temperatures. While data on pure PNTBA homopolymer hydrogels is limited, its role in creating copolymer hydrogels with tailored thermoresponsive behavior is significant. The choice between NTBA and NIPAAm, or their combination, will ultimately depend on the specific temperature-responsive requirements and desired hydrogel properties for the intended application. Further research into the properties of PNTBA homopolymer hydrogels would be beneficial to fully understand its potential as a primary hydrogel-forming monomer.

References

A Comparative Spectroscopic Analysis of N-tert-butylacrylamide and Related Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural characteristics of monomers like N-tert-butylacrylamide (NTBA) is crucial for the informed design and synthesis of novel polymers and biomaterials. This guide provides a comparative spectroscopic analysis of NTBA against other common acrylamide-based monomers: acrylamide (B121943), N,N-dimethylacrylamide, and N-isopropylacrylamide. The data presented herein, including NMR, IR, and Mass Spectrometry, offers a foundational reference for compound identification, purity assessment, and structural elucidation.

This guide presents a direct comparison of key spectroscopic data in easily digestible tables. Detailed experimental protocols for acquiring the spectroscopic data are also provided to ensure reproducibility. Furthermore, molecular structures and a generalized workflow for spectroscopic analysis are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular comparisons and the analytical process.

Molecular Structure Comparison

The fundamental structures of N-tert-butylacrylamide and its selected alternatives are depicted below. The variations in the N-substituent group are the primary drivers of the differences observed in their respective spectra.

Molecular_Structures cluster_NTBA N-tert-butylacrylamide (NTBA) cluster_Acrylamide Acrylamide cluster_NNDMA N,N-dimethylacrylamide cluster_NIPAM N-isopropylacrylamide NTBA Acrylamide NNDMA NIPAM

Caption: Molecular structures of the compared acrylamide-based monomers.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for N-tert-butylacrylamide and its alternatives.

¹H NMR Spectral Data

Solvent: CDCl₃ (unless otherwise specified)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
N-tert-butylacrylamide (NTBA) 7.27sN-H
6.28 - 5.59m=CH₂ and =CH
1.42s-C(CH₃)₃
Acrylamide (in D₂O)6.30 - 6.22m=CH₂ and =CH
5.80 - 5.73m=CH₂
N,N-dimethylacrylamide 6.35 - 5.60m=CH₂ and =CH
3.05s-N(CH₃)₂
2.95s-N(CH₃)₂
N-isopropylacrylamide 6.30 - 5.60m=CH₂ and =CH
4.15septet-CH(CH₃)₂
1.15d-CH(CH₃)₂
¹³C NMR Spectral Data

Solvent: CDCl₃ (unless otherwise specified)

CompoundChemical Shift (δ) ppmAssignment
N-tert-butylacrylamide (NTBA) ~165C=O
~131=CH
~126=CH₂
~51-C(CH₃)₃
~29-C(CH₃)₃
Acrylamide (in D₂O)171.19C=O
129.03=CH
128.01=CH₂
N,N-dimethylacrylamide ~166C=O
~130=CH
~126=CH₂
~37-N(CH₃)₂
~36-N(CH₃)₂
N-isopropylacrylamide ~165C=O
~131=CH
~126=CH₂
~42-CH(CH₃)₂
~23-CH(CH₃)₂
Infrared (IR) Spectral Data
CompoundWavenumber (cm⁻¹)Assignment
N-tert-butylacrylamide (NTBA) ~3300N-H stretch
~3080=C-H stretch
~2970C-H stretch (aliphatic)
~1660C=O stretch (Amide I)
~1620C=C stretch
~1550N-H bend (Amide II)
Acrylamide 3345, 3161N-H stretch
1658C=O stretch (Amide I)[1]
1599C=C stretch[1]
N,N-dimethylacrylamide ~3080=C-H stretch
~2930C-H stretch (aliphatic)
~1650C=O stretch (Amide I)
~1620C=C stretch
N-isopropylacrylamide ~3300N-H stretch
~3080=C-H stretch
~2970C-H stretch (aliphatic)
~1660C=O stretch (Amide I)
~1620C=C stretch
~1550N-H bend (Amide II)
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
N-tert-butylacrylamide (NTBA) 127112, 72, 58, 57, 55, 41[2]
Acrylamide 7172 ([M+H]⁺), 55, 44[3][4]
N,N-dimethylacrylamide 9998, 72, 55, 44, 42[5]
N-isopropylacrylamide 11398, 72, 58, 55

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid acrylamide monomers.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow Sample Sample Preparation NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Data Analysis NMR->Data IR->Data MS->Data Structure Structural Elucidation Data->Structure

Caption: A generalized workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Ensure the solid is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

    • For ¹³C NMR, a greater number of scans (e.g., 128 or more) will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy (Thin Solid Film Method)
  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone) in a small vial.[6]

    • Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6]

    • Allow the solvent to fully evaporate, leaving a thin film of the solid sample on the plate.[6]

  • Background Spectrum: Place a clean, empty salt plate in the spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

  • Sample Spectrum: Place the salt plate with the sample film in the spectrometer and acquire the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For solid samples, this is often done using a direct insertion probe.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information.

This comparative guide serves as a valuable resource for the spectroscopic characterization of N-tert-butylacrylamide and its analogs. The provided data and protocols aim to support researchers in their efforts to develop and characterize new materials with tailored properties.

References

A Comparative Guide to the Synthesis of N-tert-Butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-tert-butylacrylamide (NTBA) is a versatile monomer utilized in a wide range of applications, from polymer synthesis to pharmaceutical intermediates. Its production is primarily achieved through the Ritter reaction, a well-established acid-catalyzed reaction between a nitrile and a substrate that can form a stable carbocation. This guide provides a comparative analysis of the three principal methods for synthesizing NTBA, focusing on the use of acrylonitrile (B1666552) with different sources of the tert-butyl carbocation: tert-butyl alcohol, tert-butyl acetate, and isobutylene.

Comparative Performance of Synthesis Methods

The choice of synthesis route for N-tert-butylacrylamide can significantly impact yield, reaction conditions, and purity. The following table summarizes the quantitative data extracted from various studies. It is important to note that reaction conditions have been optimized to varying degrees in different reports, and direct comparison should be considered in this context.

ParameterMethod 1: tert-Butyl AlcoholMethod 2: tert-Butyl AcetateMethod 3: Isobutylene
Typical Yield 82.4% - 87%[1][2]88% - 95%>99% (as a co-product)[3]
Reaction Time 1 hour[1]0.5 - 2 hours[3]>30 minutes[3]
Reaction Temperature < 40°C[1]20°C - 42°C[3]30°C - 70°C[3]
Catalyst Concentrated Sulfuric Acid[1]Sulfuric Acid or BF3 immobilized on nanoparticles[3]Sulfuric Acid[3]
Purity Not explicitly statedNot explicitly stated99.9%[3]

Signaling Pathways and Experimental Workflows

To visualize the relationships between the different synthesis methods and their evaluation, the following diagrams are provided.

Synthesis_Methods_Comparison cluster_methods Synthesis Methods cluster_evaluation Evaluation Parameters Method1 Method 1: Acrylonitrile + tert-Butyl Alcohol Yield Yield Method1->Yield Purity Purity Method1->Purity ReactionTime Reaction Time Method1->ReactionTime Byproducts Byproducts Method1->Byproducts Safety Safety Method1->Safety Method2 Method 2: Acrylonitrile + tert-Butyl Acetate Method2->Yield Method2->Purity Method2->ReactionTime Method2->Byproducts Method2->Safety Method3 Method 3: Acrylonitrile + Isobutylene Method3->Yield Method3->Purity Method3->ReactionTime Method3->Byproducts Method3->Safety

Comparison of Butylacrylamide Synthesis Methods

Ritter_Reaction_Pathway Reactants Acrylonitrile + tert-Butyl Source (Alcohol, Acetate, or Isobutylene) Carbocation tert-Butyl Carbocation Formation (Acid-Catalyzed) Reactants->Carbocation H₂SO₄ Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium + Acrylonitrile Hydrolysis Hydrolysis Nitrilium->Hydrolysis + H₂O Product N-tert-Butylacrylamide Hydrolysis->Product

Generalized Ritter Reaction Pathway for NTBA Synthesis

Experimental Protocols

Method 1: Synthesis from tert-Butyl Alcohol and Acrylonitrile

This method is a common laboratory-scale synthesis of N-tert-butylacrylamide.

Materials:

  • Acrylonitrile

  • tert-Butyl alcohol

  • Acetic acid

  • Concentrated sulfuric acid (97%)

  • Ice water

  • Deionized water

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice bath, prepare a solution of 5.3 g of acrylonitrile, 7.4 g of tert-butyl alcohol, and 50 ml of acetic acid.[1]

  • Slowly add 10.1 g of concentrated sulfuric acid dropwise to the solution, ensuring the temperature remains below 40°C.[1]

  • After the addition is complete, maintain the reaction mixture at 40°C for 1 hour with continuous stirring.[1]

  • Pour the reaction mixture into 200 g of ice water while stirring constantly.[1]

  • The N-tert-butylacrylamide will precipitate as a solid. Filter the precipitate.

  • Wash the filtered solid with water and dry it to obtain the final product.[1]

  • An expected yield of approximately 10.3 g (82.4%) can be anticipated.[1]

Method 2: Synthesis from tert-Butyl Acetate and Acrylonitrile

This modified Ritter reaction offers high yields and can be performed under relatively mild conditions.

Materials:

  • Acrylonitrile (or other nitrile)

  • tert-Butyl acetate

  • Concentrated sulfuric acid

  • Dichloromethane (for extraction)

  • Sodium sulfate (B86663) (for drying)

  • Ethyl acetate/hexane (for recrystallization)

Procedure:

  • In a suitable reaction vessel, stir the nitrile in tert-butyl acetate.[2]

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Maintain the reaction at 42°C for approximately 2 hours.[2]

  • After the reaction is complete, neutralize the acid.

  • The product can then be isolated by filtering the precipitate.[2]

  • For further purification, the crude product can be extracted with dichloromethane, dried over sodium sulfate, and recrystallized from a suitable solvent system like ethyl acetate/hexane.

A variation of this method utilizes a solid catalyst, BF3 immobilized on β-cyclodextrin functionalized silica-coated CoFe2O4 magnetic nanoparticles. This approach allows for a reaction time of 0.5 hours at 20°C, achieving a yield of up to 95%.

Method 3: Synthesis from Isobutylene and Acrylonitrile

This method is often employed in industrial settings, where N-tert-butylacrylamide is produced as a byproduct during the synthesis of 2-acrylamido-2-methylpropanesulfonic acid (ATBS).[3] The direct synthesis involves the reaction of acrylonitrile, sulfuric acid, and isobutylene.[3]

General Industrial Process Overview:

  • Sulfuric acid is mixed with acrylonitrile at a low temperature (between -20°C and -10°C).[3]

  • Isobutylene gas is then introduced into the mixture with stirring to initiate the reaction.[3]

  • The reaction is typically carried out at a temperature between 30°C and 70°C for at least 30 minutes.[3]

  • The primary product, ATBS, precipitates from the acrylonitrile solvent. N-tert-butylacrylamide remains in the filtrate.

  • After separating the ATBS, the filtrate containing N-tert-butylacrylamide is neutralized with an alkali.

  • The crude N-tert-butylacrylamide is then recovered, often through crystallization, and can be further purified by recrystallization from an alcohol to achieve high purity (99.9%).[3]

Byproducts and Purification Challenges

The primary challenge in the synthesis of N-tert-butylacrylamide via the Ritter reaction is the formation of various impurities. The strong acidic conditions can lead to side reactions.

  • Dehydration of tert-Butyl Alcohol: In Method 1, the acidic environment can cause the dehydration of tert-butyl alcohol to form isobutylene.

  • Polymerization: Acrylonitrile is prone to polymerization, especially at elevated temperatures. This necessitates careful temperature control and the use of polymerization inhibitors.

  • Color Formation: The crude product can be colored (blue, green, or brown), which is undesirable for many applications. This coloration can occur during the reaction or storage.[3]

Purification is typically achieved through crystallization. The crude product is often dissolved in a suitable solvent (such as warm dry benzene, an alcohol, or an ethyl acetate/hexane mixture) and then allowed to cool, causing the purified N-tert-butylacrylamide to crystallize out.[2] For industrial processes, a key purification step involves washing the crude product with an alkaline solution before recrystallization to reduce coloration.[3]

Safety Considerations

The synthesis of N-tert-butylacrylamide involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Acrylonitrile: is a toxic and flammable liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles) must be worn.

  • Concentrated Sulfuric Acid: is highly corrosive. It should be handled with extreme care, and appropriate protective gear is essential. When diluting, always add acid to water, never the other way around.

  • Isobutylene: is a flammable gas. It should be handled in a well-ventilated area, away from ignition sources.

It is crucial to consult the Safety Data Sheets (SDS) for all chemicals used and to follow all institutional safety guidelines.

References

Comparative Efficacy of Butylacrylamide Copolymers in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Butylacrylamide Copolymers and Alternative Antimicrobial Polymers

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Among the promising candidates are antimicrobial polymers, which offer a distinct mechanism of action compared to traditional small-molecule antibiotics. This guide provides a comparative analysis of the antimicrobial efficacy of this compound copolymers, benchmarked against other prevalent antimicrobial polymers. The data presented is collated from various scientific studies, offering a quantitative basis for comparison.

Data Presentation: A Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of polymers is primarily quantified by two key metrics: the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition. The MIC represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the zone of inhibition measures the diameter of the area around an antimicrobial agent where microbial growth is inhibited. The following tables summarize the performance of various this compound-based copolymers and other antimicrobial polymers against common bacterial strains.

Polymer/CopolymerTest OrganismMIC (µg/mL)Source
Polyacrylamide-Based Copolymers
L-Ni13Mo4S. aureus32[1][2][3]
L-Phe13Mo4S. aureus32[1][2][3]
L-Do13Mo4S. aureus32[1][2][3]
L-Phe13Mep4S. aureus32[1][2][3]
L-Do31Mep10E. coli128[1][2][3]
L-Do31Mep10S. aureus32[1][2][3]
H-Ni31Mo10S. aureus128[1][2][3]
L-Phe31Mo10E. coli256[1][2][3]
L-Phe31Mep10E. coli256[1][2][3]
Chitosan
Chitosan (unspecified)E. coli>1000[4]
Chitosan (unspecified)S. aureus1000[4]
Quaternary Ammonium Copolymers (QACs)
Poly(DMAEMA-co-MMA) (PDM1)E. coli-
Poly(DMAEMA-co-MMA) (PDM1)S. aureus-
Poly(ethylene glycol) (PEG)
PEG 1000S. mutans25% (v/v)
PEG 1000E. coli25% (v/v)

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental methodologies.

Polymer/CopolymerTest OrganismZone of Inhibition (mm)Source
N-tert-butylacrylamide Copolymers
Poly(NTB-co-QMA) (0.7:0.3)E. coli17[5]
Poly(NTB-co-QMA) (0.5:0.5)E. coli16[5]
Poly(NTB-co-QMA) (0.3:0.7)E. coli15[5]
Poly(NTB-co-QMA) (0.7:0.3)P. aeruginosa11[5]
Poly(NTB-co-QMA) (0.5:0.5)P. aeruginosa12[5]
Poly(NTB-co-QMA) (0.3:0.7)P. aeruginosa20[5]
Poly(NTB-co-QMA) (0.7:0.3)K. pneumoniae22[5]
Poly(NTB-co-QMA) (0.5:0.5)K. pneumoniae20[5]
Poly(NTB-co-QMA) (0.3:0.7)K. pneumoniae15[5]
Poly(NTB-co-TMA) (0.7:0.3)E. coli6[6]
Poly(NTB-co-TMA) (0.5:0.5)E. coli8[6]
Poly(NTB-co-TMA) (0.3:0.7)E. coli8[6]
Quaternary Ammonium Copolymers (QACs)
Poly(DMAEMA-co-MMA) (PDM1)E. coli19 ± 0.33
Poly(DMAEMA-co-MMA) (PDM1)S. aureus20 ± 0.33

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental methodologies.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The following protocol is a generalized procedure for determining the MIC of antimicrobial polymers. Specific details may vary between studies.

  • Preparation of Polymer Solutions: A stock solution of the polymer is prepared in an appropriate solvent (e.g., DMSO, water). A series of twofold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (caMHB) to achieve a range of desired concentrations.[7]

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase. The culture is then diluted in caMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[7]

  • Inoculation and Incubation: Each well of the microtiter plate containing the polymer dilutions is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the polymer at which no visible bacterial growth (turbidity) is observed.[7]

Zone of Inhibition Assay (Agar Well/Disk Diffusion Method)

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.

  • Preparation of Agar (B569324) Plates: Mueller-Hinton agar is prepared and poured into sterile Petri dishes.

  • Inoculation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is uniformly spread over the surface of the agar plate using a sterile swab.

  • Application of Antimicrobial Agent:

    • Well Diffusion: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer. A defined volume of the polymer solution is then added to each well.

    • Disk Diffusion: Sterile paper disks of a standard size are impregnated with a known concentration of the polymer solution and placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around the well or disk, where bacterial growth is inhibited, is measured in millimeters.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Antimicrobial Efficacy Testing

The following diagram illustrates the typical workflow for evaluating the antimicrobial efficacy of a polymer.

Antimicrobial_Efficacy_Workflow cluster_synthesis Polymer Synthesis & Characterization cluster_testing Antimicrobial Testing cluster_analysis Data Analysis & Comparison synthesis Polymer Synthesis characterization Characterization (NMR, GPC, etc.) synthesis->characterization mic_assay MIC Assay (Broth Microdilution) characterization->mic_assay zoi_assay Zone of Inhibition Assay characterization->zoi_assay data_analysis Data Analysis mic_assay->data_analysis zoi_assay->data_analysis comparison Comparison with Alternatives data_analysis->comparison Cationic_Polymer_Mechanism cluster_membrane Bacterial Cell Membrane membrane Negatively Charged Bacterial Membrane polymer Cationic Polymer adsorption Electrostatic Adsorption polymer->adsorption insertion Hydrophobic Insertion into Membrane adsorption->insertion disruption Membrane Disruption insertion->disruption leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death

References

A Comparative Guide to the Thermoresponsive Properties of Poly(N-n-butylacrylamide) and Other Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermoresponsive properties of poly(N-n-butylacrylamide) (PNBAM) with two other prominent thermoresponsive polymers: poly(N-isopropylacrylamide) (PNIPAM) and poly(N-vinylcaprolactam) (PNVCL). This objective analysis, supported by experimental data and detailed methodologies, is intended to assist researchers in selecting the most suitable polymer for their specific applications in fields such as drug delivery and tissue engineering.

Introduction to Thermoresponsive Polymers

Thermoresponsive polymers are a class of "smart" materials that exhibit a sharp change in their physical properties in response to a change in temperature. In aqueous solutions, many of these polymers display a Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes insoluble and phase-separates from the water.[1][2] This transition from a soluble, extended coil to an insoluble, collapsed globule is driven by a shift in the balance of hydrogen bonding between the polymer and water molecules and hydrophobic interactions between the polymer chains.[2] This unique behavior makes them highly attractive for a variety of biomedical applications.

Performance Comparison

The selection of a thermoresponsive polymer for a specific application is dictated by its LCST, the sharpness of its phase transition, and other physicochemical properties. The following table summarizes the key thermoresponsive properties of PNBAM, PNIPAM, and PNVCL.

PropertyPoly(N-n-butylacrylamide) (PNBAM)Poly(N-isopropylacrylamide) (PNIPAM)Poly(N-vinylcaprolactam) (PNVCL)
Lower Critical Solution Temperature (LCST) Not available in the reviewed literature~32 °C[1][3]32-34 °C[4]
Key Structural Feature n-butyl group on the amide nitrogenIsopropyl group on the amide nitrogenVinylcaprolactam ring structure
General Trend The LCST of poly(N-alkylacrylamide)s is influenced by the hydrophobicity of the alkyl group.[1]Well-defined and sharp phase transition.[1]Considered to have good biocompatibility.[4]

Note: While a specific LCST value for poly(N-n-butylacrylamide) was not found in the reviewed literature, the general trend for poly(N-alkylacrylamide)s suggests that increasing the hydrophobicity of the alkyl side chain decreases the LCST. Given that an n-butyl group is more hydrophobic than an isopropyl group, it is anticipated that the LCST of PNBAM would be lower than that of PNIPAM.

Experimental Protocols

The determination of the LCST is crucial for characterizing thermoresponsive polymers. The following are detailed methodologies for commonly used techniques.

Synthesis of Thermoresponsive Polymers

Thermoresponsive polymers like PNBAM, PNIPAM, and PNVCL are typically synthesized via free-radical polymerization.

General Protocol for Free-Radical Polymerization:

  • Monomer and Initiator Preparation: The respective monomer (e.g., N-n-butylacrylamide, N-isopropylacrylamide, or N-vinylcaprolactam) and a free-radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS), are dissolved in a suitable solvent (e.g., dioxane, benzene, or water).[4][5][6]

  • Polymerization: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization. The mixture is then heated to a specific temperature (typically 60-70 °C) to initiate the polymerization process and left to react for a defined period.[5][6]

  • Purification: The resulting polymer is purified to remove unreacted monomer and initiator. This is often achieved by precipitation in a non-solvent, followed by filtration and drying under vacuum.[2]

Determination of the Lower Critical Solution Temperature (LCST)

The LCST can be determined by several methods, with turbidimetry, Differential Scanning Calorimetry (DSC), and Dynamic Light Scattering (DLS) being the most common.

1. Turbidimetry using a UV-Vis Spectrophotometer

This is the most straightforward method and measures the change in turbidity of a polymer solution as a function of temperature.

  • Sample Preparation: A dilute aqueous solution of the polymer (e.g., 1 mg/mL) is prepared.

  • Measurement: The solution is placed in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller. The transmittance (or absorbance) of the solution at a specific wavelength (e.g., 500 nm) is monitored as the temperature is increased at a constant rate (e.g., 1 °C/min).[3]

  • Data Analysis: The LCST is typically defined as the temperature at which the transmittance of the solution drops to 50% of its initial value.[3]

2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition of the polymer solution.

  • Sample Preparation: A polymer solution (typically 5-20 wt%) is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.[2]

  • Measurement: The sample and reference pans are heated at a constant rate (e.g., 5 °C/min) in the DSC instrument.[2]

  • Data Analysis: The LCST is determined from the onset temperature or the peak maximum of the endothermic transition observed in the DSC thermogram.[2]

3. Dynamic Light Scattering (DLS)

DLS measures the change in the hydrodynamic radius of the polymer chains as they transition from soluble coils to collapsed globules.

  • Sample Preparation: A dilute, filtered aqueous solution of the polymer is prepared.

  • Measurement: The sample is placed in the DLS instrument, and the hydrodynamic radius of the polymer particles is measured as the temperature is incrementally increased.

  • Data Analysis: The LCST is identified as the temperature at which a sharp increase in the hydrodynamic radius is observed, indicating the formation of polymer aggregates.

Visualizing Thermoresponsive Polymer Behavior

The following diagrams illustrate key concepts related to thermoresponsive polymers.

G Mechanism of LCST Behavior cluster_0 Below LCST cluster_1 Above LCST a Polymer chains are hydrated and soluble c Polymer chains dehydrate and collapse a->c Heating b Hydrogen bonds between polymer and water dominate d Hydrophobic interactions between polymer chains dominate b->d Increased Thermal Energy

Caption: General mechanism of the Lower Critical Solution Temperature (LCST) transition.

G Experimental Workflow for LCST Determination cluster_0 Polymer Synthesis cluster_1 LCST Measurement a Free-Radical Polymerization b Turbidimetry (UV-Vis) a->b c Differential Scanning Calorimetry (DSC) a->c d Dynamic Light Scattering (DLS) a->d

Caption: Common experimental workflow for the synthesis and characterization of thermoresponsive polymers.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as butylacrylamide, is a critical component of laboratory safety and regulatory compliance. Adherence to established procedures minimizes risks and prevents environmental contamination. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care. Unpolymerized acrylamide (B121943) and its derivatives are toxic and should be managed as hazardous waste.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including double layers of nitrile gloves, a lab coat, and safety goggles, when handling this compound powder or solutions.[3]

  • Ventilation: Handle this compound powder in a designated fume hood to avoid inhalation of dust.[1]

  • Avoid Contact: Prevent skin and eye contact with the substance. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[4][5]

  • Spill Management: In the event of a spill, absorb the material with an inert substance like diatomaceous earth.[3] Collect the contaminated material in a suitable container for hazardous waste disposal.

Step-by-Step Disposal Procedures

The disposal of this compound must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[6][7] Do not dispose of this compound waste down the drain or in regular trash.[1][8]

  • Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.[6] Store it away from oxidizing agents, acids, bases, and peroxides.[1][8]

  • Containerization:

    • Place solid this compound waste and contaminated materials (e.g., gloves, wipes) into a rigid, leak-proof container.[2][9]

    • For liquid waste, use a compatible, sealed, and shatter-resistant container. If the primary container is not shatter-resistant, use a secondary container.[1]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[9][10]

    • Identify the contents as "this compound Waste" and include any other components of the mixture.[8]

    • Ensure the label includes the accumulation start date and any relevant hazard warnings.[10]

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area at or near the point of generation.[6][10]

    • Ensure the storage area is well-ventilated.[6]

  • Disposal Pickup:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[1][8]

    • Provide them with accurate information about the waste composition.

Quantitative Data for this compound

The following table summarizes key quantitative data for N-tert-Butylacrylamide, which is essential for safe handling and storage.

PropertyValueReference
CAS Number107-58-4[4]
Molecular FormulaC₇H₁₃NO
AppearanceAlmost white solid[4]
Acute Oral Toxicity (LD50, Mouse)941 mg/kg[11]

Experimental Protocols

While specific experimental protocols for disposal are not detailed in the provided search results, the general principle for handling acrylamide-related waste involves treating the unpolymerized monomer as hazardous. For polyacrylamide gels, although the polymerized form is considered non-toxic, they often contain residual unpolymerized acrylamide and should be disposed of as chemical waste.[3][12]

Protocol for Polyacrylamide Gel Disposal:

  • Place used polyacrylamide gels into a leak-proof bag.

  • Seal the bag and place it inside a designated cardboard box. Do not use biohazard bags or containers.[12]

  • Affix a "WASTE CHEMICALS" or "Hazardous Waste" label to the box, identifying the contents as "Polyacrylamide Gel Waste."[12]

  • Store the box in your designated chemical waste accumulation area.

  • Arrange for pickup through your institution's chemical waste program.[12]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

ButylacrylamideDisposal cluster_generation Waste Generation & Segregation cluster_packaging Packaging & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid or Liquid) B Segregate from Incompatible Chemicals A->B C Select Appropriate Waste Container B->C D Seal Container Securely C->D E Label with 'Hazardous Waste' and Contents D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS or Licensed Waste Disposal Company F->G H Arrange for Waste Pickup G->H I Proper Disposal by Authorized Vendor H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with Butylacrylamide, ensuring the protection of personnel and the integrity of your research.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to mitigate risks of exposure.

PPE CategoryRecommended EquipmentSpecifications and Usage
Eye and Face Protection Safety glasses with side shields, chemical safety goggles, or a face shield.At a minimum, ANSI Z87.1 compliant safety glasses with side shields should be worn.[1] For tasks with a higher risk of splashing, chemical safety goggles are required.[2][3] When there is a significant splash hazard, a face shield should be worn in addition to safety glasses or goggles.[1][4]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber) and a lab coat or chemical-resistant apron.Disposable nitrile gloves may be used for incidental contact but should be removed and replaced immediately after contamination.[1] For more prolonged contact, heavier duty gloves such as butyl or neoprene are recommended.[4] A lab coat should be worn to protect clothing and skin.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for high-concentration exposures or in poorly ventilated areas.Engineering controls like fume hoods are the primary method for controlling airborne exposure. If ventilation is inadequate, a respirator appropriate for organic vapors should be used.[2][3]
Footwear Closed-toe shoes.Shoes that fully cover the feet are required in a laboratory setting to protect against spills.[1]
Operational Plan for Handling this compound

A systematic approach to handling this compound minimizes risks. Follow these procedural steps for safe operational and disposal practices.

1. Pre-Handling Preparations:

  • Review the Safety Data Sheet (SDS): Before working with this compound, thoroughly read and understand its SDS.[2][5]

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[2][6]

  • Assemble all necessary PPE: Have all required personal protective equipment readily available and inspect it for any damage before use.

  • Locate Emergency Equipment: Be aware of the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.[2]

2. Handling Procedures:

  • Donning PPE: Put on your lab coat, followed by safety glasses or goggles, and finally, your gloves.

  • Dispensing: When weighing or transferring the solid, do so in a fume hood to avoid inhaling dust particles.

  • Solution Preparation: When preparing solutions, add the this compound slowly to the solvent to avoid splashing.

  • Avoid Contact: Do not allow the chemical to come into contact with your skin, eyes, or clothing.[2][6]

  • No Food or Drink: Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]

3. Storage:

  • Container: Keep the container tightly closed when not in use.[2][6]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][7]

4. Disposal Plan:

  • Waste Collection: Collect all this compound waste, including contaminated consumables, in a designated and properly labeled hazardous waste container.

  • Disposal Regulations: Dispose of the waste in accordance with all local, state, and federal regulations.[5] Do not dispose of it down the drain.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Contact Information:

  • Poison Control Center: (Insert Local Poison Control Number)

  • Emergency Services: 911 (or local equivalent)

  • Institutional Safety Office: (Insert Institutional Safety Office Number)

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek medical attention.[2][5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation develops.[7]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][3] Seek medical attention.[2][3]
Ingestion Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2][3] Seek immediate medical attention.[2][3]

Spill Response:

  • Minor Spill:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite (B1170534) or sand.[8]

    • Scoop the material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the area immediately.[8]

    • Alert your supervisor and the institutional safety office.

    • If the material is flammable, turn off all ignition sources.[8]

    • Prevent the spill from entering drains.

    • Await the arrival of trained emergency response personnel.

Visualizing Safe Handling and Emergency Workflow

To further clarify the procedural flow for handling this compound and responding to emergencies, the following diagram outlines the key decision points and actions.

Butylacrylamide_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling Procedure cluster_PostHandling Post-Handling cluster_Emergency Emergency Occurs cluster_SpillResponse Spill Response cluster_ExposureResponse Exposure Response Start Start: Handling this compound ReviewSDS Review SDS Start->ReviewSDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE CheckVentilation Ensure Proper Ventilation DonPPE->CheckVentilation Handling Handle this compound CheckVentilation->Handling Store Store Properly Handling->Store Dispose Dispose of Waste Handling->Dispose Emergency Emergency? Handling->Emergency DoffPPE Doff PPE Store->DoffPPE Dispose->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Spill Spill Emergency->Spill Yes Exposure Personal Exposure Emergency->Exposure Yes MinorSpill Minor Spill Spill->MinorSpill Assess Size MajorSpill Major Spill Spill->MajorSpill Assess Size EyeContact Eye Contact Exposure->EyeContact SkinContact Skin Contact Exposure->SkinContact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion CleanUp Contain & Clean MinorSpill->CleanUp Follow Protocol Evacuate Evacuate & Alert Authorities MajorSpill->Evacuate Follow Protocol FirstAid Seek Medical Attention EyeContact->FirstAid Administer First Aid SkinContact->FirstAid Administer First Aid Inhalation->FirstAid Administer First Aid Ingestion->FirstAid Administer First Aid

Caption: Workflow for handling this compound and responding to emergencies.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.